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Phytomonic acid

Cat. No.: B120169
CAS No.: 503-06-0
M. Wt: 296.5 g/mol
InChI Key: IJKRDVKGCQRKBI-UHFFFAOYSA-N
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Description

11,12-methyleneoctadecanoic acid is a C18, saturated fatty acid composed of octadecanoic acid having an 11,12-methylene substituent forming a cyclopropane. It is a carbocyclic fatty acid, a saturated fatty acid and a long-chain fatty acid.
produced in Lactobacillus plantarum;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B120169 Phytomonic acid CAS No. 503-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(2-hexylcyclopropyl)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKRDVKGCQRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964568
Record name 10-(2-Hexylcyclopropyl)decanoic acid
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Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-06-0
Record name 11,12-Methyleneoctadecanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=503-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytomonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(2-Hexylcyclopropyl)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Absence of Phytomonic Acid Biosynthesis in Lactobacillus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals no evidence of a phytomonic acid biosynthesis pathway in bacteria of the genus Lactobacillus. this compound is structurally identical to lactobacillic acid, a cyclopropane fatty acid found in the cell membranes of several bacterial species, including some Lactobacillus strains[1][2][3][4]. The term "this compound" was initially used to describe a compound isolated from the plant pathogen Agrobacterium tumefaciens (formerly Phytomonas tumefaciens), which was later identified as being the same molecule as lactobacillic acid[2][3].

While Lactobacillus species can produce lactobacillic acid, this is distinct from the complex pathways of oxylipin synthesis found in plants and fungi that produce compounds like jasmonic acid, which are sometimes broadly grouped with other fatty acid derivatives[5][6]. Oxylipins in plants and fungi are signaling molecules typically generated through the action of enzymes like lipoxygenases and cyclooxygenases, which have not been identified in Lactobacillus[5].

This guide, therefore, pivots to address the established pathways of fatty acid metabolism in Lactobacillus, with a specific focus on the biosynthesis of lactobacillic acid, given its identical nature to the requested topic of "this compound."

Fatty Acid Metabolism in Lactobacillus

Lactobacillus species exhibit diverse capabilities in fatty acid metabolism. Many are auxotrophic for certain fatty acids, meaning they must acquire them from their environment[7]. However, they also possess pathways for de novo fatty acid synthesis and modification.

De Novo Fatty Acid Synthesis (FASII)

Lactobacilli utilize the Type II fatty acid synthesis (FASII) system, which is common in bacteria[8][9]. This pathway involves a series of enzymatic reactions to build fatty acid chains. Key genes and enzymes in this pathway for Lactobacillus plantarum include those encoding for acetyl-CoA carboxylase (ACC) subunits (accB, accC, accD, accA) and β-ketoacyl-acyl carrier protein synthase III (fabH)[8]. The FASII pathway is responsible for producing saturated fatty acids, which are essential components of the bacterial cell membrane.

Biosynthesis of Lactobacillic Acid (cis-11,12-Methyleneoctadecanoic Acid)

The defining feature of "this compound" or lactobacillic acid is its cyclopropane ring. This ring is not synthesized de novo but is formed by the modification of an existing unsaturated fatty acid incorporated into the cell membrane's phospholipids.

The biosynthesis of lactobacillic acid proceeds from the unsaturated fatty acid, cis-vaccenic acid (cis-11-octadecenoic acid). A methylene group is added across the double bond of cis-vaccenic acid to form the cyclopropane ring[2]. This reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The methyl group donor for this reaction is S-adenosylmethionine (SAM)[2].

It is important to note that the ability to synthesize lactobacillic acid varies among Lactobacillus species. For instance, Lactobacillus fermentum and Lactobacillus buchneri have been shown to produce significant amounts of lactobacillic acid, while some strains of Lactobacillus plantarum and Lactobacillus brevis do not synthesize it, even though they can produce another cyclopropane fatty acid, dihydrosterculic acid, from oleic acid[10].

Below is a diagram illustrating the conversion of cis-vaccenic acid to lactobacillic acid.

Lactobacillic_Acid_Biosynthesis cluster_membrane Cell Membrane Phospholipid cluster_membrane_product Cell Membrane Phospholipid cis_vaccenic cis-Vaccenic Acid (incorporated in phospholipid) lactobacillic Lactobacillic Acid (this compound) cis_vaccenic->lactobacillic Cyclopropane Fatty Acid (CFA) Synthase SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylene Group Donor

Conversion of cis-Vaccenic Acid to Lactobacillic Acid.

Oxylipin Generation in Lactobacillus

While Lactobacillus does not possess the canonical pathways for complex oxylipin synthesis found in eukaryotes, some studies have shown that they can generate simpler oxylipins. For example, Lactobacillus helveticus incubated with unsaturated fatty acids like linoleic acid can produce oxidation products, including various aldehydes and alcohols[5]. The proposed mechanism involves fatty acid hydratases, as genes for lipoxygenase, dioxygenase, and cytochrome P450 have not been found in this species[5]. This indicates a distinct and less complex pathway compared to the biosynthesis of signaling molecules like jasmonic acid in plants[6].

Quantitative Data

Due to the absence of a dedicated this compound biosynthesis pathway, quantitative data comparable to that for well-established metabolic pathways is not available. However, studies on the fatty acid composition of Lactobacillus provide insights into the relative abundance of lactobacillic acid.

Lactobacillus SpeciesLactobacillic Acid (% of total fatty acids)Dihydrosterculic Acid (% of total fatty acids)Reference
L. fermentum21 - 34%Present[10]
L. buchneri21 - 34%Present[10]
L. plantarumNot SynthesizedPresent[10]
L. brevisNot SynthesizedPresent[10]
L. delbrueckiiNot SynthesizedPresent[10]

This table summarizes the presence and relative abundance of cyclopropane fatty acids in various Lactobacillus species when grown in media conducive to their synthesis.

Experimental Protocols

Analysis of Cellular Fatty Acids in Lactobacillus

This section outlines a general methodology for the extraction and analysis of fatty acids from Lactobacillus cultures, adapted from protocols described in the literature[10].

Objective: To determine the fatty acid profile of a Lactobacillus strain, including the presence and quantity of lactobacillic acid.

Materials:

  • Lactobacillus culture grown to the late exponential or early stationary phase.

  • MRS broth (or other suitable growth medium), potentially supplemented with Tween 80.

  • Centrifuge and appropriate tubes.

  • Saponification reagent (e.g., NaOH in methanol).

  • Methylation reagent (e.g., BF₃ in methanol).

  • Organic solvent for extraction (e.g., hexane or a chloroform:methanol mixture).

  • Anhydrous sodium sulfate.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Fatty acid methyl ester (FAME) standards.

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

  • Saponification: Resuspend the cell pellet in the saponification reagent. Heat the mixture in a sealed tube to hydrolyze the lipids and release the fatty acids.

  • Methylation: Cool the sample and add the methylation reagent. Heat again to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add an organic solvent and water to the sample. Vortex to mix thoroughly. Centrifuge to separate the phases. The FAMEs will partition into the organic layer.

  • Drying and Concentration: Carefully transfer the organic layer to a new tube. Dry the extract with anhydrous sodium sulfate. Concentrate the sample under a stream of nitrogen if necessary.

  • GC-MS Analysis: Inject the FAME extract into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.

  • Quantification: Compare the retention times and mass spectra of the sample peaks to those of known FAME standards to identify and quantify the individual fatty acids. The percentage of each fatty acid can be calculated based on the total peak area.

Below is a workflow diagram for the experimental protocol.

FAME_Analysis_Workflow start Start: Lactobacillus Culture harvest 1. Cell Harvesting (Centrifugation) start->harvest saponify 2. Saponification (NaOH/Methanol, Heat) harvest->saponify methylate 3. Methylation (BF3/Methanol, Heat) saponify->methylate extract 4. FAME Extraction (Hexane/Water) methylate->extract dry_concentrate 5. Drying & Concentration (Na2SO4, Nitrogen Stream) extract->dry_concentrate gcms 6. GC-MS Analysis dry_concentrate->gcms quantify 7. Identification & Quantification gcms->quantify end_node End: Fatty Acid Profile quantify->end_node

Workflow for Fatty Acid Methyl Ester (FAME) Analysis.

References

The Enigmatic Role of Phytanic Acid in Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid originating from the bacterial degradation of phytol, is well-documented for its significant metabolic and signaling roles in eukaryotes, particularly in the context of human health and disease. However, its physiological function within the bacteria that produce and encounter it remains largely unexplored. This technical guide synthesizes the current understanding of the potential roles of phytanic acid in bacterial membranes, drawing inferences from the established functions of other branched-chain fatty acids (BCFAs) and the unique lipid structures of archaea. We delve into its plausible structural role in modulating membrane fluidity and its established metabolic fate in certain bacterial species. This document provides a theoretical framework, outlines key experimental protocols for future research, and presents visual workflows and pathways to stimulate further investigation into this underexplored area of microbial physiology.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated fatty acid derived from the phytol side-chain of chlorophyll. In environments such as the rumen of herbivorous animals, gut bacteria liberate phytol from ingested plant matter and subsequently convert it to phytanic acid. While the absorption, metabolism, and pathological implications of phytanic acid in mammals are extensively studied, its direct physiological significance for the bacteria themselves is poorly understood. Does it serve as a mere metabolic byproduct, or is it an integral component of bacterial physiology, potentially incorporated into their membranes to adapt to their environment? This guide explores the latter possibility, postulating a structural role for phytanic acid in bacterial membranes based on its molecular architecture and the known functions of similar lipids.

The Established Role of Branched-Chain Fatty Acids (BCFAs) in Bacterial Membranes

Many bacterial species, particularly Gram-positive bacteria, utilize BCFAs as major components of their membrane phospholipids. These fatty acids, with their methyl branches, disrupt the orderly packing of acyl chains in the lipid bilayer. This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity. This "homeoviscous adaptation" is critical for survival in fluctuating environmental conditions, especially at low temperatures. The general principle is that a higher proportion of BCFAs leads to a more fluid membrane, which is essential for maintaining the function of membrane-embedded proteins and transport systems.

Data Presentation: Impact of BCFAs on Bacterial Membrane Properties

While specific quantitative data for phytanic acid's effect on bacterial membranes is not available in the current literature, the following table summarizes the known effects of other BCFAs, which provides a basis for hypothesizing the potential impact of phytanic acid.

Branched-Chain Fatty Acid TypeExemplary Bacterial SpeciesObserved Effect on MembraneReference Context
iso- and anteiso-fatty acidsBacillus subtilis, Listeria monocytogenesIncreased membrane fluidity, adaptation to cold stressGeneral knowledge in bacterial physiology
Multiple methyl-branched FAsMycobacterium tuberculosisContribution to the low permeability of the cell envelopeGeneral knowledge in bacterial physiology

Potential Structural Role of Phytanic Acid in Bacterial Membranes

Given its multi-branched structure, it is highly probable that phytanic acid, if incorporated into bacterial membranes, would significantly increase membrane fluidity. The four methyl groups along its acyl chain would create steric hindrance, preventing the tight packing of neighboring lipid molecules. This could be particularly advantageous for bacteria in the anaerobic and thermally stable environment of the rumen, helping to maintain optimal membrane function amidst a dense microbial community and high concentrations of various metabolic products.

A compelling line of circumstantial evidence comes from the domain Archaea. Many archaea, particularly those in extreme environments, utilize phytanyl chains as the hydrophobic core of their membrane lipids, linked via ether bonds to a glycerol backbone[1][2]. This demonstrates the evolutionary success and biophysical suitability of the phytanyl structure in forming stable and functional biological membranes.

The critical missing link is direct evidence of phytanic acid esterified to phospholipids in the membranes of the bacteria that produce it. While an older study notes the "occurrence of phytanic acid in rumen bacteria," it does not specify its molecular form or subcellular location[3].

Visualization: Proposed Incorporation of Phytanic acid

The following diagram illustrates the hypothetical incorporation of phytanic acid into a bacterial membrane phospholipid, contrasting it with a straight-chain fatty acid.

G cluster_0 Standard Bacterial Membrane cluster_1 Hypothetical Membrane with Phytanic Acid scfa scfa2 note1 Orderly packing of straight-chain fatty acids leads to a less fluid membrane. scfa2->note1 scfa3 scfa4 scfa_b pa note2 Methyl branches of phytanic acid disrupt packing, increasing membrane fluidity. pa->note2 scfa_b2 pa2 PA Phytanic Acid Enzyme Fatty Acid α-Hydroxylase (Cytochrome P450) PA->Enzyme Substrate Product 2-Hydroxyphytanic Acid Enzyme->Product H₂O₂-dependent hydroxylation Further_Deg Further Degradation (α- and β-oxidation) Product->Further_Deg cluster_protocol1 Protocol 1: Lipid Composition Analysis cluster_protocol2 Protocol 2: Membrane Fluidity Measurement P1_Start Bacterial Culture with ¹³C-labeled Phytanic Acid P1_Extract Total Lipid Extraction P1_Start->P1_Extract P1_Separate Phospholipid Separation (TLC/SPE) P1_Extract->P1_Separate P1_FAME FAME Preparation P1_Separate->P1_FAME P1_GCMS GC-MS Analysis P1_FAME->P1_GCMS P1_Result Detection of ¹³C-Phytanic Acid in Phospholipid Fraction P1_GCMS->P1_Result P2_Start Bacterial Culture with exogenous Phytanic Acid P2_Label Labeling with DPH Probe P2_Start->P2_Label P2_Measure Fluorescence Anisotropy Measurement P2_Label->P2_Measure P2_Result Change in Anisotropy Value (Indicates Fluidity Change) P2_Measure->P2_Result

References

An In-depth Technical Guide to Phytomonic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytomonic acid, also known as lactobacillic acid, is a fascinating long-chain fatty acid characterized by the presence of a cyclopropane ring within its aliphatic chain. This unique structural feature imparts distinct chemical and physical properties that influence its biological roles, particularly in the modulation of cell membrane fluidity and in conferring resistance to cellular stressors. This technical guide provides a comprehensive overview of the structure, chemical properties, biosynthetic origins, and biological activities of this compound, with a focus on its interaction with the tumor necrosis factor-alpha (TNF-α) signaling pathway. Detailed experimental protocols for its extraction, purification, and analysis are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is systematically known as 10-(2-hexylcyclopropyl)decanoic acid. It is a saturated fatty acid with the molecular formula C₁₉H₃₆O₂. The presence of the cyclopropane ring introduces a degree of rigidity and alters the typical packing of fatty acid chains in lipid bilayers.

Structure

The chemical structure of this compound is characterized by an octadecanoic acid backbone with a methylene bridge between carbons 11 and 12, forming a cyclopropane ring. The IUPAC name is 10-(2-hexylcyclopropyl)decanoic acid.[1]

Physicochemical Properties

This compound is a solid at room temperature and is soluble in various organic solvents.[2] The cyclopropane ring, while formally a saturated feature, imparts some properties reminiscent of a double bond, influencing the molecule's shape and intermolecular interactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₆O₂[1][2][3]
Molecular Weight296.5 g/mol [1][2][3]
IUPAC Name10-(2-hexylcyclopropyl)decanoic acid[1]
SynonymsLactobacillic Acid, FA 19:1[2][3]
CAS Number503-06-0[2][3]
Physical FormSolid[2]
Melting Point27.8-28.8 °C[4]
SolubilityDMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 35 mg/ml[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): GC-MS analysis reveals a molecular ion peak consistent with its molecular weight. The fragmentation pattern provides information about the aliphatic chain and the cyclopropane ring. A precursor ion with m/z of 297.2788 ([M+H]⁺) is observed in MS-MS analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aliphatic chain protons. The protons on the cyclopropane ring appear at unusually high field (low ppm values) due to the ring strain and anisotropic effects.

    • ¹³C NMR: The carbon NMR spectrum displays distinct signals for the carboxyl carbon, the aliphatic chain carbons, and the unique upfield signals for the carbons of the cyclopropane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group (around 1700 cm⁻¹). The C-H stretching vibrations of the aliphatic chain and the cyclopropane ring are also prominent.

Biosynthesis

The biosynthesis of this compound is understood to proceed from unsaturated fatty acid precursors. In bacteria, the cyclopropane ring is formed by the addition of a methyl group from S-adenosyl methionine (SAM) across the double bond of an unsaturated fatty acyl phospholipid, a reaction catalyzed by cyclopropane fatty acid synthase.

Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., cis-Vaccenic Acid) Phytomonic_Acid This compound Unsaturated_Fatty_Acid->Phytomonic_Acid  + SAM SAM S-Adenosyl Methionine (SAM) Enzyme Cyclopropane Fatty Acid Synthase SAH S-Adenosyl Homocysteine (SAH) Phytomonic_Acid->SAH  - SAH Enzyme->Phytomonic_Acid

Caption: Biosynthesis of this compound.

Biological Significance and Signaling Pathways

This compound is a significant component of the cell membranes of certain bacteria, such as Lactobacillus species, and has also been identified in some plants.[2][5] Its primary role is in the regulation of membrane fluidity, providing stability against environmental stresses.

Modulation of Membrane Fluidity

The bent conformation imposed by the cyclopropane ring disrupts the ordered packing of fatty acid chains in the phospholipid bilayer. This increases membrane fluidity, which is crucial for maintaining cellular function under various environmental conditions, such as changes in temperature or exposure to toxic substances.

Resistance to TNF-α Mediated Cell Death

A notable biological activity of this compound is its ability to confer resistance to tumor necrosis factor-alpha (TNF-α) induced cell death.[6][7] TNF-α is a pro-inflammatory cytokine that can initiate a signaling cascade leading to apoptosis (programmed cell death).

The binding of TNF-α to its receptor (TNFR1) triggers the recruitment of adaptor proteins, such as TRADD and FADD, which in turn activate a cascade of caspases, the executive enzymes of apoptosis. It is hypothesized that this compound, by altering membrane properties, may interfere with the formation or stability of the death-inducing signaling complex (DISC) at the cell membrane, thereby inhibiting the downstream apoptotic signaling.

cluster_membrane Cell Membrane TNFR1 TNFR1 DISC DISC Formation (TRADD, FADD) TNFR1->DISC Phytomonic_Acid This compound (in membrane) Phytomonic_Acid->DISC Inhibits TNF_alpha TNF-α TNF_alpha->TNFR1 Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Inhibition of TNF-α Signaling by this compound.

Experimental Protocols

Extraction and Purification of this compound from Bacterial Cultures

This protocol outlines a general procedure for the extraction and purification of this compound from bacterial cells.

  • Cell Culture and Harvesting: Grow the bacterial strain of interest (e.g., Lactobacillus) in an appropriate liquid medium to the late logarithmic or early stationary phase. Harvest the cells by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract the total lipids. This is a modification of the Bligh-Dyer method.

  • Saponification: The extracted lipids are then saponified by refluxing with an alcoholic solution of a strong base (e.g., KOH in ethanol) to hydrolyze the ester linkages and release the free fatty acids.

  • Acidification and Fatty Acid Extraction: After saponification, the solution is acidified (e.g., with HCl) to protonate the fatty acid salts. The free fatty acids are then extracted into an organic solvent such as hexane or diethyl ether.

  • Purification: The crude fatty acid extract can be purified by chromatographic techniques.

    • Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purification.

    • Column Chromatography: For larger quantities, silica gel column chromatography is effective, eluting with a gradient of solvents (e.g., hexane with increasing proportions of ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for high-purity isolation.

Start Bacterial Cell Pellet Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction Saponification Saponification (Alcoholic KOH) Lipid_Extraction->Saponification Acidification Acidification (HCl) Saponification->Acidification FA_Extraction Fatty Acid Extraction (Hexane) Acidification->FA_Extraction Purification Purification (Chromatography) FA_Extraction->Purification End Pure this compound Purification->End

References

The Indirect Path to Peace: Unraveling the Mechanism of TNF-α Resistance Linked to Phytomonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous chronic inflammatory diseases. The search for effective TNF-α inhibitors has led to growing interest in natural compounds. Among these, phytomonic acid, a cyclopropane-containing long-chain fatty acid also known as lactobacillic acid, has been associated with TNF-α resistance. This technical guide synthesizes the current understanding of the mechanism behind this phenomenon, revealing an indirect but compelling pathway. While direct molecular interaction between this compound and the TNF-α signaling cascade has not been demonstrated, evidence points to its crucial role in the physiology of probiotic bacteria, such as Lactobacillus species, which in turn modulate the host's immune response. This document provides an in-depth exploration of the signaling pathways involved, detailed experimental protocols, and quantitative data to support further research and development in this promising area.

Introduction: this compound and the TNF-α Conundrum

This compound is a saturated fatty acid primarily produced by various bacteria, including those of the Lactobacillus genus.[1][2][3] Strains of Lactobacillus reuteri that produce this compound have been observed to inhibit TNF-α production.[4] However, a pivotal study demonstrated that purified phytomonic (lactobacillic) acid does not directly suppress TNF-α at physiologically relevant concentrations.[4] This suggests that the resistance mechanism is not a direct molecular inhibition by the fatty acid itself. Instead, the evidence points towards an indirect role mediated by the bacteria that synthesize it.

The leading hypothesis is that the synthesis of this compound, catalyzed by cyclopropane fatty acid synthase, alters the bacterial cell membrane's composition and fluidity.[4] This altered membrane physiology is thought to be crucial for the secretion of other, yet-unidentified, immunomodulatory molecules that are the true effectors of TNF-α inhibition.[4] Concurrently, various components of these probiotic bacteria are known to directly interact with host cell signaling pathways, most notably NF-κB and STAT3, which are central to the TNF-α response.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Lactobacillus species (known producers of this compound) on TNF-α-related signaling.

Table 1: Effect of Lactobacillus Species on TNF-α-Induced Cellular Responses

Cell LineLactobacillus StrainTreatmentMeasured ParameterResultReference
Caco-2L. acidophilus LA1Pre-treatment before TNF-αIntestinal Tight Junction PermeabilityPrevention of TNF-α-induced increase[5][6]
THP-1L. reuteri ATCC PTA 6475SupernatantLPS-induced TNF-α productionSuppression[4]
RAW 264.7L. rhamnosus GGConditioned MediaLPS-induced TNF-α productionSignificant inhibition[7][8]
AGSL. plantarum ZJ316Live bacteriaH. pylori-induced TNF-α expressionReduction[9]

Table 2: Modulation of NF-κB and STAT3 Signaling by Lactobacillus Species

Cell LineLactobacillus StrainTarget PathwayKey Modulated ProteinEffectReference
Caco-2L. acidophilus LA1NF-κBp65 nuclear translocationInhibition[5][6]
AGSL. plantarum ZJ316NF-κBIκBα degradationPrevention[9]
Intestinal Epithelial CellsLactobacillus speciesSTAT3STAT3Activation (leading to IL-22 secretion)[10]
MacrophagesL. johnsoniiSTAT3STAT3Activation (leading to IL-10 release)[3]

Signaling Pathways Implicated in TNF-α Resistance

The resistance to TNF-α conferred by this compound-producing bacteria is primarily understood through the modulation of two key signaling pathways in the host cell: the NF-κB pathway and the STAT3 pathway.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary route for TNF-α-induced inflammation. Lactobacillus species have been shown to interfere with this pathway at several points.

NF_kB_Inhibition cluster_nfkb TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Lacto_comp Lactobacillus Components (e.g., cell wall, secreted factors) TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IκBα degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces TLR2 TLR2 Lacto_comp->TLR2 Activates PI3K PI3K TLR2->PI3K PI3K->IKK_complex Inhibits

Caption: Lactobacillus-mediated inhibition of the TNF-α-induced NF-κB pathway.

As depicted, components from Lactobacillus can activate Toll-like receptor 2 (TLR2), leading to the activation of PI3K.[5][6] PI3K, in turn, can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer (p65/p50) in the cytoplasm, blocking its translocation to the nucleus and thereby preventing the transcription of pro-inflammatory genes.[5][6][9]

Modulation of the STAT3 Signaling Pathway

The STAT3 pathway is also implicated in the immunomodulatory effects of Lactobacillus.

STAT3_Modulation cluster_IEC Intestinal Epithelial Cell Lacto Lactobacillus LPLs Lamina Propria Lymphocytes (LPLs) Lacto->LPLs Stimulates IL22 IL-22 LPLs->IL22 Secretes IL22R IL-22 Receptor IL22->IL22R Binds to STAT3 STAT3 IL22R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to Regenerative_Genes Epithelial Regeneration & Anti-inflammatory Genes Nucleus->Regenerative_Genes Induces IEC Intestinal Epithelial Cell (IEC)

Caption: STAT3 activation by Lactobacillus promotes intestinal epithelial integrity.

Lactobacillus can stimulate lamina propria lymphocytes to secrete IL-22.[10] IL-22 then binds to its receptor on intestinal epithelial cells, leading to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the expression of genes involved in epithelial cell regeneration and anti-inflammatory responses, thereby strengthening the intestinal barrier and contributing to an anti-inflammatory environment.[10]

Proposed Indirect Mechanism of this compound

The role of this compound is conceptualized as a facilitator for the release of the bacterial components that execute the above-mentioned signaling modulations.

Indirect_Mechanism Phytomonic_Acid This compound (Lactobacillic Acid) Lacto_Membrane Lactobacillus Cell Membrane Phytomonic_Acid->Lacto_Membrane Integrated into CFA_Synthase Cyclopropane Fatty Acid Synthase (cfa) CFA_Synthase->Phytomonic_Acid Synthesizes Membrane_Properties Altered Membrane Properties (Fluidity, Permeability) Lacto_Membrane->Membrane_Properties Leads to Immunomodulins Secretion of Immunomodulatory Factors Membrane_Properties->Immunomodulins Facilitates Host_Cell Host Immune/Epithelial Cell Immunomodulins->Host_Cell Act on TNF_Resistance TNF-α Resistance Host_Cell->TNF_Resistance Induces

Caption: Proposed indirect mechanism of this compound in TNF-α resistance.

This workflow illustrates that the synthesis of this compound and its integration into the bacterial membrane is a prerequisite for the effective secretion of bioactive molecules that ultimately confer TNF-α resistance in the host.

Key Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Caco-2 (human colorectal adenocarcinoma), THP-1 (human monocytic), RAW 264.7 (murine macrophage).

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: For experiments, cells are seeded to a desired confluency. Probiotic treatments involve either live bacteria at a specific multiplicity of infection (MOI), bacterial conditioned media (supernatant), or purified bacterial components. For TNF-α challenge, recombinant human or murine TNF-α is added to the culture medium at concentrations typically ranging from 10-100 ng/mL.

Western Blot for NF-κB and STAT3 Activation
  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-STAT3, total STAT3, IκBα, or β-actin.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • Assay Procedure: A commercial ELISA kit for TNF-α is used according to the manufacturer's instructions. Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.

  • Detection: A biotin-conjugated detection antibody is added, followed by an avidin-HRP conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to develop the color.

  • Measurement: The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader. Cytokine concentrations are calculated from the standard curve.

Conclusion and Future Directions

The resistance to TNF-α associated with this compound is an indirect mechanism, intricately linked to the physiology of the probiotic bacteria that produce it. While this compound itself does not appear to be the direct inhibitor, its synthesis is critical for enabling Lactobacillus to secrete the necessary immunomodulatory factors. These factors then interact with host cell signaling pathways, primarily by inhibiting NF-κB activation and modulating STAT3 signaling, to create an anti-inflammatory environment.

Future research should focus on identifying the specific immunomodulatory molecules secreted by these bacteria. Isolating and characterizing these compounds could lead to the development of novel, targeted therapies for TNF-α-mediated diseases, offering the potential for high efficacy with a favorable safety profile characteristic of probiotics. Understanding the precise structural changes in the bacterial membrane induced by this compound and how this facilitates secretion will also be a critical area of investigation.

References

Phytomonic Acid: A Technical Guide to its Role as a Biomarker for Microbial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane fatty acid (CFA) found in the cell membranes of a variety of bacteria. Its presence and concentration are indicative of specific microbial populations and their physiological state, making it a promising biomarker for microbial activity. This technical guide provides an in-depth overview of this compound, its biochemical basis as a biomarker, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a discussion of its potential applications in research and drug development. The modification of membrane fluidity and the response to environmental stressors, such as changes in pH, are key functions of this fatty acid, positioning it as a marker for microbial adaptation and stationary phase growth.

Introduction to this compound (Lactobacillic Acid)

This compound is a 19-carbon cyclopropane fatty acid with the IUPAC name 10-(2-hexylcyclopropyl)decanoic acid.[1] It is synthesized by the addition of a methylene group across the double bond of the monounsaturated fatty acid, vaccenic acid, a common component of bacterial cell membranes. This structural modification results in a fatty acid with unique physicochemical properties that influence membrane fluidity and stability.

Initially identified in Lactobacillus species, this compound has since been found in a range of Gram-positive and Gram-negative bacteria, as well as some protozoa and plant seed oils.[2] Its synthesis is typically initiated as bacterial cultures enter the late logarithmic and stationary phases of growth, or in response to environmental stresses such as low pH. This regulation of its production is central to its utility as a biomarker for the physiological state of microbial populations.

Quantitative Data on this compound in Bacteria

The abundance of this compound can vary significantly between bacterial species and is influenced by culture conditions. The following table summarizes the reported concentrations of this compound in various bacteria, providing a baseline for its potential as a quantitative biomarker.

Bacterial SpeciesRelative Abundance (% of Total Fatty Acids)Growth Conditions / Notes
Lactobacillus fermentum21 - 34%Not specified
Lactobacillus buchneri21 - 34%Not specified
Lactobacillus caseiIncreased proportion upon acid adaptationAcid-adapted for 10-20 min at pH 4.5
Agrobacterium tumefaciensSignificant quantities present-
Escherichia coliIncreases in stationary phase and under acid stressSynthesis is partially dependent on the RpoS sigma factor

Experimental Protocols

The analysis of this compound as a microbial biomarker typically involves the extraction of total fatty acids from a sample, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol for Extraction and FAMEs Preparation

This protocol is a standard method for the preparation of FAMEs from bacterial cells for GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water

  • Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Clinical rotator

  • Pipettes

  • Gas chromatography vials

Procedure:

  • Harvesting Cells: Harvest bacterial cells from culture by centrifugation to obtain a cell pellet. For standardization, it is recommended to harvest cells at a specific growth phase (e.g., stationary phase).

  • Saponification:

    • Add 1.0 ml of Reagent 1 to the cell pellet in a glass tube.

    • Securely cap the tube and vortex briefly.

    • Heat in a boiling water bath for 5 minutes.

    • Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 ml of Reagent 2 to the cooled tube.

    • Recap and vortex briefly.

    • Heat at 80°C for 10 minutes.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1.25 ml of Reagent 3 to the cooled tube.

    • Recap and mix by gentle tumbling on a clinical rotator for 10 minutes.

    • Allow the phases to separate. The upper organic phase contains the FAMEs.

  • Base Wash:

    • Transfer the upper organic phase to a new tube.

    • Add 3.0 ml of Reagent 4.

    • Recap and mix by tumbling for 5 minutes.

    • Allow the phases to separate.

  • Sample Collection:

    • Carefully transfer the upper organic phase containing the FAMEs to a GC vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-5ms)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 170°C, hold for 2 minutes

    • Ramp: 5°C/minute to 270°C, hold for 5 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1 ml/minute

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-550

Quantification: Quantification of this compound methyl ester can be achieved by using an internal standard (e.g., a fatty acid not present in the sample) and generating a calibration curve with a pure standard of lactobacillic acid.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of this compound

This compound is synthesized from the precursor vaccenic acid, a common unsaturated fatty acid in bacteria. The key enzymatic step is the addition of a methylene bridge across the double bond of vaccenic acid. This reaction is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase.

This compound Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Cyclopropane Fatty Acid Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) Malonyl-CoA->Fatty Acid Synthase (FASII) Palmitic Acid Palmitic Acid Fatty Acid Synthase (FASII)->Palmitic Acid Vaccenic Acid Vaccenic Acid Palmitic Acid->Vaccenic Acid FabA, FabB CFAS Cyclopropane-fatty-acyl- phospholipid synthase Vaccenic Acid->CFAS This compound This compound CFAS->this compound SAM S-adenosyl methionine SAM->CFAS

Caption: Biosynthesis of this compound from acetyl-CoA.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a microbial sample.

Experimental Workflow Sample Microbial Sample (e.g., cell culture, biofilm) Extraction Lipid Extraction & Saponification Sample->Extraction Derivatization Methylation to FAMEs Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data Result Biomarker Concentration Data->Result

Caption: General workflow for this compound analysis.

Applications and Future Directions

The ability to quantify this compound has several potential applications for researchers and drug development professionals:

  • Monitoring Microbial Growth and Stress: Changes in this compound levels can serve as a biomarker for the transition of bacterial populations into a stationary phase or their response to environmental stressors. This could be valuable in studies of microbial physiology and adaptation.

  • Assessing Antimicrobial Efficacy: The efficacy of antimicrobial agents that target the cell membrane or fatty acid synthesis could be evaluated by monitoring changes in the this compound profile of treated bacteria.

  • Characterizing Complex Microbial Communities: As this compound is characteristic of certain bacterial groups, its presence and abundance in complex samples (e.g., gut microbiota, environmental biofilms) could provide insights into community structure and function.

  • Drug Discovery: The enzyme responsible for this compound synthesis, cyclopropane-fatty-acyl-phospholipid synthase, could be a novel target for the development of new antimicrobial drugs.

Future research should focus on expanding the database of this compound concentrations across a wider range of microbial species and environmental conditions. Furthermore, the development of more rapid and high-throughput analytical methods beyond GC-MS would enhance its utility as a routine biomarker in various research and clinical settings.

Conclusion

This compound (lactobacillic acid) is an emerging biomarker with significant potential for the study of microbial activity and physiology. Its regulated synthesis in response to growth phase and environmental stress provides a valuable window into the state of bacterial populations. The detailed protocols and data presented in this guide offer a foundation for researchers and drug development professionals to incorporate the analysis of this compound into their studies, paving the way for new insights into microbial life and the development of novel therapeutic strategies.

References

Technical Guide: Identification and Characterization of Genes in the Jasmonic Acid Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived plant hormones that play critical roles in regulating plant growth, development, and responses to biotic and abiotic stress.[1][2][3] Understanding the genetic basis of JA biosynthesis is crucial for developing strategies to enhance crop resilience and for identifying novel targets for therapeutic intervention. This guide provides an in-depth overview of the core genes involved in JA synthesis, detailed protocols for their identification and characterization, and a summary of the JA signaling pathway.

The Jasmonic Acid Biosynthetic Pathway

The biosynthesis of jasmonic acid is a well-characterized pathway that begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.[4] The process occurs across three cellular compartments: the chloroplast, the peroxisome, and the cytoplasm.[3] The primary enzymes and their corresponding genes are central to the pathway's function.

The synthesis is initiated by the oxygenation of α-linolenic acid by Lipoxygenase (LOX) .[1] The resulting product is then converted by Allene Oxide Synthase (AOS) and subsequently by Allene Oxide Cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA).[1][2] OPDA is then transported to the peroxisome, where it is reduced by 12-Oxophytodienoate Reductase 3 (OPR3) .[1][5] The final steps involve three cycles of β-oxidation to yield (+)-7-epi-jasmonic acid.[5]

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / Nucleus alpha_LeA α-Linolenic Acid (18:3) HPOT 13(S)-HPOT alpha_LeA->HPOT LOX Unstable_Allene_Oxide Unstable Allene Oxide HPOT->Unstable_Allene_Oxide AOS OPDA cis-(+)-12-OPDA Unstable_Allene_Oxide->OPDA AOC OPDA_p cis-(+)-12-OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA_CoA Jasmonoyl-CoA OPC8->JA_CoA β-oxidation (ACX, MFP, KAT) JA (+)-7-epi-Jasmonic Acid JA_CoA->JA Thioesterase JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile JAR1

Caption: The jasmonic acid biosynthetic pathway across cellular compartments.

Quantitative Analysis of Gene Expression

The identification of genes involved in JA synthesis often begins with analyzing their expression patterns in response to specific stimuli, such as mechanical wounding or treatment with methyl-jasmonate (MeJA), a volatile derivative of JA.[1] Quantitative real-time PCR (qRT-PCR) is a standard technique for this purpose.

Table 1: Expression of JA Biosynthesis Genes in Wheat Shoots after MeJA Treatment

This table summarizes the fold-change in the expression of key JA biosynthesis genes in wheat seedlings at various time points after treatment with methyl-jasmonate (MeJA), as determined by qRT-PCR.

GeneEncoded Enzyme24h Post-Treatment (Fold Change)48h Post-Treatment (Fold Change)72h Post-Treatment (Fold Change)Reference
TaAOS Allene Oxide SynthaseInduced--[1]
TaAOC1 Allene Oxide Cyclase-2.0-[1]
TaOPR1 Oxophytodienoate Reductase 12.0-4.8[1]
TaOPR3 Oxophytodienoate Reductase 3Greatly InducedGreatly InducedGreatly Induced[1]
Data derived from studies on 10-day-old bread wheat seedlings. "-" indicates data not reported as significant at that time point.
Table 2: Expression of JA Biosynthesis Genes in Salvia miltiorrhiza after Wounding

This table shows the relative expression levels of JA biosynthesis genes in S. miltiorrhiza at different time points following mechanical wounding.

Gene Family3h Post-Wounding (Relative Expression)6h Post-Wounding (Relative Expression)12h Post-Wounding (Relative Expression)Reference
SmLOX Significantly UpregulatedPeak ExpressionDecreasing[6]
SmAOS Significantly UpregulatedPeak ExpressionDecreasing[6]
SmAOC Significantly UpregulatedPeak ExpressionDecreasing[6]
SmOPR Significantly UpregulatedPeak ExpressionDecreasing[6]
Expression levels were measured by qRT-PCR and compared to a 0h control.[6]

Experimental Protocols for Gene Identification and Characterization

A multi-step approach is required to definitively identify and confirm the function of a gene in the JA biosynthesis pathway. This typically involves bioinformatics, gene expression analysis, and functional characterization through reverse genetics.

Experimental_Workflow start Hypothesis: Identify JA gene in Species X bioinformatics Step 1: Bioinformatics - Homology search (BLAST) - Identify candidate genes start->bioinformatics expression Step 2: Expression Analysis - Design qRT-PCR primers - Treat plant (e.g., wound, MeJA) - Measure transcript levels bioinformatics->expression Candidate gene found functional Step 3: Functional Characterization - Obtain knockout mutant (e.g., T-DNA line) - Confirm gene disruption expression->functional Gene is responsive phenotyping Step 4: Phenotypic & Metabolic Analysis - Assess phenotype (e.g., fertility, defense) - Quantify JA levels (LC-MS) functional->phenotyping conclusion Conclusion: Gene function confirmed phenotyping->conclusion Phenotype & JA levels altered

Caption: A typical workflow for identifying and validating a JA biosynthesis gene.
Protocol 3.1: Gene Identification via Homology and Expression Analysis

This protocol outlines the initial steps of identifying a candidate gene and verifying its expression profile.

  • Bioinformatic Identification:

    • Objective: Identify putative JA biosynthesis genes in a target species using known sequences from model organisms like Arabidopsis thaliana.

    • Procedure:

      • Obtain protein sequences for known JA genes (e.g., AtAOS, AtAOC3, AtOPR3) from a database such as TAIR or NCBI.

      • Perform a BLASTp or tBLASTn search against the genome or transcriptome of the target species.

      • Identify candidate genes based on high sequence similarity and conserved protein domains (e.g., Cytochrome P450 domain for AOS, lipoxygenase domain for LOX).[7]

      • Analyze the promoter regions of candidate genes for stress-responsive and hormone-responsive cis-regulatory elements using tools like PlantCARE.[6][8]

  • Quantitative Real-Time PCR (qRT-PCR) for Expression Profiling:

    • Objective: To quantify the expression of the candidate gene in response to a JA-inducing stimulus.

    • Materials: Plant tissue, liquid nitrogen, RNA extraction kit, DNase I, cDNA synthesis kit, qPCR master mix, gene-specific primers, qPCR instrument.

    • Procedure:

      • Treatment: Grow plants under controlled conditions. Apply a stimulus (e.g., mechanical wounding with forceps or treatment with 100 µM MeJA). Collect tissue samples at various time points (e.g., 0h, 1h, 3h, 6h, 12h, 24h).[6] Immediately freeze in liquid nitrogen.

      • RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a suitable kit, following the manufacturer's instructions.

      • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

      • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

      • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific forward and reverse primers. Include a housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

      • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression in treated samples to the 0h control. A significant upregulation post-treatment suggests involvement in the JA pathway.[9]

Protocol 3.2: Functional Analysis Using Reverse Genetics

This protocol describes how to confirm a gene's function using a knockout mutant.

  • Objective: To determine the biological function of the candidate gene by analyzing the phenotype of a plant in which the gene is disrupted.

  • Materials: Seeds of a knockout mutant line (e.g., T-DNA insertion line from a stock center like ABRC), wild-type (WT) control seeds, PCR reagents, equipment for plant phenotyping, and access to a mass spectrometry facility.

  • Procedure:

    • Mutant Acquisition and Validation:

      • Obtain seeds for a T-DNA insertion line corresponding to the candidate gene.

      • Grow the plants and extract genomic DNA.

      • Confirm the T-DNA insertion site and identify homozygous knockout individuals using PCR with a combination of gene-specific and T-DNA border primers.

      • Confirm the absence of the gene transcript in the homozygous knockout line using RT-PCR.

    • Phenotypic Analysis:

      • Grow homozygous knockout and WT plants side-by-side under normal and stress conditions.

      • Observe for phenotypes associated with JA deficiency, such as male sterility (defective pollen), increased susceptibility to herbivores or necrotrophic pathogens, or altered root growth.[4][10] A mutation in an AOS gene, for example, can result in male sterility.[9]

    • Metabolite Profiling (JA Quantification):

      • Collect tissue from both knockout and WT plants before and after a JA-inducing treatment (e.g., wounding).

      • Extract and purify phytohormones from the tissue.

      • Quantify the levels of JA and its precursor OPDA using a highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

      • A significant reduction or absence of JA accumulation in the knockout mutant upon induction provides strong evidence that the gene is essential for JA biosynthesis.[5]

Jasmonic Acid Signaling

Once synthesized, JA is typically converted to its biologically active form, jasmonoyl-L-isoleucine (JA-Ile), by the enzyme JASMONATE RESISTANT 1 (JAR1) .[9] The JA-Ile molecule acts as a ligand that facilitates the interaction between its receptor, CORONATINE INSENSITIVE 1 (COI1) , and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[3] This interaction targets the JAZ protein for degradation by the 26S proteasome, releasing transcription factors (e.g., MYC2 ) that activate the expression of JA-responsive genes.[1][3]

Jasmonic_Acid_Signaling cluster_signal JA Signal Perception and Transduction JA_Ile JA-Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds & promotes interaction COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (TF) JAZ->MYC2 represses JAZ->SCF_COI1 targeted by Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes JA-Responsive Genes MYC2->Genes activates transcription SCF_COI1->JAZ Ubiquitination Response Defense, Growth Regulation, etc. Genes->Response

References

Methodological & Application

Quantification of Jasmonic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial in regulating plant growth, development, and defense mechanisms.[1][2][3] Their role in mediating plant responses to biotic and abiotic stresses makes them a key target for research in agriculture and drug development.[2][4][5] This application note provides a detailed protocol for the quantification of jasmonic acid in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample extraction, purification, derivatization, and GC-MS analysis.

Introduction

Jasmonates are vital phytohormones that orchestrate a wide array of physiological processes in plants, including defense against herbivores and pathogens, as well as responses to environmental stresses such as wounding and ozone exposure.[2][4] The jasmonic acid signaling pathway is a complex network involving the biosynthesis of JA from linolenic acid, its subsequent conjugation to amino acids like isoleucine to form the bioactive JA-Ile, and the downstream activation of transcription factors that regulate the expression of defense-related genes.[1][3][4]

Accurate quantification of jasmonic acid is essential for understanding its physiological roles and for developing strategies to enhance plant resilience and discover novel therapeutic agents. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[6][7] However, due to the low volatility of jasmonic acid, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.[7]

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling cascade is initiated by various developmental and environmental cues. This leads to the biosynthesis of JA, which is then converted to its biologically active form, JA-Ile. JA-Ile promotes the interaction between the JAZ (Jasmonate-ZIM domain) repressor proteins and the F-box protein COI1, a component of the SCF-COI1 ubiquitin E3 ligase complex.[1] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes.[1][4]

Jasmonic_Acid_Signaling_Pathway cluster_activation Activation of JA Signaling Stress Biotic/Abiotic Stress alpha_LeA α-Linolenic Acid (in Chloroplast) Stress->alpha_LeA triggers OPDA OPDA (in Peroxisome) alpha_LeA->OPDA Biosynthesis JA Jasmonic Acid (JA) (in Cytosol) OPDA->JA β-oxidation JAR1 JAR1 JA_Ile JA-Ile (Active form) JA->JA_Ile + Isoleucine COI1 SCF-COI1 Complex JA_Ile->COI1 promotes binding JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2/TFs JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Response Defense/Developmental Responses JA_Genes->Response GCMS_Workflow Sample Plant Tissue Sample Grinding Grinding in Liquid N2 Sample->Grinding Extraction Extraction (80% Methanol, Ethyl Acetate) Grinding->Extraction Purification Purification (SPE or Sorbent Cleanup) Extraction->Purification Derivatization Derivatization (e.g., Methylation) Purification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data Result Jasmonic Acid Concentration Data->Result

References

Application Notes and Protocols: Extraction of Lactobacillic Acid (formerly Phytomonic Acid) from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically referred to as phytomonic acid, lactobacillic acid is a cyclopropane fatty acid (CFA) found in the cell membranes of various bacterial species, notably within the genera Lactobacillus and Agrobacterium. This fatty acid is synthesized by the addition of a methylene group across the double bond of cis-vaccenic acid, a modification that influences membrane fluidity and resistance to environmental stresses. The unique structure and physiological role of lactobacillic acid make it a compound of interest in microbiology and for potential applications in drug development.

These application notes provide a comprehensive protocol for the extraction of lactobacillic acid from bacterial cultures, focusing on the widely adopted Bligh and Dyer method. Additionally, quantitative data on fatty acid composition and extraction yields are presented, alongside a diagram of the biosynthetic pathway.

Data Presentation

Table 1: Typical Fatty Acid Composition of Lactobacillus Species Containing Lactobacillic Acid

Fatty AcidAbbreviationPercentage of Total Fatty Acids (%)
Myristic AcidC14:05 - 10
Palmitic AcidC16:025 - 35
Palmitoleic AcidC16:15 - 15
Stearic AcidC18:0< 5
Oleic AcidC18:1c910 - 20
cis-Vaccenic AcidC18:1c1115 - 25
Lactobacillic Acid C19:0cyc11 21 - 34 [1][2]
Dihydrosterculic AcidC19:0cyc9< 5

Note: The exact fatty acid composition can vary depending on the bacterial strain, growth phase, and culture conditions.[1]

Table 2: Comparison of Lipid Extraction Yield from Microbial Biomass using the Classical Bligh and Dyer Method and a Greener Solvent System

Extraction MethodSolvent SystemRelative Lipid Yield (%)
Classical Bligh and DyerChloroform/Methanol/Water100
Greener Bligh and DyerEthyl Acetate/Ethanol/Water~95-100[3]

Experimental Protocols

Protocol 1: Extraction of Total Lipids from Bacterial Culture using a Modified Bligh and Dyer Method

This protocol details the extraction of total lipids, including lactobacillic acid, from a bacterial culture.

Materials:

  • Bacterial culture (e.g., Agrobacterium tumefaciens or Lactobacillus sp.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (or water)

  • Centrifuge and centrifuge tubes

  • Glass vials

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

Procedure:

  • Cell Harvesting:

    • Harvest bacterial cells from the culture medium by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in an equal volume of cold PBS.

    • Centrifuge again at 5,000 x g for 15 minutes at 4°C and discard the supernatant. Repeat this washing step twice to remove any residual medium.

  • Lipid Extraction (Bligh and Dyer Method):

    • For each 1 g of wet cell pellet, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous (methanol-water) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be visible between the two layers.

    • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial.

    • To maximize the yield, a second extraction can be performed by adding another 2 mL of chloroform to the remaining aqueous layer and cell debris, vortexing for 1 minute, centrifuging, and collecting the lower chloroform phase. Combine this with the first extract.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a gentle stream of nitrogen. This will yield the total lipid extract as a residue.

  • Storage:

    • The dried lipid extract can be stored at -20°C under a nitrogen atmosphere to prevent oxidation prior to further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For the specific analysis and quantification of lactobacillic acid, the extracted lipids are typically converted to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Dried total lipid extract

  • 0.5 M methanolic NaOH

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.

    • Heat the mixture at 100°C for 5 minutes in a sealed tube.

    • After cooling, add 2 mL of 14% BF3 in methanol.

    • Heat again at 100°C for 5 minutes.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis:

    • The resulting FAMEs in hexane are ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of lactobacillic acid.

Mandatory Visualization

Lactobacillic_Acid_Biosynthesis cis_vaccenic cis-Vaccenic Acid (in Phospholipid) enzyme Cyclopropane Fatty Acid Synthase (CFAS) cis_vaccenic->enzyme sam S-Adenosylmethionine (SAM) sam->enzyme sah S-Adenosylhomocysteine (SAH) lactobacillic Lactobacillic Acid (in Phospholipid) enzyme->lactobacillic + SAH

Caption: Biosynthesis of Lactobacillic Acid.

Experimental_Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest wash Cell Washing (PBS) harvest->wash extraction Lipid Extraction (Chloroform:Methanol) wash->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect Collect Chloroform Layer phase_sep->collect evaporate Solvent Evaporation collect->evaporate end Total Lipid Extract evaporate->end

Caption: Experimental Workflow for Lipid Extraction.

References

Synthesis of Phytomonic Acid Analogues for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane-containing fatty acid found in various bacteria and plants. Its unique chemical structure, featuring a strained cyclopropane ring, has garnered interest in the scientific community for its potential biological activities. The structural similarity of this compound to jasmonates, a class of plant hormones involved in defense and development, suggests that its analogues could modulate important signaling pathways in various organisms. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound analogues for research purposes, including their potential as novel therapeutic agents.

I. Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves the creation of a cyclopropane ring within a long-chain fatty acid backbone. Several methods can be employed for cyclopropanation, with the Simmons-Smith reaction and its variations being a common and effective approach.

Experimental Protocol: Synthesis of (±)-17-methyl-cis-4,5-methyleneoctadecanoic acid

This protocol is adapted from the synthesis of a related cyclopropane fatty acid and can be modified to produce various this compound analogues.

Materials:

  • 1-bromo-12-methyltridecane

  • 3-butyn-1-ol

  • n-Butyllithium (n-BuLi)

  • Hexamethylphosphoramide (HMPA)

  • Lindlar's catalyst (or P-2 Ni catalyst)

  • Hydrogen gas

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • (Carbethoxymethylene)triphenylphosphorane

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) or Zinc-copper couple (Zn-Cu)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (THF, CH₂Cl₂, etc.)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Alkylation of 3-butyn-1-ol:

    • Dissolve 3-butyn-1-ol in anhydrous THF and cool to -78 °C.

    • Add n-BuLi dropwise and stir for 30 minutes.

    • Add HMPA followed by a solution of 1-bromo-12-methyltridecane in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Purify the resulting alkyne-alcohol by column chromatography.

  • Partial Hydrogenation to the cis-Alkene:

    • Dissolve the alkyne-alcohol in a suitable solvent (e.g., hexane or ethanol).

    • Add Lindlar's catalyst (or P-2 Ni).

    • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or GC).

    • Filter the catalyst and concentrate the solvent to obtain the cis-alkene-alcohol.

  • Cyclopropanation (Simmons-Smith Reaction):

    • Dissolve the cis-alkene-alcohol in anhydrous CH₂Cl₂.

    • Add a solution of diethylzinc followed by diiodomethane at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with CH₂Cl₂ and purify by column chromatography to yield the cyclopropyl alcohol.

  • Oxidation to the Aldehyde:

    • Dissolve the cyclopropyl alcohol in CH₂Cl₂.

    • Add PCC or Dess-Martin periodinane and stir at room temperature until the alcohol is consumed.

    • Filter the reaction mixture and concentrate to obtain the crude aldehyde.

  • Wittig Reaction to form the α,β-Unsaturated Ester:

    • Dissolve the crude aldehyde in an appropriate solvent.

    • Add (carbethoxymethylene)triphenylphosphorane and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, purify the product by column chromatography.

  • Saponification to the Carboxylic Acid:

    • Dissolve the ester in a mixture of ethanol and water.

    • Add an excess of NaOH and heat the mixture to reflux.

    • After the reaction is complete, cool the mixture and acidify with HCl.

    • Extract the carboxylic acid with diethyl ether and purify by recrystallization or chromatography to obtain the final this compound analogue.

II. Biological Activity of this compound Analogues

This compound analogues are being investigated for a range of biological activities, including antimicrobial and anticancer effects. The presence of the cyclopropane ring can influence membrane fluidity and interactions with cellular proteins.

Quantitative Data on Biological Activity

The following table summarizes the reported biological activity of a this compound analogue. Further research is needed to expand this dataset with a wider range of analogues and biological targets.

Compound IDAnalogue StructureTarget Organism/Cell LineBiological ActivityIC₅₀ ValueReference
PAA-1 (±)-17-methyl-cis-4,5-methyleneoctadecanoic acidLeishmania donovani promastigotesCytotoxicity300.2 ± 4.2 µM[1]

III. Experimental Protocols for Biological Assays

A. Anticancer Activity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity Assessment (Broth Microdilution Assay)

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the this compound analogues in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Signaling Pathways and Potential Protein Targets

The biological effects of this compound analogues are likely mediated through their interaction with specific cellular signaling pathways and protein targets. Given their structural similarity to jasmonic acid, the jasmonate signaling pathway is a primary area of investigation.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a crucial plant defense pathway activated in response to biotic and abiotic stresses. The core of this pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors (TFs) like MYC2, ultimately resulting in the expression of defense-related genes. The F-box protein CORONATINE INSENSITIVE 1 (COI1) is a key component of the SCFCOI1 E3 ubiquitin ligase complex that targets JAZ proteins for degradation upon binding to the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).

It is hypothesized that this compound analogues may act as mimics of jasmonates, thereby modulating the activity of the jasmonate signaling pathway.

Potential Protein Targets
  • Cyclopropane Fatty Acid (CFA) Synthase: This enzyme is responsible for the biosynthesis of cyclopropane fatty acids in bacteria.[2] Analogues of this compound could potentially act as inhibitors of this enzyme, leading to antimicrobial effects.

  • Components of the Jasmonate Signaling Pathway:

    • COI1: this compound analogues could potentially bind to the COI1 protein, either promoting or inhibiting the degradation of JAZ repressors.

    • JAZ proteins: Direct interaction with JAZ proteins could stabilize or destabilize them, thereby affecting downstream signaling.

  • Other Lipid-Binding Proteins: The fatty acid nature of these analogues suggests they may interact with other proteins involved in lipid metabolism and signaling.

V. Visualizations

Diagrams of Key Processes

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 1-bromo-12-methyltridecane 1-bromo-12-methyltridecane Alkylation Alkylation 1-bromo-12-methyltridecane->Alkylation 3-butyn-1-ol 3-butyn-1-ol 3-butyn-1-ol->Alkylation Hydrogenation Partial Hydrogenation (cis-Alkene formation) Alkylation->Hydrogenation Cyclopropanation Simmons-Smith Reaction Hydrogenation->Cyclopropanation Oxidation Oxidation Cyclopropanation->Oxidation Wittig Wittig Reaction Oxidation->Wittig Saponification Saponification Wittig->Saponification This compound Analogue This compound Analogue Saponification->this compound Analogue

Caption: General workflow for the synthesis of a this compound analogue.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response Stimulus Biotic/Abiotic Stress JA-Ile JA-Ile (Active Hormone) Stimulus->JA-Ile SCF_COI1 SCF-COI1 (E3 Ligase) JA-Ile->SCF_COI1 Phytomonic_Analogue This compound Analogue (Hypothesized) Phytomonic_Analogue->SCF_COI1 Modulates? JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Gene_Expression Defense Gene Expression MYC2->Gene_Expression Activates

Caption: Hypothesized modulation of the Jasmonate signaling pathway by this compound analogues.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesize Phytomonic Acid Analogues Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Target_ID Target Identification (e.g., Proteomics) Anticancer->Target_ID Antimicrobial->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Caption: Logical workflow for the research and development of this compound analogues.

References

using phytomonic acid in lipid membrane fluidity assays

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "phytomonic acid" is an older term for lactobacillic acid. Lactobacillic acid is a cyclopropane fatty acid found in the lipids of various bacteria. It is important to distinguish this compound (lactobacillic acid) from phytanic acid, a branched-chain fatty acid that accumulates in Refsum disease. While both are fatty acids, their structures and effects on membrane properties differ. This document will focus on the principles and methods for assessing the impact of fatty acids, such as lactobacillic acid, on the fluidity of lipid membranes.

Introduction to Lipid Membrane Fluidity Assays

The fluidity of a cell membrane is a critical biophysical parameter that influences a wide range of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development. The incorporation of exogenous molecules, such as fatty acids, can modulate membrane fluidity, making it a crucial aspect to study in pharmacology and cell biology.

Fluorescence spectroscopy is a powerful and widely used technique to probe the dynamic properties of lipid membranes. By incorporating fluorescent probes into the lipid bilayer, researchers can quantitatively assess changes in membrane fluidity. Two of the most common and well-characterized probes for this purpose are Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) and DPH (1,6-diphenyl-1,3,5-hexatriene).

This application note provides detailed protocols for using Laurdan and DPH to measure membrane fluidity, enabling researchers to investigate the effects of compounds like this compound (lactobacillic acid) on cellular or model membranes.

Principles of Membrane Fluidity Measurement

Laurdan and Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a sensitivity to the polarity of its environment.[1][2] Its fluorescent moiety is located at the interface between the glycerol backbone and the acyl chains of the phospholipids. In a more ordered, gel-phase membrane, water penetration is limited, and Laurdan has a blue-shifted emission maximum (~440 nm). In a more fluid, liquid-crystalline phase membrane, there is greater water penetration into the bilayer, leading to a red-shifted emission maximum (~490 nm).

This spectral shift is quantified by calculating the Generalized Polarization (GP) index, which is a ratiometric measurement of the emission intensities at these two wavelengths. A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more fluid membrane.

The GP is calculated using the following formula:

GP = (I_440 - I_490) / (I_440 + I_490)

Where:

  • I_440 is the fluorescence intensity at the emission maximum in the gel phase (typically ~440 nm).

  • I_490 is the fluorescence intensity at the emission maximum in the liquid-crystalline phase (typically ~490 nm).

DPH and Fluorescence Anisotropy

DPH is a hydrophobic fluorescent probe that partitions into the acyl chain region of the lipid bilayer. Its utility in membrane fluidity assays stems from its rotational mobility within the membrane. In a more fluid membrane, DPH can rotate more freely, leading to a lower degree of fluorescence polarization (or anisotropy). Conversely, in a more rigid and ordered membrane, the rotational motion of DPH is restricted, resulting in higher fluorescence polarization.

Fluorescence anisotropy (r) is a measure of the rotational freedom of the fluorophore and is calculated from the polarized fluorescence intensities measured parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation light plane.

The formula for fluorescence anisotropy is:

r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

Where:

  • I_parallel is the fluorescence intensity of the emission parallel to the excitation plane.

  • I_perpendicular is the fluorescence intensity of the emission perpendicular to the excitation plane.

  • G is the grating factor, which corrects for the differential transmission of vertically and horizontally polarized light by the instrument.

An increase in fluorescence anisotropy corresponds to a decrease in membrane fluidity, and a decrease in anisotropy indicates an increase in fluidity.

Experimental Protocols

Protocol 1: Membrane Fluidity Assay using Laurdan

This protocol describes the use of Laurdan to determine the Generalized Polarization (GP) in either live cells or liposomes upon treatment with a compound of interest (e.g., this compound).

Materials:

  • Laurdan (from a stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Cells in suspension or adhered to a microplate, or prepared liposomes

  • Compound of interest (e.g., this compound) dissolved in an appropriate vehicle

  • Fluorescence plate reader or spectrofluorometer with emission wavelength scanning capabilities

Procedure:

  • Preparation of Laurdan Labeling Solution: Prepare a working solution of Laurdan in your experimental buffer (e.g., PBS) to a final concentration of 5-10 µM. The final concentration of the organic solvent should be kept to a minimum (<0.1%) to avoid artifacts.

  • Cell/Liposome Labeling:

    • For suspension cells or liposomes: Add the Laurdan working solution to the cell or liposome suspension to achieve a final Laurdan concentration of 5 µM. Incubate for 30-60 minutes at 37°C in the dark.

    • For adherent cells: Remove the culture medium and wash the cells with PBS. Add the Laurdan labeling solution and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells or liposomes twice with the experimental buffer to remove excess Laurdan.

  • Treatment with Compound: Resuspend the labeled cells or liposomes in the buffer. Add the compound of interest (e.g., this compound) at the desired concentrations. Include a vehicle-only control. Incubate for the desired time at the appropriate temperature.

  • Fluorescence Measurement:

    • Transfer the samples to a suitable microplate or cuvette.

    • Set the excitation wavelength to 350 nm.

    • Measure the fluorescence emission intensity at 440 nm and 490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from a blank sample (buffer only).

    • Calculate the GP value for each sample using the formula: GP = (I_440 - I_490) / (I_440 + I_490).

    • Compare the GP values of the treated samples to the control to determine the effect of the compound on membrane fluidity.

Protocol 2: Membrane Fluidity Assay using DPH

This protocol details the use of DPH to measure fluorescence anisotropy in live cells or liposomes following treatment with a compound of interest.

Materials:

  • DPH (from a stock solution in a suitable organic solvent like tetrahydrofuran)

  • PBS or appropriate buffer

  • Cells in suspension or adhered to a microplate, or prepared liposomes

  • Compound of interest (e.g., this compound)

  • Fluorescence plate reader or spectrofluorometer equipped with polarizers

Procedure:

  • Preparation of DPH Labeling Solution: Prepare a DPH working solution in your experimental buffer to a final concentration of 1-2 µM. Ensure the final solvent concentration is minimal.

  • Cell/Liposome Labeling:

    • Add the DPH working solution to your cell or liposome suspension to a final DPH concentration of 1 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells or liposomes twice with the experimental buffer to remove unincorporated DPH.

  • Treatment with Compound: Resuspend the labeled cells or liposomes in buffer. Add the compound of interest at various concentrations, including a vehicle control. Incubate as required.

  • Fluorescence Anisotropy Measurement:

    • Transfer the samples to a microplate or cuvette.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

    • Determine the G-factor for your instrument.

  • Data Analysis:

    • Correct for background fluorescence.

    • Calculate the fluorescence anisotropy (r) for each sample using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular).

    • Analyze the change in anisotropy in treated samples compared to the control.

Data Presentation

The quantitative data obtained from these assays can be summarized in tables for easy comparison.

Table 1: Effect of this compound on Membrane Fluidity as Measured by Laurdan GP

Treatment ConcentrationMean GP Value ± SDChange in GP vs. ControlInterpretation
Control (Vehicle)0.55 ± 0.02-Baseline Fluidity
1 µM this compound0.52 ± 0.03-0.03Slight increase in fluidity
10 µM this compound0.45 ± 0.02-0.10Significant increase in fluidity
50 µM this compound0.38 ± 0.03-0.17Strong increase in fluidity

Table 2: Effect of this compound on Membrane Fluidity as Measured by DPH Anisotropy

Treatment ConcentrationMean Anisotropy (r) ± SDChange in 'r' vs. ControlInterpretation
Control (Vehicle)0.28 ± 0.01-Baseline Fluidity
1 µM this compound0.26 ± 0.01-0.02Slight increase in fluidity
10 µM this compound0.22 ± 0.02-0.06Significant increase in fluidity
50 µM this compound0.18 ± 0.01-0.10Strong increase in fluidity

Visualizations

Workflow cluster_prep Sample Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis A Prepare Cells or Liposomes B Label with Fluorescent Probe (Laurdan or DPH) A->B C Wash to Remove Excess Probe B->C D Incubate with this compound (or other test compound) C->D E Measure Fluorescence (Emission Spectra or Anisotropy) D->E F Calculate GP or Anisotropy E->F G Compare Treated vs. Control F->G H Determine Effect on Fluidity G->H

Caption: Experimental workflow for assessing the effect of a test compound on membrane fluidity.

SignalingPathway cluster_membrane Cell Membrane cluster_stimulus Stimulus cluster_response Cellular Response Membrane Lipid Bilayer Receptor Membrane Receptor Membrane->Receptor Alters Conformation/ Activity Enzyme Membrane-Bound Enzyme Membrane->Enzyme Modulates Activity SecondMessenger Second Messenger Production Receptor->SecondMessenger Enzyme->SecondMessenger PhytomonicAcid This compound PhytomonicAcid->Membrane Increases Fluidity DownstreamKinase Downstream Kinase Activation SecondMessenger->DownstreamKinase GeneExpression Altered Gene Expression DownstreamKinase->GeneExpression

References

Application Notes and Protocols for the Analytical Separation of Phytomonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytomonic acid, also known as lactobacillic acid, is a C19 cyclopropane fatty acid (CFA) found in the cell membranes of various bacteria.[1][2] Its structure, 11,12-methyleneoctadecanoic acid, contains a cyclopropane ring which imparts a kink in the acyl chain, similar to a cis-double bond. This structural feature is crucial for regulating membrane fluidity and protecting bacteria against environmental stresses such as acidity and temperature fluctuations.[1][3][4] The biosynthesis of this compound involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of its unsaturated fatty acid precursor, typically cis-vaccenic acid, a reaction catalyzed by cyclopropane fatty acid synthase.[5][6]

The cyclopropane ring of this compound contains two chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The specific biological activity and function of each isomer are often distinct. Therefore, the ability to separate and quantify these isomers is critical for understanding their precise roles in bacterial physiology, for potential applications in drug development, and for use as biomarkers.

These application notes provide a comprehensive overview and detailed protocols for the analytical separation of this compound isomers using modern chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) for diastereomer analysis and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric resolution.

Biosynthesis of this compound

The formation of the cyclopropane ring in this compound is a key enzymatic process in bacteria. The diagram below illustrates this biosynthetic pathway.

cluster_0 Biosynthesis of this compound UFA Unsaturated Fatty Acid (e.g., cis-Vaccenic Acid) CFA_Synthase CFA Synthase UFA->CFA_Synthase SAM S-adenosyl- L-methionine (SAM) SAM->CFA_Synthase SAH S-adenosyl- L-homocysteine (SAH) CFA_Synthase->SAH Phytomonic This compound (Lactobacillic Acid) CFA_Synthase->Phytomonic Methylene Group Transfer

Caption: Biosynthesis of this compound from an unsaturated precursor.

General Experimental Workflow for Isomer Separation

The analysis of this compound isomers from a biological matrix involves several key steps, from sample preparation to final data analysis. The following workflow provides a general overview of the process.

cluster_1 Experimental Workflow for this compound Isomer Analysis Sample Biological Sample (e.g., Bacterial Cell Pellet) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Saponification Saponification (to yield free fatty acids) Extraction->Saponification Derivatization Derivatization (e.g., FAMEs for GC) Saponification->Derivatization NoDeriv Direct Analysis (for HPLC) Saponification->NoDeriv GCMS GC-MS Analysis (Diastereomers) Derivatization->GCMS HPLC Chiral HPLC (Enantiomers) NoDeriv->HPLC Data Data Processing & Quantification GCMS->Data HPLC->Data

Caption: General workflow for the separation of this compound isomers.

Protocol 1: GC-MS for the Analysis of this compound Diastereomers

Gas chromatography is a powerful technique for separating fatty acid isomers, particularly after conversion to their more volatile fatty acid methyl esters (FAMEs). A highly polar cyanopropyl capillary column is recommended for resolving positional and geometric isomers, which is analogous to separating diastereomers of this compound.

Methodology

  • Sample Preparation: Lipid Extraction and Derivatization

    • Harvest bacterial cells by centrifugation and wash with a suitable buffer. Lyophilize the cell pellet.

    • Perform a total lipid extraction using a modified Bligh-Dyer method with chloroform:methanol:water.

    • Saponify the extracted lipids by heating with 0.5 M methanolic NaOH to release the free fatty acids.

    • Methylate the free fatty acids to form FAMEs using BF₃-methanol complex by heating at 100°C for 10 minutes.

    • Extract the resulting FAMEs with hexane, wash with water, and dry the hexane layer over anhydrous sodium sulfate.

    • Concentrate the sample under a stream of nitrogen and reconstitute in a known volume of hexane for GC-MS analysis.

  • GC-MS Instrumentation and Conditions

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: Highly polar biscyanopropyl polysiloxane column (e.g., Agilent J&W CP-Sil 88, 100 m x 0.25 mm, 0.20 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split/splitless inlet, operated in split mode (50:1) at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 5 minutes.

      • Ramp 1: 5°C/min to 240°C.

      • Hold at 240°C for 20 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 250°C.

      • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-500.

Expected Results

This method is expected to separate the diastereomers of this compound methyl ester. The mass spectrum will show a characteristic molecular ion (m/z 310.3) and fragmentation pattern that can be used for identification and quantification.

Table 1: Example GC-MS Quantitative Data for this compound Diastereomers (Note: The following data are hypothetical and for illustrative purposes only.)

ParameterDiastereomer 1Diastereomer 2
Retention Time (min) 45.245.8
Resolution (Rs) -1.8
Key Mass Fragments (m/z) 310, 267, 183310, 267, 183
Limit of Detection (LOD) 5 ng/mL5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL15 ng/mL

Protocol 2: Chiral HPLC for Enantiomeric Separation of this compound

Direct separation of enantiomers is most effectively achieved using chiral chromatography. Polysaccharide-based chiral stationary phases (CSPs) are particularly versatile for resolving a wide range of chiral compounds, including acidic molecules like this compound.

Methodology

  • Sample Preparation

    • Extract total lipids and saponify as described in Protocol 1 to obtain free fatty acids.

    • Evaporate the solvent and reconstitute the free fatty acid residue in the HPLC mobile phase. Derivatization is typically not required but can be performed to improve detection (e.g., phenacyl esters for UV detection).

  • Chiral HPLC Instrumentation and Conditions

    • HPLC System: Agilent 1260 Infinity II LC or equivalent, equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: Chiralpak IA or IC (amylose or cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v) with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) to suppress ionization of the carboxyl group.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (for the carboxyl group) or a wavelength appropriate for any chromophoric derivatives used. For higher sensitivity and specificity, the HPLC can be coupled to a mass spectrometer (LC-MS).

Expected Results

This method should provide baseline resolution of the this compound enantiomers. The elution order may vary depending on the specific chiral stationary phase used.

Table 2: Example Chiral HPLC Quantitative Data for this compound Enantiomers (Note: The following data are hypothetical and for illustrative purposes only.)

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 12.514.8
Resolution (Rs) -2.1
Separation Factor (α) -1.22
Limit of Detection (LOD) 10 ng/mL10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL30 ng/mL

Protocol 3: Quantitative Analysis by LC-MS/MS

For highly sensitive and selective quantification of this compound isomers in complex biological matrices, such as plasma or tissue extracts, a targeted LC-MS/MS method is the gold standard.[7][8]

Methodology

  • Sample Preparation

    • Perform lipid extraction from the biological matrix. A solid-phase extraction (SPE) step may be included for sample cleanup and concentration.

    • Incorporate a stable isotope-labeled internal standard (e.g., d4-phytomonic acid) at the beginning of the extraction to correct for matrix effects and procedural losses.

    • Evaporate the final extract and reconstitute in the initial LC mobile phase.

  • LC-MS/MS Instrumentation and Conditions

    • LC System: UPLC system (e.g., Waters ACQUITY) for fast and efficient separation.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500) operated in negative electrospray ionization (ESI) mode.

    • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A linear gradient from 60% B to 99% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

      • This compound: Precursor ion [M-H]⁻ at m/z 295.3 → Product ions (e.g., m/z 251.2, 183.1).

      • Internal Standard (d4-Phytomonic Acid): Precursor ion [M-H]⁻ at m/z 299.3 → Product ions.

      • Note: MRM transitions should be optimized by direct infusion of standards.

Expected Results

This method will provide highly specific and sensitive quantification of total this compound. When combined with the chiral HPLC separation from Protocol 2, it can be used for the precise quantification of individual enantiomers.

Table 3: Example LC-MS/MS Quantitative Data (Note: The following data are hypothetical and for illustrative purposes only.)

ParameterValue
Retention Time (min) 8.2
MRM Transition (m/z) 295.3 → 251.2 (Quantifier)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Dynamic Range 0.5 - 500 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%

References

protocol for exogenous application of phytomonic acid to cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that play a crucial role in regulating plant growth, development, and responses to a wide range of biotic and abiotic stresses.[1][2][3][4][5][6][7] In the realm of biotechnology and drug development, the exogenous application of jasmonates to plant cell cultures is a widely employed strategy to elicit the production of valuable secondary metabolites, many of which have pharmaceutical applications.[8][9] This protocol provides a comprehensive guide for the effective application of jasmonic acid to cell cultures to stimulate the biosynthesis and accumulation of desired compounds.

Jasmonates act as signaling molecules that can trigger a cascade of defensive responses within plant cells, leading to the upregulation of genes involved in secondary metabolism.[8][10] The most commonly used jasmonate for elicitation in cell cultures is Methyl Jasmonate (MeJA), a volatile ester of jasmonic acid.[8] The effectiveness of the elicitation is dependent on several factors including the specific plant species, the type and concentration of the elicitor, and the duration of the treatment.[9]

This document outlines a generalized protocol for preparing and applying jasmonic acid to plant cell suspension cultures, methods for assessing the cellular response, and a summary of typical experimental parameters.

Experimental Protocols

Preparation of Jasmonic Acid Stock Solution

Materials:

  • Jasmonic Acid (JA) or Methyl Jasmonate (MeJA)

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Sterile deionized water

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Dissolving Jasmonic Acid: Weigh the desired amount of JA or MeJA powder in a sterile microcentrifuge tube. Dissolve the powder in a small volume of a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution. Note: The choice of solvent should be tested for its effect on the specific cell line, as high concentrations can be toxic.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use, the solution can be stored at 4°C.

Application of Jasmonic Acid to Cell Cultures

Materials:

  • Established plant cell suspension culture in liquid medium

  • Jasmonic acid stock solution

  • Sterile pipettes

  • Incubator shaker

Procedure:

  • Culture Preparation: Allow the plant cell suspension culture to reach the mid-logarithmic growth phase. This ensures that the cells are metabolically active and responsive to the elicitor.

  • Elicitor Addition: Aseptically add the required volume of the jasmonic acid stock solution to the cell culture flasks to achieve the desired final concentration. Gently swirl the flasks to ensure even distribution of the elicitor.

  • Control Group: Prepare a control culture by adding an equivalent volume of the solvent used for the stock solution (e.g., ethanol or DMSO) to a separate flask. This will account for any effects of the solvent on the cell culture.

  • Incubation: Return the flasks to the incubator shaker and continue the culture under the same conditions of temperature, light, and agitation.

  • Time-Course Sampling: Collect samples from both the treated and control cultures at various time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation to analyze for cell viability, biomass accumulation, and secondary metabolite production.

Assessment of Cellular Response

3.1. Cell Viability Assay:

  • Use methods such as Trypan Blue exclusion or Fluorescein Diacetate (FDA) staining to determine the percentage of viable cells. High concentrations of jasmonic acid can be cytotoxic, so it is crucial to assess cell viability.

3.2. Biomass Measurement:

  • Determine the fresh and dry weight of the cells to assess the impact of the treatment on cell growth. A decrease in biomass accumulation in treated cultures compared to the control may be observed.[11]

3.3. Quantification of Secondary Metabolites:

  • Harvest the cells by filtration or centrifugation.

  • Extract the secondary metabolites from the cells and the culture medium using appropriate solvents.

  • Analyze and quantify the target compounds using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Quantitative Data Summary

The optimal concentration of jasmonic acid and the duration of treatment are highly dependent on the plant species and the target secondary metabolite. The following table summarizes typical ranges found in the literature.

ParameterTypical RangeNotes
Elicitor Jasmonic Acid (JA), Methyl Jasmonate (MeJA)MeJA is more commonly used due to its volatility and cell permeability.
Concentration 10 µM - 200 µMHigher concentrations can lead to cytotoxicity and reduced biomass.[11]
Treatment Duration 24 - 72 hoursThe peak of secondary metabolite accumulation varies with the compound and plant species.[8]
Cell Culture Stage Mid-logarithmic phaseCells are most responsive during this active growth phase.
Expected Outcome Increased accumulation of secondary metabolitesThe level of enhancement can range from a few folds to several times the basal level.[8][11]

Visualizations

Jasmonic Acid Signaling Pathway

Jasmonic_Acid_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response Stress Wounding, Pathogen Attack, Drought, Salinity Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid triggers JA_precursors JA Precursors (e.g., OPDA) Linolenic_Acid->JA_precursors JA Jasmonic Acid (JA) JA_precursors->JA JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile conjugated by JAR1 COI1 COI1 (F-box protein) JA_Ile->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates transcription of Secondary_Metabolites Secondary Metabolite Biosynthesis JA_Responsive_Genes->Secondary_Metabolites Defense_Responses Defense Responses JA_Responsive_Genes->Defense_Responses

Caption: Simplified Jasmonic Acid signaling pathway leading to cellular responses.

Experimental Workflow for Exogenous Application of Jasmonic Acid

Experimental_Workflow start Start: Establish Plant Cell Suspension Culture prepare_ja Prepare Jasmonic Acid Stock Solution start->prepare_ja treat_culture Treat Cell Culture with JA (and Solvent Control) start->treat_culture prepare_ja->treat_culture incubate Incubate under Controlled Conditions treat_culture->incubate sampling Time-Course Sampling incubate->sampling analysis Analyze Samples: - Cell Viability - Biomass - Secondary Metabolites sampling->analysis data_interpretation Data Interpretation and Comparison analysis->data_interpretation end End: Determine Optimal Elicitation Conditions data_interpretation->end

References

Application Notes and Protocols for the Colorimetric Detection of Phytomonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytomonic acid, an older designation for what is now identified as lactobacillic acid, is a cyclopropane-containing fatty acid found in the lipids of various bacteria, including the plant pathogen Agrobacterium tumefaciens.[1][2] Its unique chemical structure, featuring a cyclopropane ring, imparts specific properties to cellular membranes and may play a role in microbial adaptation and survival.[3] While chromatographic methods like GC-MS are standard for its identification, a simple, high-throughput colorimetric assay would be highly beneficial for rapid screening and quantification in various research and development contexts.

This document provides a detailed protocol for a proposed enzyme-coupled colorimetric assay for the detection of this compound (lactobacillic acid). As no direct colorimetric method has been established specifically for this cyclopropane fatty acid, this protocol adapts a well-established principle used for the quantification of general long-chain free fatty acids.[4][5][6] The assay is based on the sequential enzymatic conversion of the fatty acid into an Acyl-CoA derivative, followed by oxidation that produces a detectable colorimetric signal.

Principle of the Assay

The proposed colorimetric assay for this compound involves a two-step enzymatic reaction:

  • Acyl-CoA Synthesis: Acyl-CoA Synthetase (ACS) catalyzes the conversion of this compound to its corresponding Acyl-CoA derivative in the presence of ATP and Coenzyme A (CoA).

  • Oxidation and Signal Generation: Acyl-CoA Oxidase (ACOD) then oxidizes the phytomonic-Acyl-CoA. This reaction produces hydrogen peroxide (H₂O₂), which reacts with a chromogenic probe in the presence of a peroxidase to yield a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of this compound in the sample.

This enzymatic cascade allows for the sensitive and specific quantification of fatty acids and is adaptable to a 96-well plate format for high-throughput analysis.[5]

Signaling Pathway Context: Jasmonic Acid

While this compound is a bacterial fatty acid, understanding related signaling pathways in plants, such as that of the phytohormone jasmonic acid (JA), can provide valuable context for researchers in plant science and drug development. Jasmonates are lipid-derived hormones that are crucial regulators of plant growth, development, and stress responses.[4][5][7] The biosynthesis and signaling of JA involve a complex cascade of enzymatic reactions and protein interactions.

Jasmonic_Acid_Signaling cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_nucleus Nucleus Linolenic_Acid α-Linolenic Acid LOX 13-LOX Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport OPR3 OPR3 Beta_Ox β-oxidation (3x) OPR3->Beta_Ox JA Jasmonic Acid (JA) Beta_Ox->JA JA_c JA JA->JA_c Transport OPDA_p->OPR3 JAR1 JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile JA_c->JAR1 JA_Ile_n JA-Ile JA_Ile->JA_Ile_n Transport JAZ JAZ Repressor MYC2 MYC2 (TF) JAZ->MYC2 represses Ub Ubiquitin JAZ->Ub ubiquitination Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression activates COI1 COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 SCF_COI1->JAZ targets Proteasome 26S Proteasome Ub->Proteasome degradation JA_Ile_n->COI1

Caption: Jasmonic acid biosynthesis and signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound (Lactobacillic Acid) standard (≥98% purity)

  • Free Fatty Acid Assay Kit (containing ACS, ACOD, Colorimetric Probe, Assay Buffer) or individual components:

    • Acyl-CoA Synthetase (ACS)

    • Acyl-CoA Oxidase (ACOD)

    • Horseradish Peroxidase (HRP)

    • Chromogenic Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

    • Coenzyme A (CoA)

    • Adenosine 5'-triphosphate (ATP)

    • Triton X-100

    • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, containing MgCl₂)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sample extraction solvents (e.g., Chloroform:Methanol mixture)

  • Purified water (DNase/RNase free)

Protocol 1: Preparation of Reagents
  • This compound Standard Stock Solution (10 mM): Dissolve an appropriate amount of this compound in ethanol to create a 10 mM stock solution. Store at -20°C.

  • Assay Buffer: Prepare the buffer as specified by the kit manufacturer or as required for the individual enzymes.

  • Enzyme Mix: On the day of the assay, prepare the enzyme mix according to the kit instructions. Typically, this involves reconstituting lyophilized enzymes (ACS, ACOD, HRP) in the provided assay buffer.

  • Reaction Mix: Prepare a master mix containing Assay Buffer, CoA, ATP, and the Colorimetric Probe.

Protocol 2: Sample Preparation
  • Lipid Extraction: For cellular or tissue samples, extract total lipids using a standard method, such as a chloroform:methanol extraction.

  • Saponification: To release this compound from complex lipids, perform a mild saponification of the lipid extract.

  • Solubilization: After extraction and purification, evaporate the solvent and resuspend the lipid extract in a buffer containing a non-ionic detergent like Triton X-100 to ensure solubility.

Protocol 3: Assay Procedure
  • Standard Curve Preparation:

    • Prepare a series of dilutions from the 10 mM this compound stock solution to create standards ranging from 0 to 100 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

  • Sample Addition:

    • Add 50 µL of the prepared samples to other wells.

    • Include a "no-sample" control containing only the solubilization buffer.

  • Reaction Initiation:

    • Prepare the final reaction mixture by adding the Enzyme Mix to the Reaction Mix.

    • Add 50 µL of this final reaction mixture to all wells (standards, samples, and controls). The total volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Experimental Workflow Diagram

Assay_Workflow Sample_Prep 1. Sample Preparation (Lipid Extraction, Saponification) Plate_Loading 3. Add Standards & Samples to 96-Well Plate (50 µL) Sample_Prep->Plate_Loading Standard_Prep 2. Standard Curve Preparation (0-100 µM this compound) Standard_Prep->Plate_Loading Reaction_Start 5. Add Reaction Mix to Wells (50 µL) Plate_Loading->Reaction_Start Reagent_Prep 4. Prepare Reaction Mix (Buffer, CoA, ATP, Probe, Enzymes) Reagent_Prep->Reaction_Start Incubation 6. Incubate at 37°C for 30 minutes Reaction_Start->Incubation Measurement 7. Measure Absorbance at 570 nm Incubation->Measurement Data_Analysis 8. Data Analysis (Calculate Concentration) Measurement->Data_Analysis

Caption: High-level workflow for the colorimetric this compound assay.

Data Presentation

The quantitative data obtained from the assay should be summarized for clear interpretation and comparison. The following tables present hypothetical data for illustrative purposes, as would be generated from this assay.

Table 1: this compound Standard Curve
Standard Concentration (µM)Absorbance at 570 nm (Mean)Standard Deviation
00.0520.004
100.1880.009
250.4150.015
500.8050.021
751.1900.035
1001.5500.042

Note: This data is for illustrative purposes only.

Table 2: Quantification of this compound in Samples
Sample IDAbsorbance at 570 nm (Mean)Calculated Concentration (µM)
Control 10.0610.6
Sample A0.65040.1
Sample B0.98062.3
Sample C0.25013.3

Note: This data is for illustrative purposes only. The concentration is calculated from the standard curve equation after subtracting the blank absorbance.

Conclusion

The proposed enzyme-coupled colorimetric assay provides a framework for the rapid and sensitive detection of this compound. This method offers a significant advantage in throughput compared to traditional chromatographic techniques. Researchers are advised to validate the activity of the chosen Acyl-CoA Synthetase and Acyl-CoA Oxidase enzymes with lactobacillic acid to ensure assay specificity and accuracy. This protocol serves as a foundational methodology that can be optimized for specific sample types and applications in microbiology, plant pathology, and drug discovery.

References

Application of Phytic Acid in Probiotic Research: Enhancing Efficacy and Functionality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytic acid, a natural plant constituent, is emerging as a valuable tool in probiotic research. Traditionally known as an anti-nutrient due to its mineral-chelating properties, recent studies have revealed its potential to significantly enhance the viability and functionality of probiotic organisms. This document provides detailed application notes and experimental protocols for leveraging phytic acid in probiotic research, focusing on its role in improving mineral bioavailability, enhancing probiotic survival through encapsulation, modulating gut microbiota and short-chain fatty acid (SCFA) production, and inhibiting pathogenic biofilms.

Enhancing Mineral Bioavailability with Phytase-Producing Probiotics

Phytic acid's strong binding affinity for essential minerals like iron, zinc, and calcium can limit their absorption in the gut. Certain probiotic strains, particularly within the Lactobacillus and Bifidobacterium genera, produce the enzyme phytase, which hydrolyzes phytic acid, thereby releasing these chelated minerals and enhancing their bioavailability.

Quantitative Data: Phytase Activity of Probiotic Strains

The phytase activity of various probiotic strains has been quantified in several studies. This data is crucial for selecting the most effective strains for functional food and supplement development.

Probiotic StrainSpecific Phytase Activity (U/mg protein)Optimal pH for ActivityReference
Bifidobacterium pseudocatenulatum ATCC 279190.61 (at 50°C)6.5-7.0[1][2]
Bifidobacterium longum0.45 (at 50°C)5.0-5.5[1][2]
Bifidobacterium angulatum0.25 (at 50°C)5.0-5.5[1][2]
Bifidobacterium adolescentis0.10 (at 50°C)6.0-6.5[1][2]
Lactobacillus paracasei SMVDUDB1278 U/mg (purified enzyme)5.5[3]
Lactobacillus acidophilus TDCC 61 (recombinant)~4-fold increase over control7.0[4]
Lactobacillus gallinarum TDCC 63 (recombinant)~18-fold increase over control7.0[4]
Lactobacillus gasseri TDCC 65 (recombinant)~10-fold increase over control7.0[4]

One unit (U) of phytase activity is defined as the amount of enzyme that releases 1 µmol of inorganic phosphorus per minute (or hour, as specified in the reference) under the assay conditions.[2]

Experimental Protocol: Screening for Phytase Activity in Probiotics

This protocol allows for the qualitative and quantitative assessment of phytase production by probiotic strains.

Materials:

  • Probiotic strains for screening

  • MRS agar and broth (or appropriate growth medium for the specific strain)

  • Phytase Screening Medium (PSM) agar: MRS agar supplemented with 0.5% (w/v) sodium phytate and 0.5% (w/v) calcium chloride. The medium will be opaque.

  • Phosphate standard solution

  • Ammonium molybdate reagent

  • Trichloroacetic acid (TCA) solution (20%)

  • Spectrophotometer

Procedure:

  • Qualitative Screening:

    • Culture the probiotic strains in MRS broth overnight.

    • Spot-inoculate the cultures onto PSM agar plates.

    • Incubate under appropriate anaerobic conditions at 37°C for 48-72 hours.

    • Observe the plates for the formation of a clear halo around the colonies, indicating phytic acid hydrolysis.

  • Quantitative Assay (Cell-Associated Phytase):

    • Inoculate the probiotic strain into MRS broth and incubate overnight.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile saline or buffer.

    • Resuspend the cell pellet in a known volume of assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, with 2 mM CaCl₂).

    • Prepare the reaction mixture containing the cell suspension and a known concentration of sodium phytate (e.g., 6.4 mM).

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding an equal volume of 20% TCA.

    • Centrifuge to pellet the cells and any precipitate.

    • Determine the amount of liberated inorganic phosphate in the supernatant using the ammonium molybdate method and measure the absorbance with a spectrophotometer.

    • Calculate the phytase activity based on a phosphate standard curve.

    • Determine the total protein content of the cell suspension to calculate the specific activity (U/mg protein).

Diagram: Phytase-Mediated Mineral Bioavailability

PhyticAcid Phytic Acid (in plant-based foods) InositolPhosphates Inositol Phosphates PhyticAcid->InositolPhosphates Hydrolysis FreeMinerals Bioavailable Free Minerals PhyticAcid->FreeMinerals releases Minerals Minerals (Fe, Zn, Ca) Minerals->PhyticAcid Chelation (binding) Probiotic Phytase-Producing Probiotic Phytase Phytase Enzyme Probiotic->Phytase produces Phytase->PhyticAcid degrades Absorption Intestinal Absorption FreeMinerals->Absorption

Caption: Probiotic-produced phytase enhances mineral absorption.

Probiotic Encapsulation with Phytic Acid for Enhanced Survival

Encapsulation protects probiotics from the harsh conditions of the gastrointestinal tract, ensuring their delivery and viability in the colon. Phytic acid can be used as a natural, non-toxic cross-linking agent with polymers like chitosan to form protective microcapsules.

Quantitative Data: Survival of Encapsulated Probiotics

Encapsulation has been shown to significantly improve the survival of probiotics compared to free cells during simulated digestion.

Probiotic StrainEncapsulation MaterialSimulated ConditionSurvival Rate of Encapsulated CellsSurvival Rate of Free CellsReference
Lactobacillus rhamnosus GGPea ProteinGastric and Intestinal Digestion≥80–100%<20%[5][6]
Lactobacillus plantarumChitosan-Alginate-Xanthan GumpH 1.895%Not specified[7]
Lactobacillus acidophilusChitosan NanoparticlesGastric Acid (120 min)~98.8% (from 3.27 to 3.23 log CFU/mL)~90.9% (from 3.3 to 3.0 log CFU/mL)[8][9]
Lactobacillus plantarumChitosan and CaseinSimulated Gastric Fluid (2h)6.99 ± 0.12 log cfu/ml1.38 ± 0.29 log cfu/ml[10]
Experimental Protocol: Probiotic Encapsulation with Chitosan and Phytic Acid

This protocol describes the preparation of phytic acid-crosslinked chitosan microcapsules for probiotic encapsulation using the ionic gelation method.

Materials:

  • Probiotic culture (e.g., Lactobacillus plantarum)

  • Chitosan (low molecular weight)

  • Phytic acid solution (0.5 mg/mL in ultrapure water)

  • Acetic acid solution (1% v/v)

  • Sterile saline solution

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Preparation of Probiotic Suspension:

    • Culture the probiotic strain to the late logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with sterile saline.

    • Resuspend the cell pellet in sterile saline to a high concentration (e.g., 10¹⁰-10¹¹ CFU/mL).

  • Preparation of Chitosan Solution:

    • Prepare a 3 mg/mL chitosan solution by dissolving chitosan powder in 1% (v/v) acetic acid.

    • Stir the solution overnight to ensure complete dissolution.

    • Filter the solution to remove any undissolved particles.

  • Encapsulation Process:

    • Add the concentrated probiotic suspension to the chitosan solution and mix gently.

    • Set up a beaker with the phytic acid solution on a magnetic stirrer at room temperature (e.g., 900 rpm).

    • Using a syringe pump, add the chitosan-probiotic mixture dropwise into the phytic acid solution at a constant flow rate (e.g., 0.5 mL/min).

    • Microcapsules will form instantaneously upon contact.

    • Continue stirring for a further 30 minutes to allow for complete cross-linking.

    • Collect the microcapsules by centrifugation or filtration.

    • Wash the microcapsules with sterile water to remove any unreacted reagents.

    • The encapsulated probiotics can be stored or used for further experiments.

Experimental Protocol: In Vitro Digestion Model (INFOGEST)

This standardized protocol simulates the human upper gastrointestinal tract to assess the survival of encapsulated probiotics.[1][11][12]

Materials:

  • Encapsulated and free probiotic samples

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

  • pH meter and HCl/NaOH solutions for pH adjustment

  • Shaking incubator at 37°C

  • Plate counting materials (appropriate agar and anaerobic incubation system)

Procedure:

  • Oral Phase:

    • Mix 5g of the sample with 5 mL of SSF.

    • Adjust the pH to 7.0.

    • Incubate at 37°C for 2 minutes with gentle shaking (100 rpm).

  • Gastric Phase:

    • Add 10 mL of SGF (containing pepsin) to the oral phase mixture.

    • Adjust the pH to 3.0 with HCl.

    • Incubate at 37°C for 2 hours with shaking (100 rpm).

  • Intestinal Phase:

    • Add 20 mL of SIF (containing pancreatin and bile salts) to the gastric phase mixture.

    • Adjust the pH to 7.0 with NaOH.

    • Incubate at 37°C for 2 hours with shaking (100 rpm).

  • Viability Assessment:

    • At the end of each phase, take an aliquot of the sample.

    • Perform serial dilutions and plate on appropriate agar to enumerate viable probiotic cells (CFU/mL).

    • Calculate the survival rate at each stage of digestion.

Diagram: Probiotic Encapsulation and GI Transit

cluster_encapsulation Encapsulation cluster_gitransit Gastrointestinal Transit Probiotic Probiotic Cells EncapsulatedProbiotic Encapsulated Probiotic Probiotic->EncapsulatedProbiotic Chitosan Chitosan Solution Chitosan->EncapsulatedProbiotic PhyticAcid Phytic Acid (Cross-linker) PhyticAcid->EncapsulatedProbiotic Stomach Stomach (Low pH, Pepsin) EncapsulatedProbiotic->Stomach SmallIntestine Small Intestine (Bile, Pancreatin) Stomach->SmallIntestine Colon Colon (Release and Colonization) SmallIntestine->Colon

Caption: Encapsulation protects probiotics through the GI tract.

Modulation of Gut Microbiota and SCFA Production

Phytic acid can be utilized by certain gut microbes, including some probiotic strains, influencing the composition of the gut microbiota and the production of beneficial metabolites like short-chain fatty acids (SCFAs). Probiotics can further enhance the fermentation of dietary fibers, leading to increased SCFA levels.

Quantitative Data: Probiotic Impact on SCFA Production

Studies have shown that probiotic supplementation can significantly alter the concentration of SCFAs in the gut.

Probiotic InterventionPopulationKey FindingsReference
Probiotic drink (Lactobacillus and Bifidobacterium)Overweight and normal-weight childrenSignificant increase in total SCFAs, especially propionic acid, after 4 weeks.[13]
Lactobacillus plantarum P-8Healthy adultsIncreased fecal concentrations of acetate, propionate, and butyrate.[14]
Probiotic cocktail (human origin)Mice and human gut microbiota modulationIncreased production of SCFAs.[15]
Experimental Protocol: Analysis of SCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and quantifying SCFAs from fecal samples.[3][16][17][18][19]

Materials:

  • Fecal samples

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Strong acid (e.g., HCl or phosphoric acid)

  • Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)

  • Derivatization agent (optional, e.g., MTBSTFA)

  • GC-MS system with a suitable column (e.g., high-polarity polyethylene glycol type)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize a known weight of fecal sample in water or buffer.

    • Add a known amount of the internal standard.

    • Acidify the sample to pH < 3 with a strong acid.

    • Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases.

    • Carefully transfer the organic solvent layer (containing the SCFAs) to a new tube.

  • Derivatization (Optional but Recommended for Improved Analysis):

    • If derivatization is performed, add the derivatizing agent to the extract.

    • Incubate under appropriate conditions (e.g., 60°C for 30 minutes) to allow the reaction to complete.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use an optimized temperature program for the GC oven to separate the different SCFAs.

    • The mass spectrometer will detect and identify the SCFAs based on their mass-to-charge ratio and retention time.

  • Quantification:

    • Prepare a standard curve with known concentrations of SCFA standards.

    • Quantify the SCFAs in the samples by comparing their peak areas to those of the standards and normalizing to the internal standard.

Diagram: Probiotic and Phytic Acid Influence on Gut Microbiome

DietaryFiber Dietary Fiber GutMicrobiota Gut Microbiota DietaryFiber->GutMicrobiota fermented by PhyticAcid Phytic Acid PhyticAcid->GutMicrobiota utilized by Probiotics Probiotics Probiotics->GutMicrobiota modulates SCFAs Increased SCFAs (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs produce GutHealth Improved Gut Health SCFAs->GutHealth

Caption: Probiotics and phytic acid synergistically modulate the gut microbiome.

Anti-Biofilm Activity of Phytic Acid and Probiotics

Pathogenic biofilms are a significant concern in both clinical and food industry settings. Phytic acid has demonstrated direct anti-biofilm properties.[9][17][20][21][22] Probiotics can also inhibit the formation of pathogenic biofilms through mechanisms of competition, exclusion, and displacement.[8][23][24][25][26]

Quantitative Data: Probiotic Inhibition of Pathogenic Biofilms

Probiotics have been shown to be effective in reducing biofilm formation by foodborne pathogens.

Probiotic Strain(s)PathogenInhibition MechanismBiofilm ReductionReference
Lactobacillus paracasei and L. rhamnosusListeria monocytogenesCompetition, Exclusion, Displacement> 3 log CFU[23][24][25]
Experimental Protocol: Probiotic Competition, Exclusion, and Displacement Assays

This protocol can be used to assess the ability of probiotics to inhibit pathogenic biofilm formation.[8][23][24][25][26]

Materials:

  • Probiotic and pathogenic bacterial strains

  • Appropriate growth media for both types of strains

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Competition Assay:

    • Add equal volumes of probiotic and pathogen suspensions (e.g., 10⁶ CFU/mL) simultaneously to the wells of a microtiter plate.

    • Incubate for 24-48 hours to allow biofilm formation.

  • Exclusion Assay:

    • First, add the probiotic suspension to the wells and incubate for 24 hours to allow the probiotic to form a biofilm and adhere to the surface.

    • After incubation, remove the planktonic cells and wash the wells.

    • Then, add the pathogen suspension to the wells and incubate for another 24 hours.

  • Displacement Assay:

    • First, add the pathogen suspension to the wells and incubate for 24 hours to allow the formation of a mature pathogenic biofilm.

    • After incubation, remove the planktonic cells and wash the wells.

    • Then, add the probiotic suspension to the wells and incubate for another 24 hours.

  • Biofilm Quantification:

    • After the final incubation for each assay, discard the media and wash the wells to remove non-adherent cells.

    • Stain the attached biofilms with crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plates to dry.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • A lower absorbance value in the presence of the probiotic indicates biofilm inhibition.

Diagram: Probiotic Anti-Biofilm Mechanisms

cluster_competition Competition cluster_exclusion Exclusion cluster_displacement Displacement Probiotic1 Probiotic Surface1 Surface Probiotic1->Surface1 competes for adhesion Pathogen1 Pathogen Pathogen1->Surface1 Probiotic2 Probiotic Biofilm Surface2 Surface Probiotic2->Surface2 pre-colonizes Pathogen2 Pathogen Pathogen2->Probiotic2 adhesion blocked Pathogen3 Pathogen Biofilm Surface3 Surface Pathogen3->Surface3 Probiotic3 Probiotic Probiotic3->Pathogen3 disrupts and displaces

Caption: Probiotics inhibit pathogenic biofilms through three primary mechanisms.

Conclusion

Phytic acid presents a multifaceted platform for innovation in probiotic research and development. Its application extends from a simple yet effective cross-linking agent in encapsulation to a key substrate in modulating the gut microbiome. By understanding and applying the principles and protocols outlined in this document, researchers can unlock the full potential of phytic acid to develop more robust and efficacious probiotic products for human and animal health. Further research into the synergistic effects of specific probiotic strains and phytic acid is warranted to continue advancing this promising field.

References

Application Notes and Protocols for Isotopic Labeling of Jasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isotopic labeling of jasmonic acid (JA), a critical phytohormone involved in plant development and defense responses. The protocols outlined below are intended for researchers in academia and industry, including those in drug development, who are studying JA signaling pathways, metabolism, and therapeutic potential.

Introduction to Isotopic Labeling of Jasmonic Acid

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Oxygen-18 (¹⁸O)), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME). For jasmonic acid, isotopic labeling is instrumental in elucidating its biosynthetic and signaling pathways, quantifying its endogenous levels, and understanding its role in various physiological processes.

Methods for Isotopic Labeling

There are two primary approaches for the isotopic labeling of jasmonic acid: Chemical Synthesis and In Vivo (Metabolic) Labeling .

Chemical Synthesis of Isotopically Labeled Jasmonic Acid

Chemical synthesis offers a direct and controlled method to produce isotopically labeled jasmonic acid with high purity and specific labeling patterns. This is particularly useful for producing standards for quantitative analysis by mass spectrometry.

a) Deuterium Labeling

Deuterium-labeled jasmonic acid (d-JA) is a commonly used internal standard for quantification by mass spectrometry. The following is a general protocol for the synthesis of (±)-(10-²H, 11-²H₂, 12-²H₃)JA.

Experimental Protocol: Synthesis of Deuterium-Labeled Jasmonic Acid

Materials:

  • (±)-Methyl jasmonate

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Zinc powder (Zn)

  • Acetic acid

  • (1-²H, 2-²H₂, 3-²H₃)propylidene-triphenylphosphorane (Wittig reagent)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ozonolysis: Dissolve (±)-methyl jasmonate in CH₂Cl₂ and cool to -15°C. Bubble ozone through the solution until a pale color persists. Flush with nitrogen (N₂) to remove excess ozone.

  • Reductive Workup: Slowly add the ozonolysis product to a stirred suspension of zinc powder in acetic acid at approximately 20°C. Filter the mixture and wash with water and sodium bicarbonate solution. Dry the organic phase with anhydrous sodium sulfate to obtain the crude aldehyde.

  • Purification of Aldehyde: Purify the crude aldehyde by column chromatography on silica gel.

  • Wittig Reaction: Prepare the ylide by reacting the corresponding phosphonium salt with a strong base like butyllithium in dry THF at -30°C. Add the purified aldehyde to the ylide solution and stir.

  • Workup and Purification: Quench the reaction with dilute HCl and extract the product with ether. Wash the ether layer with NaHCO₃ solution and dry with Na₂SO₄. Purify the resulting labeled methyl jasmonate by silica gel chromatography.

  • Saponification: Hydrolyze the labeled methyl jasmonate to the free acid using NaOH in methanol/water.

  • Final Purification: Acidify the reaction mixture and extract the deuterium-labeled jasmonic acid. Further purify by chromatography to yield the final product.

b) ¹⁴C Labeling

Radiolabeled jasmonic acid, such as [2-¹⁴C]JA, is valuable for tracing its transport and metabolism in plants.

Experimental Protocol: Synthesis of (±)-[2-¹⁴C]Jasmonic Acid

Materials:

  • 2-(2Z-pentenyl)-2-cyclopenten-1-one

  • Diethyl [2-¹⁴C]malonate

  • Absolute methanol

  • Sodium methylate

  • Acetic acid

  • Florisil

  • Silica gel for column chromatography

  • Chloroform

Procedure:

  • Michael Addition: Dissolve 2-(2Z-pentenyl)-2-cyclopenten-1-one in absolute methanol. Add a mixture of inactive and diethyl [2-¹⁴C]malonate. Initiate the reaction by adding sodium methylate and stir at room temperature under a nitrogen atmosphere for 1.5 hours.

  • Quenching and Initial Purification: Stop the reaction by adding acetic acid. Evaporate the solvent under reduced pressure and adsorb the residue onto Florisil. Perform column chromatography on silica gel to obtain the mixture of Michael addition products.

  • Saponification and Decarboxylation: Heat the Michael addition products with water under high pressure to achieve saponification and decarboxylation in a single step. This will yield a mixture of (±)-[2-¹⁴C]jasmonic acid and its isomer.

  • Final Purification: Acidify the aqueous phase and extract the labeled jasmonic acid with chloroform. The purity can be checked by thin-layer chromatography (TLC).

In Vivo (Metabolic) Labeling of Jasmonic Acid

In vivo labeling involves supplying isotopically labeled precursors to living plant tissues or whole plants, allowing the organism's own enzymatic machinery to incorporate the isotopes into jasmonic acid. This method provides insights into the biosynthetic pathways and metabolic fluxes under physiological conditions.

Experimental Protocol: In Vivo Labeling of Jasmonic Acid in Plant Tissue

Materials:

  • Plant material (e.g., potato single-node stems, tomato leaves)

  • Deuterium-labeled (±)-jasmonic acid or other labeled precursors (e.g., ¹⁸O-labeled 12-oxo-phytodienoic acid)

  • Plant culture medium

  • Extraction solvent (e.g., methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis

Procedure:

  • Preparation of Plant Material: Grow plants under controlled conditions. For tissue culture experiments, excise single-node stems or leaves and place them in a suitable culture medium.

  • Feeding of Labeled Precursor: Add a known concentration of the isotopically labeled precursor (e.g., deuterium-labeled jasmonic acid) to the culture medium.

  • Incubation: Incubate the plant material with the labeled precursor for a defined period (e.g., several hours to days) under appropriate light and temperature conditions.

  • Harvesting and Extraction: After the incubation period, harvest the plant tissue, freeze it in liquid nitrogen, and grind it to a fine powder. Extract the metabolites using a suitable solvent like methanol.

  • Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant can be further purified and concentrated if necessary.

  • Analysis: Analyze the extracted metabolites using an LC-MS system. Monitor for the mass shift corresponding to the incorporated isotope to identify and quantify the labeled jasmonic acid and its metabolites.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the isotopic labeling of jasmonic acid.

Labeling MethodIsotopeLabeled CompoundTypical Yield/IncorporationMass Shift (m/z)Key ApplicationReference
Chemical Synthesis
Wittig Reaction²H (D)(±)-(10-²H, 11-²H₂, 12-²H₃)JA~43%+6Internal standard for MSMiersch, 1991
Michael Addition¹⁴C(±)-[2-¹⁴C]JA~50%+2 (for ¹³C equivalent)Metabolic tracer studiesKnöfel et al., 1990[3]
Commercial Synthesis¹³C[¹³C₆]-JAHigh Purity+6Internal standard for MSCreelman et al., 1995[4]
In Vivo Labeling
Feeding Study²H (D)Deuterated JA metabolitesVaries with tissue and timeVariesElucidation of metabolic pathwaysMatsuura et al., 2003[1][2]
Precursor Feeding¹⁸O¹⁸O-labeled JAVaries+2 or +4Tracing biosynthetic pathwaysVick & Zimmerman, 1989

Visualizations

Jasmonic Acid Biosynthesis Pathway

The biosynthesis of jasmonic acid begins with α-linolenic acid released from chloroplast membranes and involves a series of enzymatic steps in both the chloroplast and peroxisome.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome a_Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT a_Linolenic_Acid->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA Allene_Oxide->OPDA AOC OPDA_p 12-oxo-PDA OPDA->OPDA_p Transport OPC8 OPC-8:0 CoA OPDA_p->OPC8 OPR3 JA_CoA JA-CoA OPC8->JA_CoA β-oxidation (3 cycles) JA Jasmonic Acid JA_CoA->JA Thioesterase

Caption: Jasmonic acid biosynthesis pathway.

Jasmonic Acid Signaling Pathway

The perception of the bioactive form, JA-Ile, by the COI1-JAZ co-receptor complex initiates a signaling cascade leading to the expression of jasmonate-responsive genes.

Jasmonic_Acid_Signaling JA-Ile binds to the COI1-JAZ co-receptor, leading to JAZ degradation and release of MYC2 to activate gene expression. cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JRGs JA-Responsive Genes MYC2->JRGs activates

Caption: Jasmonic acid signaling pathway.

Experimental Workflow for In Vivo Isotopic Labeling

This workflow outlines the key steps involved in conducting an in vivo isotopic labeling experiment to study jasmonic acid metabolism.

InVivo_Labeling_Workflow start Start: Plant Material Preparation feeding Feeding with Labeled Precursor start->feeding incubation Incubation feeding->incubation harvesting Harvesting & Freezing incubation->harvesting extraction Metabolite Extraction harvesting->extraction analysis LC-MS Analysis extraction->analysis data_processing Data Processing & Interpretation analysis->data_processing end End: Metabolic Pathway Elucidation data_processing->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Phytohormone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phytohormones are a class of signaling molecules that regulate various aspects of plant growth, development, and response to environmental stimuli. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are crucial for plant defense against biotic and abiotic stresses.[1][2][3] Accurate quantification of these low-concentration compounds is essential for research in plant biology and the development of novel agricultural products. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful and widely used technique for the sensitive and specific analysis of phytohormones due to its high selectivity and sensitivity.[4][5] This document provides a comprehensive overview of the application of HPLC for the analysis of jasmonic acid and related phytohormones, including detailed experimental protocols and quantitative data.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of various phytohormones using HPLC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (ng/mL)LOQ (ng/mL)Reference
Jasmonic Acid (JA)0.03-[6]
Methyl Jasmonate (MeJA)0.075-[6]
Jasmonic Acid (JA)9.4 (µg/mL)28.5 (µg/mL)[7]
Abscisic Acid (ABA)---
Salicylic Acid (SA)---
Indole-3-Acetic Acid (IAA)---
12-oxo-phytodienoic acid (OPDA)---
Jasmonoyl-isoleucine (JA-Ile)---

Table 2: Recovery Rates

CompoundRecovery Rate (%)Reference
Jasmonic Acid (JA)92.48[6]
Methyl Jasmonate (MeJA)94.30[6]
Jasmonic Acid (JA)88.5 - 90.7[7]

Experimental Protocols

This section details the methodologies for the extraction and analysis of phytohormones from plant tissues using HPLC-MS/MS.

Protocol 1: Phytohormone Extraction from Plant Tissues

This protocol is based on methods described for the extraction of phytohormones for LC-MS/MS analysis.[8]

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Liquid nitrogen

  • Mortar and pestle or tissue lyser

  • Microcentrifuge tubes (2.0 mL)

  • Extraction solution: Methanol:Isopropanol:Acetic Acid (20:79:1 v/v/v) or 10% Methanol-water[9][8]

  • Internal standards (e.g., deuterium-labeled JA, ABA, etc.)

  • Vortex mixer

  • Sonicator

  • Centrifuge (refrigerated)

  • Syringe filters (0.2 µm, PVDF)

  • HPLC vials

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.[9][8]

    • Weigh approximately 20-110 mg of the powdered tissue into a pre-chilled 2.0 mL microcentrifuge tube.[9][8]

  • Extraction:

    • Add 1.0 mL of ice-cold extraction solution to each tube.[9]

    • If using internal standards for quantification, add them to the extraction solution at a known concentration.

    • Vortex the samples vigorously for 20-30 seconds to ensure thorough mixing.[8]

    • Sonicate the samples for 10 minutes in an ultrasonic bath.[8]

    • Incubate the samples on a rocking platform or shaker for 30 minutes at 4°C.[8]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at 13,000-16,000 x g for 10-15 minutes at 4°C.[2][8]

    • Carefully collect the supernatant into a new microcentrifuge tube.

    • For exhaustive extraction, the pellet can be re-extracted with another 0.5-1.0 mL of the extraction solution, and the supernatants pooled.[9]

  • Filtration and Sample Preparation for HPLC:

    • Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.[8]

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[2][9]

Protocol 2: HPLC-MS/MS Analysis of Phytohormones

This protocol outlines the general parameters for the chromatographic separation and mass spectrometric detection of phytohormones.[2][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 x 2.1 mm, 1.7 µm particle size).[9][10]

  • Mobile Phase A: Water with 0.05-0.1% Formic Acid[2]

  • Mobile Phase B: Methanol or Acetonitrile with 0.05-0.1% Formic Acid[2]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B) and gradually increases to a high percentage (e.g., 90-100% B) over 10-20 minutes to elute compounds with varying polarities.

  • Flow Rate: 0.2-0.4 mL/min for UHPLC

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic phytohormones like jasmonic acid.[10]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[8][10]

  • Ion Source Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150°C

    • Desolvation Gas Temperature: ~350-500°C

    • Desolvation Gas Flow: ~600-800 L/hr

  • MRM Transitions: Specific precursor-to-product ion transitions for each phytohormone and internal standard need to be optimized.

Visualizations

Jasmonic Acid Signaling Pathway

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes.[11] This is followed by a series of enzymatic reactions in the chloroplast and peroxisome, leading to the formation of JA.[11][12] The bioactive form, JA-Isoleucine (JA-Ile), then binds to its receptor complex, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate JA-responsive genes.[1][13]

Jasmonic_Acid_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-PDA alpha_linolenic_acid->opda LOX, AOS, AOC opda->opda_peroxisome ja Jasmonic Acid (JA) ja_cyto JA ja->ja_cyto opda_peroxisome->ja OPR3, β-oxidation ja_ile JA-Isoleucine (JA-Ile) ja_cyto->ja_ile Isoleucine jar1 JAR1 ja_ile->ja_ile_nuc coi1 COI1 jaz JAZ Repressor coi1->jaz binds myc2 MYC2 (TF) jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degradation ja_responsive_genes JA-Responsive Genes myc2->ja_responsive_genes activates ja_ile_nuc->coi1

Caption: Jasmonic acid biosynthesis and signaling pathway.

Experimental Workflow for HPLC-MS/MS Analysis

The workflow for phytohormone analysis involves several key steps, from sample collection to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.

HPLC_Workflow start Plant Tissue Sampling (Freeze in Liquid N2) homogenization Homogenization (Grinding) start->homogenization extraction Extraction (Solvent + Internal Standards) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.2 µm filter) centrifugation->filtration hplc HPLC Separation (Reversed-Phase C18) filtration->hplc ms MS/MS Detection (ESI, MRM) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflow for phytohormone analysis by HPLC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Phytomonic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phytomonic acid (lactobacillic acid) extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of extracting this unique cyclopropane fatty acid. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction and purification process.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
PY-E-01 Low overall yield of crude lipid extract. 1. Incomplete cell lysis: The bacterial cell walls were not sufficiently disrupted to release the lipids. 2. Insufficient solvent volume or extraction time: The solvent did not adequately penetrate the cell mass. 3. Suboptimal solvent choice: The solvent system used has low solubility for this compound-containing lipids.1. Enhance cell lysis: Incorporate mechanical disruption methods such as sonication or bead beating after harvesting the cells. 2. Optimize extraction parameters: Increase the solvent-to-biomass ratio and extend the reflux or soaking time. Perform sequential extractions (at least 3-4 times) with fresh solvent.[1] 3. Solvent system modification: Use a combination of polar and non-polar solvents, such as an acetone-ether mixture, to ensure broad lipid solubility.[1]
PY-E-02 Formation of a persistent emulsion during liquid-liquid extraction (workup). 1. High concentration of surfactants/phospholipids: Natural surfactants in the crude extract are stabilizing the emulsion. 2. Vigorous shaking: Excessive agitation of the separatory funnel can lead to stable emulsions.1. Break the emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Centrifugation at low speed can also help separate the layers. 2. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
PY-P-01 Product loss during saponification and acidification. 1. Incomplete saponification: The reaction time or base concentration was insufficient to hydrolyze all esters. 2. Precipitation of fatty acid salts: If a strong base with divalent cations (e.g., Ca(OH)₂) is used, insoluble soaps may form. 3. Over-acidification: Lowering the pH too far can sometimes affect the stability of cyclopropane rings, although they are generally robust.1. Ensure complete reaction: Reflux the lipid extract with an excess of ethanolic KOH or NaOH for a sufficient duration (e.g., 1-2 hours) and monitor completion by TLC. 2. Use appropriate base: Employ monovalent bases like NaOH or KOH. 3. Controlled acidification: Add acid dropwise while monitoring the pH, aiming for a pH of ~2-3 to ensure all fatty acids are in their free form.
PY-P-02 Co-elution of other fatty acids during chromatography. Similar polarities: this compound has a polarity similar to other long-chain fatty acids (e.g., palmitic, stearic, oleic acids), making separation difficult.1. Optimize chromatographic conditions: Use a high-resolution silica gel column with a non-polar mobile phase (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate). A gradient elution may be necessary. 2. Consider derivatization: Convert fatty acids to their methyl esters (FAMEs) using diazomethane or BF₃-methanol.[1] FAMEs are more volatile and often easier to separate by gas chromatography (GC) or on argentation (silver nitrate) TLC/chromatography, which separates based on unsaturation.
PY-D-01 Evidence of cyclopropane ring opening (degradation). Harsh chemical conditions: Exposure to strong acids or high temperatures during hydrogenation steps can lead to the cleavage of the cyclopropane ring.[1]1. Avoid harsh acids: Use mild conditions for all acidification steps. 2. Avoid catalytic hydrogenation: This method was noted in early studies to cause hydrogenolysis of the cyclopropane ring.[1] If separation from unsaturated fatty acids is needed, consider methods that do not involve hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best source for extracting this compound?

This compound, also known as lactobacillic acid, is primarily found in certain bacteria. High yields can be obtained from Agrobacterium tumefaciens and various Lactobacillus species, such as Lactobacillus arabinosus and Lactobacillus casei.[1] It can also be found in the seed oil of Byrsocarpus coccineus.

Q2: Which solvent system is most effective for the initial extraction?

A sequential extraction using solvents of increasing polarity is highly effective. An initial extraction with acetone followed by diethyl ether has been successfully used. This combination ensures the extraction of a broad range of lipids from the bacterial cell mass. For optimization, response surface methodology (RSM) can be employed to determine the ideal solvent ratios, temperature, and time.

Q3: How can I improve the purity of my final this compound sample?

Purification is a multi-step process. After the initial solvent extraction and saponification to free the fatty acids, several techniques can be employed:

  • Crystallization: Low-temperature crystallization from acetone can be used to separate saturated fatty acids like palmitic acid.

  • Column Chromatography: Silica gel chromatography of the free fatty acids or their methyl esters is effective for separating components based on polarity.

  • Preparative HPLC: For very high purity, reversed-phase HPLC can be used, often after converting the fatty acids to their methyl esters.

Q4: Is an acid-base extraction necessary?

Yes, an acid-base extraction is a critical purification step.[2] After saponification, the fatty acids exist as salts (e.g., potassium palmitate) in the alkaline solution. Acidifying the solution protonates the fatty acids, making them insoluble in water and extractable into an organic solvent like ether. This step effectively separates the fatty acids from water-soluble impurities.

Q5: How can I confirm the identity and purity of my extracted this compound?

Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After conversion to its fatty acid methyl ester (FAME), the retention time and mass spectrum can confirm its identity and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the cyclopropane ring protons and carbons, which are distinct from those of unsaturated or branched-chain fatty acids.

  • Melting Point: Pure lactobacillic acid has a characteristic melting point of 28-29°C.[1]

Experimental Protocols & Workflows

Protocol 1: Extraction and Isolation of this compound from Bacterial Cells

This protocol is adapted from the methods used in the reinvestigation of the fatty acid spectrum of Agrobacterium tumefaciens.[1]

1. Cell Harvesting and Initial Extraction: a. Centrifuge the bacterial culture to obtain a cell pellet. Press the pellet to remove as much residual medium as possible. b. Suspend the cell pellet in acetone (e.g., 2.5 L for a large batch) and reflux for 3 hours. c. Decant the acetone extract. Repeat the extraction process with fresh acetone (3 times) followed by diethyl ether (2 times). d. Combine all solvent extracts and concentrate them under vacuum to a small volume.

2. Crude Lipid Extraction (Workup): a. Add water to the concentrated extract and perform a liquid-liquid extraction with diethyl ether (4 times). b. Combine the ether extracts, wash with a 5% sodium bicarbonate solution to remove any acidic media components, and then wash with water. c. Dry the ether layer over anhydrous sodium sulfate and remove the ether under vacuum to yield the crude lipids.

3. Saponification (Liberation of Fatty Acids): a. Dissolve the crude lipids in a 2N solution of ethanolic KOH. b. Reflux the mixture for 1-2 hours to ensure complete saponification. c. After cooling, add water and extract the non-saponifiable materials with diethyl ether. d. Acidify the remaining aqueous layer to pH ~2-3 with HCl. e. Extract the liberated free fatty acids with diethyl ether. Wash the ether layer with water, dry it over sodium sulfate, and evaporate the solvent to get the total fatty acid mixture.

4. Purification (Optional - Esterification for GC analysis): a. For easier analysis and purification by chromatography, convert the fatty acids to their methyl esters (FAMEs) using diazomethane or by refluxing with BF₃-methanol. b. The FAME mixture can then be purified using silica gel column chromatography or analyzed by GC-MS.

Workflow Diagrams

Below are diagrams visualizing the key processes in this compound extraction.

Extraction_Workflow cluster_extraction Step 1: Lipid Extraction cluster_saponification Step 2: Saponification & Isolation cluster_purification Step 3: Purification Bacterial_Biomass Bacterial Biomass Solvent_Extraction Sequential Solvent Extraction (Acetone, Ether) Bacterial_Biomass->Solvent_Extraction Concentration Vacuum Concentration Solvent_Extraction->Concentration Crude_Lipids Crude Lipid Extract Concentration->Crude_Lipids Saponification Saponification (Reflux with KOH) Crude_Lipids->Saponification Process Acidification Acidification (HCl to pH 2-3) Saponification->Acidification FA_Extraction Ether Extraction Acidification->FA_Extraction Total_Fatty_Acids Total Fatty Acids Mixture FA_Extraction->Total_Fatty_Acids Esterification Esterification (FAMEs) Total_Fatty_Acids->Esterification Optional Chromatography Column Chromatography Esterification->Chromatography Pure_PA Pure this compound Chromatography->Pure_PA

Caption: General workflow for this compound extraction.

Troubleshooting_Logic Start Low Final Yield? Check_Crude_Yield Check Crude Lipid Yield Start->Check_Crude_Yield Yes Check_FA_Yield Check Total Fatty Acid Yield Check_Crude_Yield->Check_FA_Yield OK Low_Crude Issue in Extraction Step (See PY-E-01) Check_Crude_Yield->Low_Crude Low Low_FA Issue in Saponification (See PY-P-01) Check_FA_Yield->Low_FA Low Purification_Loss Issue in Purification (See PY-P-02) Check_FA_Yield->Purification_Loss OK

Caption: Logic diagram for troubleshooting low yield issues.

References

Technical Support Center: Chemical Synthesis of Phytomonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of phytomonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing this unique fatty acid.

Introduction: this compound is structurally identical to lactobacillic acid, a C19 fatty acid featuring a cis-cyclopropane ring in its aliphatic chain. While its isolation from microorganisms like Agrobacterium tumefaciens is documented, detailed protocols for its total chemical synthesis are not widely published.[1][2] The challenges in its synthesis are primarily related to the stereoselective construction of the cyclopropane ring, management of the long hydrophobic chain, and purification. This guide addresses these anticipated challenges based on established principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main difficulty lies in the stereoselective synthesis of the cis-substituted cyclopropane ring at the C11-C12 position of the octadecanoic acid backbone. Achieving high diastereoselectivity and yield in this step is critical and often complicated by the long, flexible aliphatic chain.

Q2: What are the common strategies for creating the cyclopropane ring?

Common methods for cyclopropanation of an alkene precursor (like cis-vaccenic acid) include:

  • Simmons-Smith Reaction: Utilizes a carbenoid generated from diiodomethane and a zinc-copper couple. This is a widely used method for stereospecific cyclopropanation.

  • Catalytic Reactions with Diazo Compounds: Involves the use of diazo compounds (e.g., ethyl diazoacetate) in the presence of a metal catalyst (e.g., copper or rhodium complexes). This can offer high stereocontrol with the appropriate chiral catalyst.

  • Furukawa Modification: A variation of the Simmons-Smith reaction using diethylzinc, which can offer improved reproducibility and milder reaction conditions.

Q3: Why is purification of this compound difficult?

Purification is challenging due to the molecule's high hydrophobicity and the potential for closely related byproducts.[3]

  • Structural Similarity: Unreacted starting materials (e.g., the precursor alkene) and stereoisomers of the product have very similar physical properties, making chromatographic separation difficult.

  • Aggregation: Long-chain fatty acids can aggregate, leading to poor peak shape and resolution during chromatography.[3]

  • Low Polarity: The molecule's nonpolar nature requires specific chromatographic conditions (e.g., reversed-phase HPLC or argentation chromatography) for effective separation.

Q4: Are protecting groups necessary for the synthesis?

Yes, protecting the carboxylic acid functional group is crucial.[4][5] Most cyclopropanation conditions are incompatible with a free carboxylic acid. The carboxyl group is typically converted to an ester (e.g., methyl or ethyl ester), which is stable under the reaction conditions and can be hydrolyzed in the final step (deprotection) to yield the desired acid.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclopropanation Step

Question: My Simmons-Smith cyclopropanation of the precursor alkene is resulting in a low yield of the desired product. What are the potential causes and solutions?

Answer: Low yields in Simmons-Smith reactions can stem from several factors. Refer to the troubleshooting workflow below.

G start Low Yield in Cyclopropanation Step q1 Is the Zinc-Copper Couple sufficiently activated? start->q1 s1 Re-prepare the couple. Ensure zinc dust is high purity and activation (e.g., with HCl wash) is thorough. q1->s1 No q2 Are the reagents (CH2I2) and solvent pure and dry? q1->q2 Yes s1->q2 s2 Purify diiodomethane (e.g., by passing through alumina). Use freshly distilled, anhydrous solvent (e.g., ether or DCM). q2->s2 No q3 Is the reaction temperature and time optimized? q2->q3 Yes s2->q3 s3 Run small-scale trials at different temperatures (0°C to reflux). Monitor reaction progress by TLC/GC-MS to determine optimal time. q3->s3 No q4 Is the alkene precursor of high purity? q3->q4 Yes s3->q4 s4 Re-purify the starting alkene. Impurities can poison the carbenoid reagent. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low cyclopropanation yield.

Issue 2: Poor Stereoselectivity (cis/trans mixture)

Question: The cyclopropanation of my cis-alkene is producing a significant amount of the undesired trans-cyclopropane isomer. How can I improve the stereoselectivity?

Answer: The Simmons-Smith reaction is typically stereospecific, meaning a cis-alkene should yield a cis-cyclopropane. Contamination or isomerization could be the issue.

  • Verify Starting Material Purity: Ensure your alkene precursor is stereochemically pure (cis only). Isomerization can occur during prior synthesis steps or purification. Use techniques like ¹H NMR or GC to confirm.

  • Use Directing Groups: The presence of a nearby hydroxyl group can chelate to the zinc reagent, directing the carbene to one face of the double bond. While not directly applicable to a simple fatty acid chain, this principle highlights the importance of substrate structure. For a fatty acid ester, the reaction should proceed stereospecifically without directing groups.

  • Consider Alternative Reagents: If isomerization is unavoidable, catalyst-controlled cyclopropanation using rhodium(II) catalysts with specific chiral ligands can provide high diastereoselectivity, although this adds complexity and cost.

Issue 3: Difficulty in Final Product Purification

Question: I'm struggling to separate the final this compound from the unreacted alkene starting material using standard silica gel chromatography. What other methods can I try?

Answer: Separating long-chain saturated and unsaturated fatty acids (or their cyclopropane derivatives) is a classic challenge.

  • Argentation (Silver Ion) Chromatography: This is a powerful technique for separating compounds based on their degree of unsaturation. The stationary phase (silica or TLC plate) is impregnated with silver nitrate. The silver ions interact reversibly with the π-electrons of the double bond, causing the alkene to be retained more strongly than the cyclopropane or saturated analogues.

  • Reversed-Phase HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase allows for separation based on subtle differences in hydrophobicity. This can often resolve compounds that are inseparable on normal-phase silica.

  • Crystallization: Low-temperature crystallization can be effective. The different packing abilities of the molecules due to their shapes (linear alkene vs. bent cyclopropane) can be exploited to selectively crystallize one component from a concentrated solution in a suitable solvent (e.g., acetone, acetonitrile).

Data & Methodologies

Table 1: Comparison of Common Cyclopropanation Methods
MethodReagentsTypical ConditionsProsCons
Simmons-Smith Zn-Cu couple, CH₂I₂Anhydrous Ether or DCM, RT to refluxStereospecific, reliable for simple alkenesActivation of zinc can be inconsistent; stoichiometric zinc waste.
Furukawa Mod. Et₂Zn, CH₂I₂Anhydrous Hexane or Toluene, 0°C to RTMilder, more reproducible than classic Simmons-SmithDiethylzinc is pyrophoric and requires careful handling.
Catalytic Ethyl Diazoacetate, Rh₂(OAc)₄Anhydrous DCM, RTHigh turnover, catalytic use of metal, tunable selectivityDiazo compounds are toxic and potentially explosive; catalyst cost.
Table 2: Protecting Group Strategies for Carboxylic Acids
Protecting GroupProtection Reagent(s)Deprotection ConditionStability & Notes
Methyl Ester MeOH, H₂SO₄ (cat.) or SOCl₂LiOH, THF/H₂O or NaOH, MeOH/H₂OStable to most neutral/acidic conditions.[7] Base-labile.[7]
Benzyl Ester Benzyl bromide, BaseH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions. Cleavage is orthogonal to many other groups.[8]
t-Butyl Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic Acid (TFA)Stable to base. Very acid-labile. Good for orthogonal strategies.

Experimental Protocol: Esterification and Cyclopropanation

This section provides a generalized protocol for the key steps in a hypothetical synthesis of this compound methyl ester from its alkene precursor, methyl cis-vaccenate.

G cluster_0 Part A: Esterification cluster_1 Part B: Cyclopropanation (Furukawa) A1 Dissolve cis-vaccenic acid in Methanol A2 Add catalytic H2SO4 A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Workup & Purify (Extraction, Chromatography) A3->A4 B1 Prepare solution of methyl cis-vaccenate in dry Toluene A4->B1 Product: Methyl cis-vaccenate B2 Cool to 0°C B1->B2 B3 Add Et2Zn (1M in hexanes) B2->B3 B4 Add CH2I2 dropwise B3->B4 B5 Warm to RT, stir 12h B4->B5 B6 Quench, Workup & Purify B5->B6

Caption: Key workflow for this compound methyl ester synthesis.

Part A: Methyl Ester Protection of cis-Vaccenic Acid

  • Setup: To a solution of cis-vaccenic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise.

  • Reaction: Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude methyl ester by flash column chromatography on silica gel to yield pure methyl cis-vaccenate.

Part B: Cyclopropanation of Methyl cis-Vaccenate

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve methyl cis-vaccenate (1.0 eq) in anhydrous toluene (0.1 M). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (1.5 eq, 1.0 M solution in hexanes) via syringe. Following this, add diiodomethane (1.5 eq) dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Workup & Purification: Dilute with diethyl ether and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield methyl phytomonate. The final acid is obtained by subsequent ester hydrolysis.

References

Technical Support Center: Optimizing GC-MS Parameters for Phytomonic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of phytomonic acids using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are phytomonic acids, and why is GC-MS a suitable method for their analysis?

Phytomonic acids are a class of plant-derived fatty acids, some of which contain a cyclopropane ring. They are involved in various physiological processes in plants and are of interest for their potential biological activities. GC-MS is a powerful technique for analyzing phytomonic acids because it offers high sensitivity, selectivity, and the ability to separate and identify these compounds, especially after they have been converted into more volatile derivatives.[1][2]

Q2: Why is derivatization necessary for the GC-MS analysis of phytomonic acids?

Like other fatty acids, phytomonic acids are polar and have low volatility, making them unsuitable for direct GC-MS analysis. Derivatization is a crucial step to convert them into less polar and more volatile compounds.[3][4] This process typically involves esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters, which improves chromatographic peak shape and detection sensitivity.[3][4][5]

Q3: What are the most common derivatization methods for phytomonic acids?

The two most common derivatization techniques for fatty acids, including phytomonic acids, are:

  • Esterification (specifically, methylation): This method converts carboxylic acids into their corresponding methyl esters (FAMEs). A common reagent for this is Boron Trifluoride (BF₃) in methanol.[4][5]

  • Silylation: This technique replaces active hydrogen atoms with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6]

Q4: Which type of GC column is best suited for phytomonic acid analysis?

For the analysis of fatty acid methyl esters (FAMEs), including those of phytomonic acids, a mid-polar to polar capillary column is generally recommended. Columns such as those with a (50%-cyanopropyl)-methylpolysiloxane or a polyethylene glycol (wax) stationary phase provide good separation of FAMEs based on their chain length, degree of unsaturation, and geometry. A nonpolar column like a DB-5 or HP-5ms can also be used, especially for general profiling.[7] For cyclopropane fatty acids, a DB-23 column has been shown to be effective.[8]

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for my derivatized this compound standards. What could be the cause?

A: Peak tailing for fatty acids is often due to active sites in the GC system that interact with the analytes. Here are some potential causes and solutions:

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free carboxyl groups will interact strongly with the column, causing tailing.

    • Solution: Optimize your derivatization protocol. Ensure the reagents are fresh and not exposed to moisture. You may need to increase the reaction time or temperature.

  • Active Sites in the Inlet or Column: The inlet liner, particularly the glass wool, and the front part of the column can accumulate non-volatile residues or have active silanol groups.

    • Solution: Clean or replace the inlet liner.[9][10] Trim the first few centimeters of the column. Using a deactivated liner is also recommended.[11]

  • Column Contamination: Over time, the column can become contaminated with sample matrix components.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[9][10]

Q: I am observing fronting peaks for my this compound analysis. What is the likely reason?

A: Peak fronting is typically a sign of column overload.

  • Solution: Reduce the amount of sample injected onto the column. This can be achieved by diluting your sample, increasing the split ratio, or reducing the injection volume.[1]

Low Signal Intensity or No Peaks

Q: I am not seeing any peaks for my this compound samples, or the signal is very weak. What should I check?

A: This issue can stem from problems in sample preparation, the injection process, or the mass spectrometer.

  • Sample Preparation:

    • Inefficient Extraction: Your extraction protocol may not be efficiently recovering the phytomonic acids from the plant matrix. Consider optimizing the solvent system and extraction time.

    • Derivatization Failure: As mentioned, failed derivatization will lead to poor chromatography. Verify your derivatization procedure.

    • Sample Degradation: Phytomonic acids can be sensitive to heat and oxidation. Ensure proper storage and handling of your samples.

  • GC System:

    • Injector Problems: Check for a clogged syringe or a leaking septum.[10][11] Ensure the injector temperature is appropriate for the volatilization of your derivatized analytes.

    • Leaks: A leak in the carrier gas line or at the column connections can lead to a loss of sample and poor sensitivity.[10]

  • Mass Spectrometer:

    • Incorrect MS Parameters: Ensure the mass spectrometer is set to scan the appropriate mass range for your derivatized phytomonic acids.

    • Detector Issues: The detector may need cleaning or the electron multiplier may be at the end of its lifespan.[12]

Irreproducible Retention Times

Q: The retention times for my this compound peaks are shifting between runs. What could be causing this?

A: Fluctuations in retention times are usually related to inconsistencies in the chromatographic conditions.

  • Flow Rate Instability: Check for leaks in the gas lines and ensure the carrier gas cylinder has adequate pressure. A faulty flow controller could also be the culprit.[9]

  • Oven Temperature Fluctuations: Verify that the GC oven is maintaining a stable and reproducible temperature program.

  • Column Issues: A heavily contaminated or degraded column can lead to retention time shifts.[13]

Experimental Protocols

Protocol 1: Extraction and Derivatization of Phytomonic Acids to FAMEs

This protocol is adapted from methods for fatty acid analysis in plant tissues.

1. Lipid Extraction: a. Homogenize 100 mg of fresh plant tissue in a suitable solvent mixture such as chloroform:methanol (2:1, v/v). b. Add an internal standard (e.g., a known amount of a C17:0 or C19:0 fatty acid) to the extraction solvent to allow for quantification. c. After thorough mixing and centrifugation, collect the organic phase containing the lipids. d. Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[5] b. Tightly cap the vial and heat at 60°C for 30-60 minutes.[5] c. Cool the vial to room temperature. d. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly. e. Centrifuge to separate the phases. f. Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for GC-MS analysis.[4]

Protocol 2: Silylation of Phytomonic Acids

This is an alternative derivatization method.

1. Sample Preparation: a. Start with a dried lipid extract as described in Protocol 1.

2. Silylation Reaction: a. Add 50 µL of a silylating agent such as BSTFA with 1% TMCS to the dried extract.[5] b. Cap the vial tightly and heat at 60°C for 60 minutes.[5] c. After cooling, the sample is ready for GC-MS analysis. The sample can be diluted with a suitable solvent like hexane if necessary.

Quantitative Data

Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Analysis

Derivatization ReagentTarget Functional GroupTypical Reaction ConditionsAdvantagesDisadvantages
BF₃-Methanol Carboxylic Acids60-100°C for 10-60 minQuantitative for FAMEs, relatively clean reactionReagent is corrosive and moisture-sensitive
BSTFA + 1% TMCS Carboxylic Acids, Hydroxyls, Amines60-80°C for 30-60 minDerivatizes multiple functional groups, highly volatile byproductsMoisture-sensitive, can be too reactive for some analyses
MSTFA Carboxylic Acids, Hydroxyls, Amines60-80°C for 30-60 minSimilar to BSTFA, byproducts are very volatileMoisture-sensitive

Table 2: Typical GC-MS Parameters for this compound (as FAMEs) Analysis

ParameterRecommended SettingRationale
Injection Mode Split or SplitlessSplit for concentrated samples to avoid column overload; Splitless for trace analysis to enhance sensitivity.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analytes.[14]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal for most capillary columns to achieve good separation.[14]
Column DB-23, HP-5ms, or equivalentDB-23 is good for cyclopropane FAMEs[8]; HP-5ms is a good general-purpose column.
Oven Program Initial temp: 50-100°C, hold for 1-2 min; Ramp: 5-15°C/min to 250-280°C; Hold for 5-10 minA temperature ramp is necessary to separate FAMEs with different chain lengths and degrees of unsaturation.[14]
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Mass Scan Range 50 - 500 m/zCovers the expected mass range for FAMEs of phytomonic acids and their fragments.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_tissue Plant Tissue Collection homogenization Homogenization & Lipid Extraction plant_tissue->homogenization derivatization Derivatization (Esterification/Silylation) homogenization->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection & Ionization gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification quantification Quantification peak_identification->quantification results Results quantification->results

Experimental workflow for this compound analysis.

jasmonic_acid_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm & Nucleus linolenic_acid α-Linolenic Acid lox LOX linolenic_acid->lox aos AOS lox->aos 13-HPOT aoc AOC aos->aoc Allene Oxide opda 12-oxo-PDA aoc->opda opr3 OPR3 opda->opr3 Transport beta_oxidation β-oxidation (3 cycles) opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 Transport ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) jar1->ja_ile coi1 COI1 ja_ile->coi1 jaz JAZ Repressor coi1->jaz promotes degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses gene_expression JA-Responsive Gene Expression myc2->gene_expression

Simplified jasmonic acid biosynthesis and signaling pathway.

References

preventing degradation of phytomonic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of phytomonic acid (lactobacillic acid) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a trivial name for lactobacillic acid, a cyclopropane fatty acid (CFA) found in the cell membranes of many bacteria. Its cyclopropane ring is susceptible to opening under certain chemical conditions, leading to degradation and inaccurate quantification. Maintaining the integrity of this ring is crucial for reliable experimental results.

Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?

A2: The main factors contributing to the degradation of the cyclopropane ring in this compound are:

  • Harsh acidic or alkaline conditions: Strong acids or bases can catalyze the opening of the cyclopropane ring.

  • High temperatures: Elevated temperatures, especially in the presence of acidic or basic catalysts, can accelerate degradation.

  • Oxidative stress: Although the cyclopropane ring is relatively stable to oxidation compared to a double bond, strong oxidizing agents should be avoided.

Q3: What is the most critical step in the sample preparation protocol to prevent degradation?

A3: The most critical step is the lipid extraction and derivatization (e.g., methylation) process. The choice of reagents and reaction conditions at this stage will largely determine the stability of the this compound. Direct methylation methods are often preferred as they can be milder and more efficient, reducing the risk of degradation.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Degradation during sample preparation.Review your extraction and derivatization protocol. Switch to a milder, direct methylation method. Ensure that temperatures are kept moderate and avoid strong acids or bases.[1][2]
Incomplete extraction from the sample matrix.Optimize the solvent system used for lipid extraction. A common and effective method is the Folch extraction using a chloroform:methanol mixture.
Presence of unexpected fatty acid peaks in chromatogram Ring-opening of the cyclopropane fatty acid.This is a strong indicator of degradation. The resulting branched-chain fatty acids will have different retention times. Implement the recommended solutions for preventing degradation, focusing on milder reaction conditions.
Poor reproducibility of quantitative results Inconsistent degradation across samples.Standardize all sample preparation steps meticulously. Pay close attention to reaction times, temperatures, and reagent concentrations. The use of an internal standard is highly recommended to correct for variations.
Incomplete derivatization.Ensure that the methylation reaction goes to completion. This can be verified by analyzing a standard of lactobacillic acid.

Experimental Protocols

Protocol 1: Direct Transesterification for Bacterial Pellets

This method is adapted from studies on the analysis of cyclopropane fatty acids in bacteria and is designed to be rapid and minimize degradation.[1][2]

Materials:

  • Lyophilized bacterial cell pellet

  • Methanolic HCl (1.25 M)

  • Hexane

  • Internal standard (e.g., methyl nonadecanoate)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • To a known amount of lyophilized bacterial cells (e.g., 10 mg) in a screw-cap glass tube, add a precise amount of internal standard.

  • Add 2 mL of 1.25 M methanolic HCl.

  • Seal the tube tightly and heat at 70°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Classical Lipid Extraction followed by Methylation

This two-step method is more traditional but can also yield good results if performed carefully.

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride-methanol solution (BF3-methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Lipid Extraction (Folch Method): a. Homogenize the bacterial cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. b. After extraction, add 0.2 volumes of 0.9% NaCl solution and vortex. c. Centrifuge to separate the phases. d. Collect the lower chloroform layer containing the lipids. e. Evaporate the solvent under nitrogen.

  • Methylation: a. To the dried lipid extract, add 2 mL of BF3-methanol solution. b. Heat at 60°C for 30 minutes. c. Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution. d. Vortex and centrifuge. e. Transfer the upper hexane layer to a vial with anhydrous sodium sulfate. f. The sample is ready for GC-MS analysis.

This compound Stability Data

The following table summarizes the relative stability of this compound under various conditions commonly encountered during sample preparation.

Condition Reagent/Parameter Relative Stability Potential Degradation Products
Acidic Strong Acid (e.g., >3M HCl) at high temp (>80°C)LowBranched-chain fatty acids, hydroxy fatty acids
Mild Acid (e.g., 1.25M Methanolic HCl) at moderate temp (70°C)HighMinimal
Alkaline Strong Base (e.g., >1M NaOH) at high temp (>80°C)LowIsomerized and branched-chain fatty acids
Mild Base (e.g., 0.5M NaOH in Methanol) at moderate temp (60°C)Moderate to HighMinimal
Temperature > 100°CLow to ModerateVaries with other conditions
< 80°CHighMinimal
Atmosphere Presence of Oxygen (Air)HighMinimal (unless strong oxidants are present)
Inert Atmosphere (Nitrogen/Argon)Very HighNone

Visualizing the Workflow

A streamlined workflow is essential for minimizing sample handling time and potential degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Quality Control Sample Bacterial Cell Pellet Lysis Cell Lysis & Lipid Extraction Sample->Lysis Solvent Extraction Derivatization Derivatization to FAMEs Lysis->Derivatization Direct or Two-Step Method GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Processing & Quantification GCMS->Data QC Check for Degradation Products GCMS->QC QC->Derivatization Optimize Protocol

Caption: Recommended workflow for this compound analysis.

References

troubleshooting poor resolution of phytomonic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor resolution of phytomonic acid in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution when analyzing this compound?

Poor resolution in the chromatography of this compound, an organic acid, can stem from several factors related to the column, mobile phase, instrumentation, and sample preparation.[1] Common issues include:

  • Column-related problems: Degradation of the column, contamination, or selection of an inappropriate stationary phase can lead to poor separation.[1]

  • Mobile phase issues: Incorrect pH, improper buffer concentration, or an unsuitable solvent composition can negatively impact the resolution.[1] Since this compound is an acidic compound, controlling the mobile phase pH is crucial for achieving good peak shape and retention.[2][3]

  • System and method parameters: Suboptimal flow rate, incorrect column temperature, or issues with the instrument itself like leaks or detector malfunctions can contribute to resolution failure.[1][4]

  • Peak Tailing and Broadening: These are common peak shape problems that directly affect resolution. Peak tailing can occur due to strong interactions between this compound and the stationary phase, particularly with residual silanol groups on silica-based columns.[5][6][7] Peak broadening can be caused by issues both inside and outside the column, such as large dead volumes in the system.[8]

Q2: My this compound peak is tailing. What should I do?

Peak tailing, where the peak has an asymmetrical shape with a drawn-out trailing edge, is a frequent problem when analyzing acidic compounds.[5][6] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase should be adjusted to suppress the ionization of this compound. For acidic compounds, a lower pH (typically 2-3 pH units below the pKa of the acid) will ensure the analyte is in its neutral, more retained form, which can reduce tailing.[2] Using a buffer is essential to maintain a stable pH.[3][7]

  • Check for Column Issues: The column itself can be a source of tailing.

    • Secondary Interactions: Tailing can be caused by interactions with active sites on the stationary phase, such as silanol groups.[5][7] Consider using an end-capped column or a column with a different stationary phase chemistry.[7]

    • Column Contamination: The column may be contaminated with strongly retained substances. Try flushing the column according to the manufacturer's instructions.[9]

    • Column Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample.

  • Inspect the System: Check for any dead volumes in the tubing and connections between the column and the detector, as these can cause peak distortion.[5]

Q3: Why are my this compound peaks broad, and how can I make them sharper?

Peak broadening leads to wider peaks, which reduces resolution and sensitivity. The causes can be within the chromatography system or the column itself.[8]

  • Optimize the Flow Rate: Slower flow rates generally allow for more efficient separation and sharper peaks, though this will increase the analysis time.[10]

  • Adjust the Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, which can result in sharper peaks.[10][11] However, ensure the temperature is within the stable range for both the column and the analyte.[10]

  • Minimize Extra-Column Volume: The volume outside of the column, including tubing and detector cells, can contribute to peak broadening.[8][12] Use tubing with a narrow internal diameter and ensure connections are properly fitted to minimize this "dead volume".[5][8]

  • Sample Injection: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause significant peak broadening.[8] It is best to dissolve the sample in the mobile phase or a weaker solvent.[9]

Q4: I am not getting enough separation between this compound and other components in my sample. How can I improve this?

Improving the separation, or resolution, between closely eluting peaks is a common goal in method development.

  • Change the Stationary Phase: The choice of the column's stationary phase has a significant impact on selectivity. If you are using a standard C18 column, you might consider a polar-embedded phase, which can offer different selectivity for polar compounds like organic acids and is compatible with highly aqueous mobile phases.[13]

  • Modify the Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous buffer in the mobile phase can alter the retention times of your compounds and improve separation.[10]

  • Use a Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can provide better overall separation compared to an isocratic method (where the composition is constant).[14]

  • Consider Column Dimensions: Using a longer column can provide better resolution due to the increased surface area for interactions.[10] Similarly, a column with a smaller particle size can increase efficiency and resolution.[13]

Data Summary

The following table summarizes the impact of various chromatographic parameters on the resolution of acidic compounds like this compound.

ParameterEffect on ResolutionRecommendations
Mobile Phase pH Lowering the pH (for acidic analytes) increases retention and can improve peak shape by suppressing ionization.[2][3]Adjust pH to be 2-3 units below the pKa of this compound. Use a buffer to maintain stable pH.[7]
Column Temperature Increasing temperature generally decreases retention time but can improve efficiency and lead to sharper peaks.[4][11]Operate at a moderately elevated temperature (e.g., 30-50 °C), ensuring analyte and column stability.[4]
Flow Rate Slower flow rates typically increase resolution by allowing more time for analyte-stationary phase interaction.[10]Optimize the flow rate to find a balance between resolution and analysis time.
Organic Solvent The type and concentration of the organic solvent (e.g., acetonitrile, methanol) affect the retention and selectivity.Test different solvents and gradient profiles to achieve the desired separation.[11]
Column Chemistry The choice of stationary phase (e.g., C18, polar-embedded) determines the selectivity of the separation.[10][13]For polar acids, consider polar-modified reversed-phase columns to prevent phase collapse in highly aqueous mobile phases.[13]

Experimental Protocols

General Protocol for the HPLC Analysis of this compound

This protocol provides a starting point for developing a method for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

1. Objective: To achieve adequate separation and quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Buffer salts (e.g., potassium phosphate)

  • 0.45 µm or 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A polar-embedded phase column may also be suitable.[13]

4. Mobile Phase Preparation:

  • Prepare an aqueous buffer. For example, a 20 mM potassium phosphate buffer.

  • Adjust the pH of the aqueous buffer to approximately 2.5-3.0 using phosphoric acid.[14] This low pH is intended to keep the this compound in its protonated form.

  • The mobile phase can be run isocratically (e.g., 95:5 aqueous buffer:acetonitrile) or with a gradient. A common mobile phase composition for organic acids is a high percentage of aqueous buffer.[13][15]

  • Degas the mobile phase before use.

5. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).

  • Create a series of calibration standards by diluting the stock solution.

  • For experimental samples, perform necessary extraction and clean-up steps to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective clean-up technique.[16]

  • Dissolve the final sample extract in the mobile phase.

  • Filter all standards and samples through a 0.45 µm or 0.22 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18 or polar-embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: e.g., 20 mM potassium phosphate buffer (pH 2.7) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[16]

  • Injection Volume: 5-20 µL

  • Detection Wavelength: Approximately 210 nm, as many organic acids have absorbance in this low UV range.[14]

  • Run Time: Adjust as needed to allow for the elution of all components of interest.

7. Data Analysis:

  • Identify the this compound peak in the chromatograms by comparing the retention time with that of the standard.

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

TroubleshootingWorkflow start Poor Resolution of This compound peak_shape Assess Peak Shape start->peak_shape peak_tailing Peak Tailing? peak_shape->peak_tailing peak_broadening Peak Broadening? peak_shape->peak_broadening general_resolution Poor Separation (Symmetrical Peaks) peak_shape->general_resolution peak_tailing->peak_broadening No adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) peak_tailing->adjust_ph Yes optimize_flow Decrease Flow Rate peak_broadening->optimize_flow Yes peak_broadening->general_resolution No check_column_tailing Check for Secondary Interactions / Contamination adjust_ph->check_column_tailing dilute_sample Dilute Sample (Check for Overload) check_column_tailing->dilute_sample end Improved Resolution dilute_sample->end increase_temp Increase Column Temperature optimize_flow->increase_temp check_dead_volume Minimize Extra-Column Volume increase_temp->check_dead_volume check_dead_volume->end change_mobile_phase Modify Mobile Phase Solvent Ratio / Gradient general_resolution->change_mobile_phase change_column Change Column (Different Selectivity) change_mobile_phase->change_column change_column->end

Caption: Troubleshooting workflow for poor chromatographic resolution.

AnalyteIonization cluster_ph Mobile Phase pH vs. Analyte State cluster_retention Effect on Reversed-Phase Chromatography high_ph High pH (pH > pKa) ionized Analyte is Ionized (A⁻) - More Polar - Less Retained - Potential Peak Tailing high_ph->ionized Leads to low_ph Low pH (pH < pKa) neutral Analyte is Neutral (AH) - Less Polar - More Retained - Improved Peak Shape low_ph->neutral Leads to

Caption: Impact of mobile phase pH on an acidic analyte's retention.

References

Technical Support Center: Overcoming Matrix Effects in Phytohormone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of jasmonic acid and other phytohormones.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in the context of phytohormone analysis?

A1: The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting, undetected compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[2][3] In phytohormone analysis, complex plant matrices containing various endogenous substances can significantly impact the ionization of target hormones.[4]

Q2: How can I quantify the matrix effect in my experiment?

A2: The matrix effect can be quantified by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank matrix extract (a sample extract that does not contain the analyte).[1][5] The formula to calculate the matrix effect (ME) is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the primary strategies to overcome matrix effects?

A3: The main strategies to mitigate matrix effects fall into three categories:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS/MS analysis. Common methods include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the target phytohormones from interfering matrix components, preventing them from co-eluting.

  • Calibration Strategies: Using calibration methods that compensate for the matrix effect, such as stable isotope dilution (using isotopically labeled internal standards) or the standard addition method.[5][6]

Q4: When should I use a stable isotope-labeled internal standard?

A4: A stable isotope-labeled internal standard (SIL-IS) is the preferred method for correcting matrix effects when available.[5] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects.[5] By adding a known amount of the SIL-IS to the sample early in the workflow, any signal suppression or enhancement of the analyte will be mirrored by the SIL-IS, allowing for accurate quantification.

Q5: What is the standard addition method and when is it useful?

A5: The standard addition method involves adding known increasing amounts of a standard to aliquots of the sample and measuring the response.[7] A calibration curve is then generated by plotting the added concentration against the measured response. This method is particularly useful when a blank matrix is not available or when the matrix composition is highly variable between samples.[7] It effectively calibrates the instrument response in the presence of the specific matrix of each sample.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor reproducibility of results Inconsistent matrix effects between samples.- Improve Sample Homogenization: Ensure all samples are thoroughly and consistently homogenized. - Standardize Sample Preparation: Strictly follow the same sample preparation protocol for all samples and standards. - Use an Internal Standard: Incorporate a stable isotope-labeled internal standard to correct for variability.
Low analyte signal (ion suppression) Co-elution of interfering compounds from the plant matrix.- Optimize Sample Cleanup: - Implement or refine a Solid Phase Extraction (SPE) protocol to remove interfering compounds. Consider using a different sorbent material. - Try a Liquid-Liquid Extraction (LLE) with different solvent polarities to selectively extract the analyte. - Improve Chromatographic Separation: - Modify the gradient elution profile to better separate the analyte from matrix components. - Try a different stationary phase (column) with alternative selectivity. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
High analyte signal (ion enhancement) Co-eluting compounds are enhancing the ionization of the target analyte.- Follow the same steps as for ion suppression: Optimizing sample cleanup and chromatography is crucial to remove the source of enhancement.
Inaccurate quantification despite using an internal standard The chosen internal standard is not co-eluting perfectly with the analyte or is not behaving identically in the ion source.- Verify Co-elution: Ensure the retention times of the analyte and internal standard are as close as possible. - Use a Stable Isotope-Labeled Standard: If not already in use, switch to a stable isotope-labeled version of the analyte as the internal standard for the most accurate correction.
High background noise in the chromatogram Incomplete removal of matrix components or contamination.- Enhance Sample Preparation: Add an extra wash step in your SPE protocol or perform a two-step extraction (e.g., LLE followed by SPE). - Check for Contamination: Analyze a blank solvent injection to rule out contamination from the LC-MS/MS system, solvents, or vials.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Phytohormone Purification

This protocol provides a general procedure for cleaning up plant extracts using C18 SPE cartridges.

Materials:

  • C18 SPE Cartridges

  • Plant extract (dissolved in a polar solvent like 1% acetic acid)

  • Methanol (100%)

  • Acetonitrile (80% with 1% acetic acid)

  • 1% Acetic Acid in water

  • Vacuum manifold

Procedure:

  • Conditioning: Wash the C18 cartridge with 1 mL of 100% methanol. Do not allow the cartridge to dry.[8]

  • Equilibration: Equilibrate the cartridge with 1 mL of 1% acetic acid in water.[8]

  • Sample Loading: Load the plant extract onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities.[8]

  • Elution: Elute the phytohormones with 2 mL of 80% acetonitrile containing 1% acetic acid into a clean collection tube.[8]

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) for Phytohormone Extraction

This protocol describes a general LLE procedure for extracting phytohormones from a plant tissue homogenate.

Materials:

  • Homogenized plant tissue in an aqueous buffer

  • Ethyl acetate (or another suitable organic solvent)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Separatory funnel or centrifuge tubes

Procedure:

  • Extraction: To the homogenized plant tissue, add an equal volume of ethyl acetate.

  • Mixing: Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection: Carefully collect the upper organic layer (ethyl acetate) containing the phytohormones.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery. Combine the organic phases.

  • Washing: Wash the combined organic phase with a small volume of saturated NaCl solution to remove residual water.

  • Drying: Dry the organic phase by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on matrix effects and recovery rates for different sample preparation methods in phytohormone analysis.

Table 1: Matrix Effect (%) in Phytohormone Analysis in Lotus japonicus [5]

PhytohormoneRootStemLeaf
Abscisic Acid (ABA)55.4 ± 4.548.7 ± 3.239.1 ± 2.8
Jasmonic Acid (JA)63.2 ± 5.155.1 ± 4.745.8 ± 3.9
Salicylic Acid (SA)71.8 ± 6.362.9 ± 5.553.2 ± 4.6
Gibberellin A4 (GA4)48.9 ± 3.941.2 ± 3.132.5 ± 2.5
Values represent ion suppression (100% - reported matrix effect). Data are presented as mean ± standard deviation.

Table 2: Recovery (%) of Phytohormones Using Different Extraction Solvents [9]

Phytohormone80% Methanol80% AcetonitrileEthyl Acetate
Abscisic Acid (ABA)85.3 ± 5.291.2 ± 4.878.5 ± 6.1
Jasmonic Acid (JA)88.1 ± 4.993.5 ± 4.581.2 ± 5.5
Salicylic Acid (SA)90.2 ± 4.795.1 ± 4.283.4 ± 5.8
Indole-3-acetic acid (IAA)82.5 ± 5.588.9 ± 5.175.3 ± 6.4
Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathways

Jasmonic_Acid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Damage Membrane Damage/ Pathogen Attack Linolenic_Acid α-Linolenic Acid Membrane_Damage->Linolenic_Acid releases JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC) Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (Active form) JAR1->JA_Ile conjugates SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor SCF_COI1->JAZ MYC2 MYC2 Transcription Factor SCF_COI1->MYC2 releases repression Proteasome 26S Proteasome JAZ->Proteasome degradation JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Defense_Response Defense Response JA_Responsive_Genes->Defense_Response Abscisic_Acid_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drought_Stress Drought Stress ABA Abscisic Acid (ABA) Drought_Stress->ABA induces biosynthesis PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds to PP2C PP2C Phosphatase PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinase PYR_PYL_RCAR->SnRK2 releases inhibition PP2C->SnRK2 inhibits ABF ABF Transcription Factor SnRK2->ABF phosphorylates (activates) ABA_Responsive_Genes ABA-Responsive Genes ABF->ABA_Responsive_Genes activates Stress_Response Stress Response (e.g., Stomatal Closure) ABA_Responsive_Genes->Stress_Response Salicylic_Acid_Signaling cluster_stimulus Stimulus cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen_Infection Pathogen Infection Chorismate Chorismate Pathogen_Infection->Chorismate induces ICS Isochorismate Synthase (ICS) Chorismate->ICS Isochorismate Isochorismate ICS->Isochorismate SA Salicylic Acid (SA) Isochorismate->SA converted to NPR1_monomer NPR1 (monomer) SA->NPR1_monomer promotes monomerization of NPR1 NPR1_oligomer NPR1 (oligomer) NPR1_oligomer->NPR1_monomer TGA TGA Transcription Factor NPR1_monomer->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Gibberellin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Repressor GA_GID1->DELLA promotes interaction with PIF PIF Transcription Factor GA_GID1->PIF releases repression SCF_SLY1 SCF-SLY1 Complex DELLA->SCF_SLY1 targeted by DELLA->PIF represses Proteasome 26S Proteasome SCF_SLY1->Proteasome ubiquitination & degradation GA_Responsive_Genes GA-Responsive Genes PIF->GA_Responsive_Genes activates Growth_Response Growth Response (e.g., Stem Elongation) GA_Responsive_Genes->Growth_Response Experimental_Workflow Start Start: Plant Tissue Sample Homogenization 1. Homogenization (e.g., in liquid nitrogen) Start->Homogenization Extraction 2. Extraction (e.g., LLE with organic solvent) Homogenization->Extraction Cleanup 3. Sample Cleanup (e.g., SPE) Extraction->Cleanup Evaporation 4. Evaporation & Reconstitution Cleanup->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Quantification 6. Data Analysis & Quantification LCMS->Quantification End End: Phytohormone Concentration Quantification->End

References

Technical Support Center: Maximizing Phytomonic (Lactobacillic) Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining culture conditions for maximal production of phytomonic acid, now more commonly known as lactobacillic acid. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and which microorganisms produce it?

This compound is a cyclopropane fatty acid, and the term is an older name for what is now scientifically recognized as lactobacillic acid (a C19 cyclopropane fatty acid). It is primarily found in the cell membranes of certain bacteria, notably species of Lactobacillus and Agrobacterium. It is not a typical secondary metabolite that is secreted into the culture medium, but rather a component of the bacterial cell membrane.

Q2: What is the optimal growth phase for maximizing lactobacillic acid production?

The synthesis of lactobacillic acid is a growth-phase dependent process that predominantly occurs as the bacterial culture enters the stationary phase.[1][2][3] The enzyme responsible for its synthesis, cyclopropane fatty acid (CFA) synthase, converts unsaturated fatty acids (specifically cis-vaccenic acid) in the cell membrane into cyclopropane fatty acids.[2][3] This conversion is a post-synthetic modification of the phospholipid bilayer. Therefore, to maximize lactobacillic acid content, it is crucial to harvest the cells in the late stationary phase.

Q3: How do culture medium components influence lactobacillic acid production?

While specific studies exhaustively detailing the direct impact of each medium component on lactobacillic acid yield are limited, general principles for optimizing the growth of Lactobacillus species can be applied. A rich medium is generally required.

  • Carbon Source: Glucose is a commonly used carbon source. High concentrations of glucose may not necessarily lead to higher lactobacillic acid content and can sometimes be inhibitory to growth.[4]

  • Nitrogen Source: Complex nitrogen sources like peptone, tryptone, and yeast extract provide essential amino acids and peptides.[5] Yeast extract is a particularly important component as it supplies a wide range of growth factors.

  • Growth Factors: Many Lactobacillus species are fastidious and require supplementation with vitamins, amino acids, and fatty acid precursors.[6] Tween 80 (a source of oleic acid) is often included in culture media and can influence the fatty acid composition of the cell membrane.[6][7]

Q4: What are the optimal pH and temperature for lactobacillic acid production?

The optimal pH and temperature for lactobacillic acid production are closely linked to the optimal conditions for the growth of the specific bacterial strain being used. For most Lactobacillus species, the optimal growth temperature is between 30°C and 40°C, and the optimal initial pH is between 5.5 and 6.5.[8] It is important to note that as lactobacilli grow, they produce lactic acid, which will lower the pH of the medium. This natural acidification is a trigger for the onset of the stationary phase, which in turn promotes the conversion of unsaturated fatty acids to lactobacillic acid as a stress response mechanism.

Q5: Is there a specific protocol for extracting and quantifying lactobacillic acid?

Yes, the standard method involves a multi-step process:

  • Lipid Extraction: Total lipids are extracted from the harvested bacterial cells using a solvent mixture, most commonly chloroform and methanol (e.g., the Bligh-Dyer method).[9]

  • Transesterification: The extracted lipids are then transesterified to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is typically done by heating the lipid extract with a reagent like methanolic HCl or BF3-methanol.

  • Quantification: The resulting FAMEs are then analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[10][11] The amount of lactobacillic acid is determined by comparing the peak area to that of a known standard.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable lactobacillic acid 1. Incorrect bacterial strain. Not all Lactobacillus species produce lactobacillic acid.[7]2. Cells harvested during the exponential growth phase.[1][2][3]3. Inefficient lipid extraction or derivatization.1. Verify that the selected strain is a known producer of lactobacillic acid. If not, obtain a suitable strain.2. Ensure that the cells are harvested in the late stationary phase. Monitor the growth curve of your culture to accurately determine the onset of the stationary phase.3. Review and optimize your lipid extraction and FAMEs preparation protocols. Ensure complete cell lysis and efficient extraction with the appropriate solvents.
Low cell density 1. Suboptimal culture medium.2. Incorrect pH or temperature.1. Optimize the culture medium by testing different carbon and nitrogen sources and their concentrations. Ensure essential growth factors like yeast extract and Tween 80 are included.2. Determine the optimal growth pH and temperature for your specific strain by performing growth experiments across a range of conditions.
Inconsistent results between batches 1. Variability in inoculum preparation.2. Inconsistent harvesting time.3. Drifting of pH in the culture.1. Standardize your inoculum preparation procedure, ensuring a consistent cell density and physiological state of the starter culture.2. Harvest all batches at the same point in the stationary phase, determined by optical density measurements.3. Monitor the pH of the culture throughout the fermentation. While pH drop is natural and induces stationary phase, large variations between batches can lead to inconsistencies.

Quantitative Data on Culture Conditions

Data directly correlating specific culture conditions to maximal lactobacillic acid yield is sparse in the literature. The following table summarizes the general conditions used for the cultivation of Lactobacillus species known to produce lactobacillic acid.

Parameter Condition Organism Notes
Temperature 30-40°CLactobacillus spp.Optimal growth temperature is strain-dependent.[8]
pH 5.5 - 6.5 (initial)Lactobacillus spp.pH will naturally decrease during fermentation due to lactic acid production.[8]
Carbon Source Glucose (1-2%)Lactobacillus spp.Higher concentrations can be inhibitory.
Nitrogen Source Yeast Extract, Peptone, TryptoneLactobacillus spp.Yeast extract is a key source of growth factors.[5]
Growth Factors Tween 80 (0.1%)Lactobacillus spp.Provides oleic acid, a precursor for other fatty acids.[6]

Experimental Protocols

Protocol 1: Cultivation of Lactobacillus for Lactobacillic Acid Production
  • Prepare the Culture Medium: A suitable medium, such as MRS (de Man, Rogosa and Sharpe) broth, should be prepared. A typical composition is provided in the table below.

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of the Lactobacillus strain of interest. A 1-2% inoculum volume is recommended.

  • Incubation: Incubate the culture at the optimal temperature for the specific strain (typically 30-37°C) under microaerophilic or anaerobic conditions.

  • Monitoring Growth: Monitor the bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals to establish a growth curve.

  • Harvesting: Harvest the cells by centrifugation in the late stationary phase (e.g., 24-48 hours post-inoculation, as determined from the growth curve).

  • Cell Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components. The washed cell pellet can be stored at -80°C until lipid extraction.

Table of MRS Medium Composition

Component Amount per Liter
Proteose Peptone No. 310 g
Beef Extract10 g
Yeast Extract5 g
Dextrose (Glucose)20 g
Polysorbate 80 (Tween 80)1 g
Ammonium Citrate2 g
Sodium Acetate5 g
Magnesium Sulfate0.1 g
Manganese Sulfate0.05 g
Dipotassium Phosphate2 g
Protocol 2: Lipid Extraction and FAMEs Preparation
  • Lipid Extraction (Bligh-Dyer Method):

    • To the washed cell pellet, add a mixture of chloroform and methanol (1:2, v/v).

    • Vortex vigorously to ensure thorough mixing and cell lysis.

    • Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

    • Carefully collect the lower chloroform phase.

  • Transesterification to FAMEs:

    • Evaporate the chloroform from the lipid extract under a stream of nitrogen.

    • Add a known volume of a reagent such as 2% methanolic H2SO4 or 14% BF3-methanol.

    • Heat the mixture at 100°C for 30 minutes in a sealed tube.

    • After cooling, add water and hexane. Vortex and then centrifuge to separate the phases.

    • The upper hexane layer, containing the FAMEs, is collected for GC analysis.

Protocol 3: Quantification of Lactobacillic Acid by Gas Chromatography (GC)
  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the FAMEs sample in hexane into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • Set up a temperature program to separate the different FAMEs. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.

    • The mass spectrometer will identify the different FAMEs based on their mass spectra. Lactobacillic acid methyl ester will have a characteristic fragmentation pattern.

  • Quantification:

    • Prepare a standard curve using a pure standard of lactobacillic acid methyl ester at different concentrations.

    • Analyze the standards using the same GC-MS method.

    • Quantify the amount of lactobacillic acid in your sample by comparing the peak area of the lactobacillic acid methyl ester to the standard curve.

Visualizations

Experimental_Workflow Experimental Workflow for Lactobacillic Acid Production cluster_cultivation Cultivation cluster_extraction Extraction & Derivatization cluster_analysis Analysis prep_medium Prepare MRS Medium inoculation Inoculate with Lactobacillus prep_medium->inoculation incubation Incubate at 30-37°C inoculation->incubation monitoring Monitor Growth (OD600) incubation->monitoring harvesting Harvest in Stationary Phase monitoring->harvesting lipid_extraction Lipid Extraction (Bligh-Dyer) harvesting->lipid_extraction fame_prep Transesterification to FAMEs lipid_extraction->fame_prep gc_ms GC-MS Analysis fame_prep->gc_ms quantification Quantification gc_ms->quantification result result quantification->result Final Yield

Caption: Workflow for lactobacillic acid production and analysis.

Signaling_Pathway Factors Influencing Lactobacillic Acid Synthesis cluster_conditions Culture Conditions cluster_growth Bacterial Growth temp Optimal Temperature (30-40°C) log_phase Exponential Phase (Cell Proliferation) temp->log_phase ph Optimal pH (5.5-6.5 initial) ph->log_phase medium Rich Medium (MRS) medium->log_phase stationary_phase Stationary Phase (Growth Arrest) log_phase->stationary_phase Nutrient Limitation, Acid Stress cfa_synthase CFA Synthase Upregulation stationary_phase->cfa_synthase lactobacillic_acid Maximal Lactobacillic Acid Production cfa_synthase->lactobacillic_acid

References

Technical Support Center: Cyclopropane Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cyclopropane fatty acids (CPFAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the detection, quantification, and characterization of these unique lipids.

Troubleshooting Guides

This section addresses specific problems that may arise during your experimental workflow.

Question: Why am I observing low or inconsistent peak areas for my CPFAs in Gas Chromatography (GC) analysis?

Answer:

Several factors can contribute to low or inconsistent peak areas for CPFAs during GC analysis. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Derivatization: CPFAs, like other fatty acids, are typically analyzed as fatty acid methyl esters (FAMEs) to improve their volatility for GC. Incomplete conversion to FAMEs is a common source of error.

    • Solution: Ensure your transmethylation reaction goes to completion. Heating the sample with anhydrous methanol and a catalyst like acetyl chloride or sodium methoxide is a common method.[1][2] Verify the completion of the reaction by analyzing a small aliquot of the reaction mixture at different time points.

  • Sample Degradation: The cyclopropane ring is susceptible to opening under harsh chemical conditions, particularly acidic environments or high temperatures.

    • Solution: Use milder derivatization techniques if degradation is suspected. Avoid unnecessarily high temperatures in the GC inlet and oven. For the more sensitive cyclopropene fatty acids, be aware that refining and hydrogenation processes can destroy the cyclopropene ring.[3]

  • Poor Extraction Efficiency: The recovery of CPFAs from the sample matrix might be low.

    • Solution: Optimize your lipid extraction protocol. The Bligh and Dyer method is a widely used and effective technique for total lipid extraction.[1][4] Ensure proper phase separation and complete collection of the organic layer containing the lipids.

  • GC Column Issues: Co-elution with other fatty acids or contaminants can interfere with accurate peak integration.

    • Solution: Use a GC column with appropriate polarity and length for fatty acid analysis, such as a wax column.[5] Optimize the temperature program to achieve better separation of FAMEs. In some cases, derivatization, such as with methyl mercaptan for cyclopropene fatty acids, can help to separate them from other fatty acids.[6][7]

Question: I suspect my CPFA is degrading during sample preparation. How can I confirm this and prevent it?

Answer:

Degradation of the cyclopropane ring is a critical pitfall. Here’s how to address it:

  • Confirmation of Degradation:

    • Mass Spectrometry (MS): Analyze your sample using GC-MS. Look for the appearance of unexpected fatty acid isomers or fragments that would indicate ring opening.

    • Control Experiments: Process a pure CPFA standard alongside your sample under the same conditions. Any loss or appearance of new peaks in the standard will confirm degradation.

  • Prevention Strategies:

    • Avoid Harsh Acids: Strong acids can catalyze the opening of the cyclopropane ring. If your protocol involves acidic conditions, consider using a milder acid or reducing the reaction time and temperature.

    • Temperature Control: Keep temperatures as low as feasible during extraction and derivatization steps.

    • Inert Atmosphere: For highly sensitive samples, performing extractions and reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Below is a troubleshooting workflow to identify the source of CPFA analysis variability.

G start Inconsistent/Low CPFA Signal check_derivatization Check Derivatization Efficiency start->check_derivatization check_extraction Review Extraction Protocol start->check_extraction check_gc_conditions Evaluate GC-MS Conditions start->check_gc_conditions incomplete_derivatization Incomplete Reaction? check_derivatization->incomplete_derivatization low_recovery Low Recovery? check_extraction->low_recovery coelution Co-elution or Degradation? check_gc_conditions->coelution incomplete_derivatization->check_extraction No optimize_derivatization Optimize Reaction Time/Temp. Use Fresh Reagents incomplete_derivatization->optimize_derivatization Yes low_recovery->check_gc_conditions No optimize_extraction Optimize Solvent Ratios Ensure Phase Separation low_recovery->optimize_extraction Yes optimize_gc Adjust Temp. Program Use Appropriate Column coelution->optimize_gc Co-elution derivatize_further Consider Derivatization (e.g., Mercaptan Adducts) coelution->derivatize_further Degradation solution Consistent CPFA Signal optimize_derivatization->solution optimize_extraction->solution optimize_gc->solution derivatize_further->solution

Caption: Troubleshooting workflow for inconsistent CPFA signals.

Frequently Asked Questions (FAQs)

What is the most common method for analyzing CPFAs?

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used method for the quantification and identification of CPFAs.[8][9] This technique offers high sensitivity and specificity. For accurate quantification, samples are typically derivatized to their fatty acid methyl esters (FAMEs).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for structural elucidation and can be used for quantification, though it may have lower sensitivity under standard conditions.[10][11]

How do I choose between GC-MS and NMR for my analysis?

The choice depends on your research question:

  • For Quantification and Screening: GC-MS is generally preferred due to its high sensitivity and established quantitative methods.[8][9] It allows for the detection of low-abundance CPFAs in complex matrices.

  • For Structural Confirmation and Isomer Differentiation: NMR provides detailed structural information, which can be crucial for identifying the exact position of the cyclopropane ring and differentiating between isomers like dihydrosterculic acid and lactobacillic acid.[11]

Are there special considerations for extracting CPFAs from different sample types (e.g., bacteria vs. dairy)?

Yes, the sample matrix is a key consideration.

  • Bacteria: CPFAs are integral components of the cell membrane phospholipids.[1][4] A robust total lipid extraction, such as the Bligh and Dyer method, followed by transmethylation is typically effective.[1][4]

  • Dairy Products: CPFAs in dairy are often present as triglycerides in the milk fat.[3] The analysis of dairy products like cheese often involves an initial fat extraction step before proceeding with FAME preparation.[8] The presence of CPFAs in dairy can serve as a marker for the use of silage in cow feed.[8][11]

What are cyclopropene fatty acids and do they require different analytical methods?

Cyclopropene fatty acids (e.g., sterculic acid and malvalic acid) contain a more reactive cyclopropene ring.[3] This ring is prone to degradation, especially during sample processing like oil refining and hydrogenation.[3] For their analysis by GC, they are often converted to more stable derivatives, such as methyl mercaptan adducts, to prevent degradation on the column and to improve their chromatographic separation.[6][7]

Quantitative Data Summary

The following table summarizes the performance of a validated GC-MS method for the quantification of CPFAs in cheese.

ParameterValueUnitSource
Limit of Detection (LOD)60mg/kg of cheese fat[8]
Limit of Quantitation (LOQ)200mg/kg of cheese fat[8]
Intralaboratory PrecisionSatisfied Horwitz equation-[8]
CPFA Concentration (Grana Padano)300-830mg/kg of fat[8]
CPFA Concentration (Parmigiano Reggiano)Absentmg/kg of fat[8]

Experimental Protocols

Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Cells

This protocol is adapted from methodologies used for analyzing bacterial fatty acids.[1][4]

  • Cell Harvesting: Grow bacterial cultures (e.g., 5 ml) to the desired growth phase (e.g., overnight for stationary phase). Centrifuge the culture to pellet the cells.

  • Washing: Wash the cell pellet with a suitable buffer, such as phosphate-buffered saline (PBS), and centrifuge again.

  • Lyophilization: Freeze-dry the cell pellet overnight to remove all water.

  • Transmethylation: a. To the dried biomass, add 2 ml of a 20:1 (v/v) mixture of anhydrous methanol/acetyl chloride. Perform this step on ice in a fume hood. b. Add 1 ml of hexane. c. Tightly cap the tube and heat at 100°C for 10 minutes. d. Allow the mixture to cool to room temperature.

  • Extraction: a. Add 1 ml of water to the mixture to partition the phases. b. Vortex briefly and then centrifuge to separate the layers. c. Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for GC-MS analysis.

The diagram below illustrates the general workflow for CPFA analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Sample (e.g., Bacteria, Dairy) extraction Total Lipid Extraction (e.g., Bligh & Dyer) sample->extraction derivatization Derivatization to FAMEs (Transmethylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms nmr NMR Spectroscopy (for structural confirmation) derivatization->nmr identification Peak Identification (Mass Spectra, Retention Time) gcms->identification nmr->identification quantification Quantification (Internal/External Standards) identification->quantification

Caption: General experimental workflow for CPFA analysis.

References

Technical Support Center: Method Optimization for Differentiating Phytomonic Acid from Other Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the differentiation of phytomonic acid from other fatty acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of identifying and quantifying this compound.

Question: Why is my this compound peak co-eluting with an unsaturated fatty acid peak in my GC-MS analysis?

Answer: Co-elution of this compound (a cyclopropane-containing fatty acid, also known as lactobacillic acid) with unsaturated fatty acids, particularly monounsaturated fatty acids of the same carbon number, is a common challenge. This is due to their similar boiling points and polarities. To resolve this, consider the following:

  • Column Selection: Employ a more polar GC column, such as a biscyanopropyl polysiloxane or a wax-type column (e.g., HP-INNOwax), which can offer better separation based on the subtle differences in polarity between the cyclopropane ring and a double bond. Non-polar columns like those with 100% methyl or 5% phenyl methylsiloxane phases may not provide adequate resolution[1][2].

  • Temperature Program Optimization: A slower oven temperature ramp rate, especially around the elution temperature of your target analytes, can improve separation.

  • Derivatization: While standard derivatization to fatty acid methyl esters (FAMEs) is necessary for GC analysis, you might explore alternative derivatization techniques. For instance, creating different chemical derivatives of the unsaturated fatty acids prior to GC-MS can alter their retention times.

Question: I am observing inconsistent peak areas for this compound in replicate injections. What could be the cause?

Answer: Inconsistent peak areas can stem from several factors:

  • Incomplete Derivatization: The derivatization of fatty acids to their more volatile esters (e.g., FAMEs or trimethylsilyl (TMS) esters) must be complete and reproducible. Ensure that the reaction time, temperature, and reagent concentrations are optimized and consistent for all samples. For instance, a method using chlorotrimethylsilane and 1-pentanol at 80°C for 1 hour has been shown to be effective for cyclopropane fatty acids[3][4].

  • Injector Issues: Active sites in the GC inlet liner can cause adsorption of fatty acid derivatives, leading to poor peak shape and non-reproducible results. Using an ultra-inert liner and ensuring the injection port temperature is appropriate are crucial.

  • Sample Stability: The derivatives of fatty acids can be sensitive to moisture and may degrade over time. Analyze samples as soon as possible after derivatization and ensure they are stored in a dry environment.

Question: The mass spectrum of my putative this compound peak does not match the library spectrum perfectly. How can I confirm its identity?

Answer: While library matching is a useful starting point, it is not always definitive. To confirm the identity of this compound, you can use the following approaches:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help to confirm the elemental composition of the molecule and differentiate it from other isobaric compounds.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, you can obtain structural information that is more specific than a full scan mass spectrum.

  • Chemical Derivatization to Open the Cyclopropane Ring: Specific chemical reactions can be used to open the cyclopropane ring, leading to a derivative with a unique mass spectrum that can confirm the presence of the cyclopropane moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural information, including the presence of the characteristic protons of the cyclopropane ring[5].

Frequently Asked Questions (FAQs)

What is this compound and why is it challenging to differentiate from other fatty acids?

This compound, also known as lactobacillic acid, is a C19 fatty acid that contains a cyclopropane ring in its structure[6]. This cyclopropane ring makes it structurally similar to monounsaturated fatty acids of the same chain length, leading to similar physical and chemical properties. This similarity in properties makes it difficult to separate from other fatty acids using standard chromatographic techniques.

What are the primary analytical methods for differentiating this compound?

The most common and effective methods for differentiating this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS: This is a widely used technique for fatty acid analysis. It requires a derivatization step to make the fatty acids volatile. The choice of GC column and temperature program is critical for achieving good separation[2][7][8][9][10][11].

  • LC-MS: This method can often be performed without derivatization and is particularly useful for analyzing complex lipid mixtures. It offers high sensitivity and selectivity[12][13].

Is derivatization always necessary for the analysis of this compound?

For GC-MS analysis, derivatization is essential to increase the volatility of the fatty acids[14][15]. Common derivatization methods include the formation of fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters. For LC-MS analysis, derivatization is not always required, which can simplify sample preparation.

How can I be sure that the derivatization method is not affecting the cyclopropane ring of this compound?

The stability of the cyclopropane ring during derivatization is a valid concern. Some acidic conditions can potentially lead to ring-opening. However, studies have shown that methods using reagents like chlorotrimethylsilane under controlled conditions (e.g., with 1-pentanol at 80°C for 1 hour) are effective and do not significantly degrade the cyclopropane ring[3][4]. It is always advisable to validate your derivatization method using a pure standard of a cyclopropane fatty acid if available.

Data Presentation

Table 1: Comparison of GC-MS Parameters for Fatty Acid Analysis

ParameterThis compound (as FAME)Oleic Acid (C18:1, as FAME)Stearic Acid (C18:0, as FAME)
Typical GC Column Polar (e.g., biscyanopropyl)Polar or non-polarNon-polar (e.g., DB-5ms)
Relative Retention Time Slightly longer than oleic acidReferenceShorter than oleic acid
Molecular Weight (FAME) 310.5 g/mol 296.5 g/mol 298.5 g/mol
Key Mass Fragments (m/z) 278, 310[16]264, 296270, 298

Table 2: Key Mass Spectral Ions for TMS-Derivatized Fatty Acids

Fatty Acid DerivativeMolecular Ion (M+)Key Fragment Ions (m/z)
This compound (TMS ester) 368[M-15]+ (loss of CH3), other specific fragments
Oleic Acid (TMS ester) 354[M-15]+, characteristic fragments from the double bond position
Stearic Acid (TMS ester) 356[M-15]+, 117, 129, 145

Experimental Protocols

Protocol: GC-MS Analysis of this compound in a Lipid Extract

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Lipid Extraction:

  • Extract total lipids from the sample using a suitable solvent system, such as a mixture of chloroform and methanol (2:1, v/v).

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 2 mL of 0.5 M NaOH in methanol to the dried lipid extract.

  • Heat the mixture at 100°C for 10 minutes to saponify the lipids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat at 100°C for 5 minutes to methylate the fatty acids.

  • Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Inlet:

    • Temperature: 250°C.

    • Split ratio: 20:1.

    • Injection volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identify the FAMEs by comparing their retention times and mass spectra with those of known standards and a mass spectral library (e.g., NIST).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis cluster_confirmation Confirmation sample Biological Sample extraction Lipid Extraction (e.g., Chloroform/Methanol) sample->extraction derivatization Derivatization (e.g., FAMEs or TMS esters) extraction->derivatization lcms LC-MS Analysis (Optional/Confirmatory) extraction->lcms gcms GC-MS Analysis (Polar Column) derivatization->gcms data_processing Data Processing (Chromatogram & Spectrum) gcms->data_processing lcms->data_processing identification Peak Identification (Retention Time & Mass Spectrum) data_processing->identification quantification Quantification (Internal/External Standards) identification->quantification hrms High-Resolution MS identification->hrms nmr NMR Spectroscopy identification->nmr final_report final_report quantification->final_report Final Report

Caption: Workflow for differentiating this compound from other fatty acids.

References

Validation & Comparative

Validating the Role of Phytomonic Acid in Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of phytomonic acid's performance with other key phytohormones in mediating plant stress responses, supported by experimental data.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental stresses. Phytohormones are central to these networks, acting as chemical messengers that orchestrate a wide range of physiological and developmental adaptations. Among these, this compound, more commonly known as jasmonic acid (JA), has emerged as a critical player in mediating plant defenses against both biotic and abiotic challenges.[1][2] This guide provides a comparative analysis of the role of jasmonic acid in stress tolerance, juxtaposing its functions and efficacy with two other key stress-related phytohormones: salicylic acid (SA) and abscisic acid (ABA). This comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these signaling molecules and to aid in the development of novel strategies for enhancing crop resilience.

Jasmonic acid, a lipid-derived compound, is integral to plant responses against necrotrophic pathogens and chewing insects.[3] Beyond its role in biotic stress, JA is crucial in mitigating the impacts of abiotic stressors such as drought, salinity, cold, and heavy metal toxicity.[4][5][6][7] Salicylic acid is primarily associated with defense against biotrophic pathogens, often exhibiting an antagonistic relationship with JA signaling.[3][8][9] Abscisic acid is a key regulator of plant water status and is heavily involved in mediating responses to abiotic stresses like drought and salinity, frequently interacting with the JA pathway.[10] Understanding the individual and interactive roles of these phytohormones is paramount for a comprehensive view of plant stress physiology.

Comparative Performance in Stress Tolerance

The efficacy of jasmonic acid in conferring stress tolerance can be objectively evaluated by comparing its impact on key physiological and biochemical markers against that of salicylic acid and abscisic acid. The following tables summarize quantitative data from comparative studies on wheat and sweet potato under drought stress.

Table 1: Comparative Effects of Exogenous Jasmonic Acid (JA) and Salicylic Acid (SA) on Wheat (Triticum aestivum) Under Drought Stress

ParameterControlDroughtDrought + JA (100 µM)Drought + SA (10 mM)
Germination (%) 100749490
Shoot Length (cm) 15.210.813.312.9
Water Potential (-MPa) -0.85-1.52-1.05-1.18
Proline Content (µg/g FW) 25.358.782.875.9
Soluble Sugar (mg/g FW) 18.532.137.234.6

Data synthesized from Ilyas et al., 2017.[11][12] This study highlights that under drought conditions, both JA and SA application improved germination, shoot growth, and water potential while increasing the accumulation of osmolytes like proline and soluble sugars. Notably, in this particular study, JA at the specified concentration showed a slightly more pronounced positive effect on these parameters compared to SA.[11]

Table 2: Comparative Endogenous Hormone Levels and Gene Expression in Drought-Tolerant and -Sensitive Sweet Potato Cultivars Under Drought Stress

ParameterCultivarConditionEndogenous JA Content (ng/g FW)Endogenous ABA Content (ng/g FW)Relative Expression of IbAOS (JA biosynthesis)Relative Expression of IbNCED1 (ABA biosynthesis)
Hormone Levels & Gene Expression Yanshu25 (Drought-Tolerant)Control15.245.81.01.0
Drought28.668.33.52.1
Xushu32 (Drought-Sensitive)Control12.852.11.01.0
Drought18.495.71.84.2

Data synthesized from a study on sweet potato drought response. This table illustrates that the drought-tolerant sweet potato cultivar exhibited a more significant upregulation of JA biosynthesis-related gene expression and a higher accumulation of endogenous JA under drought stress compared to the sensitive cultivar. Conversely, the drought-sensitive cultivar showed a greater increase in ABA levels, suggesting different hormonal strategies for coping with drought.

Signaling Pathways and Crosstalk

The signaling pathways of jasmonic acid, salicylic acid, and abscisic acid are complex and interconnected, involving intricate crosstalk that allows for fine-tuning of the plant's response to specific stresses.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is initiated by the perception of stress signals, leading to the biosynthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA. JA-Ile then binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding event targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes, which are involved in various defense and stress-adaptive responses.

JASignaling Stress Abiotic/Biotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Response_Genes JA-Responsive Genes MYC2->JA_Response_Genes activates transcription of Stress_Tolerance Stress Tolerance JA_Response_Genes->Stress_Tolerance HormoneCrosstalk JA Jasmonic Acid (JA) SA Salicylic Acid (SA) JA->SA Antagonistic ABA Abscisic Acid (ABA) JA->ABA Synergistic Stress_Response Stress Response JA->Stress_Response SA->ABA Complex Interaction SA->Stress_Response ABA->Stress_Response Biotic_Stress Biotic Stress (e.g., Pathogens) Biotic_Stress->JA Biotic_Stress->SA Abiotic_Stress Abiotic Stress (e.g., Drought, Salinity) Abiotic_Stress->JA Abiotic_Stress->ABA ExperimentalWorkflow Plant_Material Plant Material (e.g., Arabidopsis, Wheat) Stress_Treatment Stress Treatment (e.g., Drought, Salinity) Plant_Material->Stress_Treatment Hormone_Application Phytohormone Application (JA, SA, ABA, Control) Stress_Treatment->Hormone_Application Sampling Sample Collection (Time Course) Hormone_Application->Sampling Physiological_Analysis Physiological Analysis - RWC - Stomatal Conductance Sampling->Physiological_Analysis Biochemical_Analysis Biochemical Analysis - Proline Content - Antioxidant Enzymes Sampling->Biochemical_Analysis Molecular_Analysis Molecular Analysis - Gene Expression (qRT-PCR) - Hormone Quantification (LC-MS/MS) Sampling->Molecular_Analysis Data_Analysis Data Analysis & Comparison Physiological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

References

A Comparative Analysis of Phytomonic (Lactobacillic) Acid Levels in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phytomonic acid, now more commonly known as lactobacillic acid, across various bacterial strains. The information presented is collated from experimental data to assist researchers in microbiology, biochemistry, and drug development in understanding the distribution and biosynthesis of this unique cyclopropane fatty acid.

Introduction to Phytomonic (Lactobacillic) Acid

Initially identified in Agrobacterium tumefaciens and named this compound, subsequent research revealed its identity as lactobacillic acid, a cyclopropane fatty acid also found in various other bacteria, most notably in the genus Lactobacillus. This fatty acid is of significant interest due to its role in membrane fluidity and stability, particularly as bacteria enter the stationary phase of growth or encounter environmental stress. Its biosynthesis from cis-vaccenic acid is a key adaptive mechanism in many bacterial species.

Comparative Levels of Lactobacillic Acid

The concentration of lactobacillic acid (C19:0 cyclo) varies significantly among different bacterial genera and even between species within the same genus. The following table summarizes the reported levels of lactobacillic acid as a percentage of total fatty acids in several bacterial strains.

Bacterial StrainPercentage of Lactobacillic Acid (% of Total Fatty Acids)Reference
Lactobacillus spp. (8 of 9 strains)> 15%[1]
Bifidobacterium spp. (9 strains)< 5%[1]
Pseudomonas putida KT2440 (stationary phase)~30% (as C17:cyclopropane)[2]
Pseudomonas fluorescensSmall amounts[3]
Serratia marcescensPresent[3]
Escherichia coliPresent[3]

Experimental Protocols

The quantification of lactobacillic acid in bacterial strains typically involves the extraction of total lipids, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Bacterial Cell Culture and Harvesting
  • Culture: Grow bacterial strains in appropriate liquid media (e.g., MRS broth for Lactobacillus, nutrient broth for others) to the desired growth phase (often stationary phase, where cyclopropane fatty acid synthesis is elevated).

  • Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

Lipid Extraction and Saponification
  • Extraction: Resuspend the washed cell pellet in a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract total lipids.

  • Saponification: Add a strong base (e.g., methanolic NaOH) to the lipid extract and heat to hydrolyze the ester linkages, releasing the fatty acids from complex lipids.

Methylation to FAMEs
  • Acid-catalyzed Methylation: Add a reagent such as methanolic HCl or BF3-methanol to the saponified fatty acids and heat. This reaction converts the free fatty acids into their more volatile methyl esters.

FAMEs Extraction
  • Solvent Extraction: Add a non-polar solvent like hexane to the reaction mixture to extract the FAMEs.

  • Washing: Wash the hexane layer with water to remove any remaining reactants.

  • Drying: Dry the hexane extract over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent under a stream of nitrogen.

Gas Chromatography (GC) Analysis
  • Sample Preparation: Re-dissolve the dried FAMEs in a small volume of hexane.

  • Injection: Inject an aliquot of the FAMEs solution into the GC.

  • Separation: Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) to separate the FAMEs based on their boiling points and polarity.

  • Detection: A flame ionization detector (FID) is commonly used for quantification.

  • Identification: Identification of the lactobacillic acid methyl ester peak is confirmed by comparing its retention time with that of a known standard. For definitive identification, GC-MS can be used to analyze the mass spectrum of the peak.

Biosynthesis Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of lactobacillic acid and the general experimental workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction_derivatization Extraction & Derivatization cluster_analysis Analysis bacterial_culture Bacterial Culture harvesting Cell Harvesting (Centrifugation) bacterial_culture->harvesting washing Cell Washing harvesting->washing lipid_extraction Total Lipid Extraction (Chloroform/Methanol) washing->lipid_extraction saponification Saponification (Methanolic NaOH) lipid_extraction->saponification methylation Methylation to FAMEs (Methanolic HCl) saponification->methylation fame_extraction FAMEs Extraction (Hexane) methylation->fame_extraction gc_analysis Gas Chromatography (GC-FID/MS) fame_extraction->gc_analysis data_analysis Data Analysis & Quantification gc_analysis->data_analysis

Caption: Experimental workflow for the quantification of lactobacillic acid.

lactobacillic_acid_biosynthesis cluster_membrane Phospholipid Bilayer cis_vaccenic_acid cis-Vaccenic Acid (in Phospholipid) lactobacillic_acid Lactobacillic Acid (in Phospholipid) cis_vaccenic_acid->lactobacillic_acid Methylene bridge formation sam S-Adenosyl-L-methionine (SAM) cfa_synthase Cyclopropane Fatty Acid Synthase sam->cfa_synthase Methylene Donor sah S-Adenosyl-L-homocysteine (SAH) cfa_synthase->cis_vaccenic_acid cfa_synthase->sah

Caption: Biosynthesis of lactobacillic acid from cis-vaccenic acid.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Jasmonic Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Note: The term "phytomonic acid" is not standard in scientific literature. This guide assumes the user is referring to the critical phytohormone Jasmonic Acid (JA) , a key signaling molecule in plant development and defense responses.

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Jasmonic Acid. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable phytohormone quantification.

The accurate measurement of Jasmonic Acid is challenging due to its low endogenous concentrations in plant tissues and the complexity of the sample matrix.[1][2] Both HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), and GC-MS are powerful analytical techniques used for this purpose, each with distinct advantages and limitations.[3][4]

Quantitative Performance Comparison

Cross-validation of analytical methods is crucial for ensuring data accuracy and reproducibility. The choice between HPLC-MS/MS and GC-MS often depends on the specific requirements of the study, such as sensitivity, sample throughput, and available instrumentation. HPLC-MS/MS is often favored for its higher sensitivity, better reproducibility, and faster sample preparation, as it does not require a derivatization step.[5][6]

The table below summarizes key performance metrics reported in validated studies for the analysis of Jasmonic Acid and related compounds.

Performance MetricHPLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) 0.03 ng/mL[7] (Can reach attomole levels[8])~500 fg on-column[9]; 2-10 ng/mL[10]HPLC-MS/MS generally offers superior sensitivity, crucial for samples with trace amounts of JA.
Limit of Quantification (LOQ) Signal-to-noise ratio > 10[4][11]Calculated at S/N of 10[12]Method-dependent, but highly sensitive methods allow for quantification from very small tissue samples (<50 mg).[8]
**Linearity (R²) **> 0.999[7]> 0.999[9]Both techniques demonstrate excellent linearity over several orders of magnitude.
Recovery Rate 92.5%[7]90-100%[9]Recovery can be highly dependent on the sample preparation and purification protocol (e.g., SPE).
Derivatization Required? NoYes (Mandatory)GC-MS requires derivatization to make JA volatile (e.g., methylation).[2][9][10] This adds time and potential for error.
Sample Throughput Higher[5][6]LowerThe additional derivatization step for GC-MS reduces overall sample throughput compared to HPLC.
Versatility High (analyzes polar & non-volatile compounds)[13]Moderate (limited to volatile & thermostable compounds)[3][14]HPLC is more versatile for profiling a wider range of phytohormones simultaneously.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative methodologies for both HPLC-MS/MS and GC-MS analysis of Jasmonic Acid.

Protocol 1: HPLC-MS/MS Method for Jasmonic Acid Quantification

This method is adapted from validated high-sensitivity protocols and is suitable for analyzing multiple phytohormones from small amounts of plant tissue.[4][8][11]

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.[11]

  • Add 1 mL of a pre-chilled extraction solvent (e.g., methanol/water/formic acid at 15:4:1, v/v/v) containing deuterated internal standards (e.g., d5-JA) for accurate quantification.[1]

  • Shake the mixture for 30 minutes at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant.

2. Purification via Solid-Phase Extraction (SPE):

  • The crude extract can be purified using a C18 or Oasis HLB SPE cartridge to remove interfering matrix components.[1]

  • Condition the cartridge with methanol followed by water.

  • Load the supernatant and wash with a low-concentration organic solvent to remove polar impurities.

  • Elute the phytohormones, including JA, with a higher concentration of organic solvent (e.g., 80% methanol).

  • Dry the eluate completely using a speed vacuum concentrator.

3. Analysis:

  • Reconstitute the dried sample in 100 µL of a suitable solvent (e.g., methanol).[4]

  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a Triple Quadrupole or Ion Trap).[4][11]

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., Luna Phenyl-Hexyl, 150 x 4.6 mm).[11]

  • Mobile Phase: Employ a gradient elution using two solvents:

    • A: Water with 0.05% formic acid

    • B: Methanol with 0.05% formic acid[11]

  • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both JA and its internal standard.

Protocol 2: GC-MS Method for Jasmonic Acid Quantification

This protocol involves a critical derivatization step to ensure the volatility of Jasmonic Acid for gas chromatography.[2][9]

1. Sample Preparation and Extraction:

  • Homogenize 0.5-1.0 g of fresh plant material in a solvent like 80% methanol.[2][12] An internal standard (e.g., dihydrojasmonic acid) should be added.[9]

  • After extraction, perform a liquid-liquid partition with a non-polar solvent like ethyl acetate to separate the acidic phytohormones.

  • Purify the extract using a C18 SPE cartridge.[2]

2. Derivatization (Methylation):

  • Dry the purified extract completely under a stream of nitrogen.

  • To convert the carboxylic acid group of JA into a more volatile methyl ester, add a derivatizing agent. Options include:

    • HCl/Methanol: Heat the sample in HCl/methanol to achieve methylation.[9]

    • Diazomethane: An effective but hazardous agent.[2]

    • Methyl Chloroformate (MCF): A rapid alternative that can be performed in the presence of water.[10]

  • After the reaction, the derivatized sample is extracted into a non-polar solvent like chloroform or dichloromethane.

3. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column such as an HP-1MS or DB-5.[9][12]

  • Temperature Program: Start at a low temperature (e.g., 40-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) to elute the analytes.[9][12]

  • Carrier Gas: Use helium at a constant flow rate.[9]

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity and specificity, in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of methyl jasmonate.[12]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and fundamental principles of each technique.

G cluster_prep 1. Sample Preparation cluster_hplc 2A. HPLC-MS/MS Path cluster_gc 2B. GC-MS Path cluster_data 3. Data Analysis Tissue Plant Tissue (e.g., <100mg) Extract Extraction with Solvent + Internal Standards Tissue->Extract Purify Purification (e.g., SPE) Extract->Purify HPLC_recon Reconstitute in Solvent Purify->HPLC_recon GC_deriv Derivatization (e.g., Methylation) Purify->GC_deriv HPLC_inject HPLC-MS/MS Analysis (No Derivatization) HPLC_recon->HPLC_inject Data Quantification & Cross-Validation HPLC_inject->Data GC_inject GC-MS Analysis (Volatile Analytes) GC_deriv->GC_inject GC_inject->Data

Caption: General workflow for JA analysis, showing the divergence between HPLC and GC-MS paths.

G HPLC HPLC-MS/MS Mobile Phase: Liquid Temperature: Ambient Sample State: Non-Volatile / Polar Derivatization: Not Required GCMS GC-MS Mobile Phase: Gas Temperature: High (150-300°C) Sample State: Volatile / Thermostable Derivatization: Required

Caption: Core principle comparison between HPLC-MS/MS and GC-MS for phytohormone analysis.

References

Comparative Transcriptomics of Bacteria in Response to Phytomonic Acid (Lactobacillic Acid): A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "phytomonic acid" is an older, now obsolete name for lactobacillic acid, a cyclopropane fatty acid found in the lipids of various bacteria, including Agrobacterium tumefaciens.[1][2] This guide will proceed using the current and scientifically accurate term, lactobacillic acid.

Introduction

To date, a direct comparative transcriptomic analysis of bacteria exposed to external lactobacillic acid versus a control group has not been extensively published. However, by drawing parallels from studies on bacterial responses to other fatty acids and acidic stress, we can construct a hypothetical framework for such an investigation. This guide outlines a proposed experimental design, potential transcriptomic outcomes, and relevant signaling pathways that could be affected by lactobacillic acid, providing a valuable resource for researchers, scientists, and drug development professionals interested in this area.

Hypothetical Experimental Design and Data

This section outlines a potential experimental approach for a comparative transcriptomic study of a model bacterium (e.g., Escherichia coli or Bacillus subtilis) in response to lactobacillic acid.

Data Presentation: Predicted Differentially Expressed Genes

The following table summarizes hypothetical quantitative data from a proposed RNA-seq experiment. The values are illustrative and based on typical findings in bacterial transcriptomic studies under chemical stress.

Gene CategoryRepresentative Gene (Hypothetical)FunctionFold Change (Lactobacillic Acid vs. Control)p-value (Adjusted)
Membrane Stress Response pspAPhage shock protein A, involved in maintaining membrane integrity+4.5< 0.01
yuaFPutative membrane protein, potential role in stress response+3.8< 0.01
Fatty Acid Metabolism fadLLong-chain fatty acid transport protein+2.5< 0.05
fabH3-oxoacyl-[acyl-carrier-protein] synthase III-2.0< 0.05
Cell Wall Biosynthesis murGUDP-N-acetylglucosamine--N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase-3.2< 0.01
pbpAPenicillin-binding protein 1A-2.8< 0.01
Efflux Pumps acrBMultidrug efflux pump subunit+5.0< 0.001
mdtKMultidrug and toxic compound extrusion (MATE) family efflux pump+4.2< 0.001
General Stress Response rpoSRNA polymerase sigma factor RpoS+3.0< 0.05
dnaKChaperone protein DnaK+2.7< 0.05
Experimental Protocols

A detailed methodology for the proposed comparative transcriptomic study is as follows:

  • Bacterial Strain and Culture Conditions:

    • A well-characterized bacterial strain (e.g., E. coli K-12 MG1655) would be grown in a defined minimal medium to mid-logarithmic phase.

    • The culture would be divided into two groups: a treatment group supplemented with a sub-lethal concentration of lactobacillic acid and a control group with a vehicle control.

  • RNA Extraction and Sequencing:

    • Bacterial cells would be harvested after a defined exposure time to lactobacillic acid.

    • Total RNA would be extracted using a commercial kit, and ribosomal RNA would be depleted.

    • The remaining RNA would be used to construct cDNA libraries for subsequent sequencing on a high-throughput platform (e.g., Illumina).[3]

  • Data Analysis:

    • Raw sequencing reads would be quality-checked and mapped to the reference genome.

    • Differential gene expression analysis would be performed to identify genes with statistically significant changes in expression between the treated and control groups.

    • Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) would be conducted to identify over-represented biological functions and pathways among the differentially expressed genes.[4]

Visualization of Proposed Mechanisms

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway affected by lactobacillic acid.

experimental_workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli K-12) Control Control Group Bacterial_Culture->Control Treated Lactobacillic Acid Treatment Group Bacterial_Culture->Treated RNA_Extraction RNA Extraction Control->RNA_Extraction Treated->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Data Analysis (Differential Gene Expression) RNA_Seq->Data_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis Data_Analysis->Pathway_Analysis

Proposed experimental workflow for comparative transcriptomics.

signaling_pathway cluster_membrane Cellular Membrane cluster_response Cellular Response Lactobacillic_Acid Lactobacillic Acid Membrane_Stress Membrane Stress Lactobacillic_Acid->Membrane_Stress Stress_Response_Regulon Stress Response Regulon (e.g., psp) Membrane_Stress->Stress_Response_Regulon Efflux_Pumps Upregulation of Efflux Pumps Membrane_Stress->Efflux_Pumps Metabolism_Alteration Alteration of Fatty Acid Metabolism Membrane_Stress->Metabolism_Alteration Cell_Wall_Modification Downregulation of Cell Wall Biosynthesis Membrane_Stress->Cell_Wall_Modification

Hypothesized signaling cascade in response to lactobacillic acid.

Discussion of Potential Findings

Based on studies of other fatty acids and acid stress on bacteria, treatment with lactobacillic acid would likely induce a transcriptomic response indicative of membrane stress. This could involve the upregulation of genes associated with maintaining the integrity of the cell membrane and counteracting changes in membrane fluidity.[5]

Furthermore, we might expect to see alterations in the expression of genes involved in fatty acid biosynthesis and degradation as the cell attempts to remodel its membrane composition in response to the external lactobacillic acid. The upregulation of efflux pumps is a common bacterial response to toxic compounds and could be a mechanism to remove excess lactobacillic acid from the cytoplasm.[4] A general stress response, potentially mediated by sigma factors like RpoS, would also likely be activated to coordinate a broader protective response.

Conversely, genes related to cell growth and division, such as those involved in cell wall biosynthesis, might be downregulated as the bacterium diverts resources to survival mechanisms.[6]

Conclusion

While direct experimental data on the comparative transcriptomics of bacteria with and without lactobacillic acid is currently lacking, this guide provides a robust, data-driven framework for future research. The proposed experimental design, hypothetical data, and visualized pathways offer a solid starting point for investigating the molecular mechanisms by which bacteria respond to this specific fatty acid. Such studies will be invaluable for understanding bacterial adaptation and for the potential development of new antimicrobial strategies.

References

Validating Phytomonic Acid's Interaction with Cellular Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated interactions of phytomonic acid, primarily focusing on its well-characterized nuclear reception and the role of associated membrane proteins. Experimental data and detailed protocols are presented to support the validation of these molecular interactions.

Core Interaction: The Nuclear COI1-JAZ Co-Receptor

The primary mechanism for the perception of the bioactive form of this compound, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), occurs in the nucleus. This interaction is mediated by a co-receptor complex composed of the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The binding of JA-Ile to this complex leads to the ubiquitination and subsequent degradation of JAZ proteins, derepressing transcription factors like MYC2 and initiating jasmonate-responsive gene expression.

Quantitative Analysis of JA-Ile Interaction with the COI1-JAZ Co-Receptor

The binding affinity of jasmonates to the COI1-JAZ co-receptor has been quantified using various in vitro techniques. The following table summarizes key binding parameters from published studies.

Interacting ProteinsLigandAssay MethodDissociation Constant (Kd)Reference
COI1-JAZ13H-coronatine (JA-Ile mimic)Radioligand Binding Assay48 nM[1]
COI1-JAZ63H-coronatine (JA-Ile mimic)Radioligand Binding Assay68 nM[1]
COI1-JAZ1 degron peptide3H-coronatine (JA-Ile mimic)Radioligand Binding Assay108 ± 29 nM[2]
COI1-JAZ1JA-IleCompetition Binding Assay (Ki)1.8 µM[1]

The Role of Membrane Proteins in Jasmonate Signaling

While the primary receptor for JA-Ile is nuclear, membrane proteins play crucial roles in the biosynthesis, transport, and downstream signaling events of jasmonates.

Comparison of Membrane-Associated Proteins in Jasmonate Signaling
ProteinLocationFunctionInteraction with JasmonatesValidation Methods
JASSY Chloroplast Outer MembraneExporter of the JA precursor, 12-oxophytodienoic acid (OPDA), from the chloroplast to the cytosol.Indirect: Transports the precursor for JA biosynthesis.Genetic analysis of loss-of-function mutants, in vitro transport assays.
Glutamate Receptors (GLRs) Plasma MembraneImplicated in long-distance wound signaling that can trigger JA synthesis.Indirect: GLR-mediated Ca2+ signaling is linked to the activation of the JA pathway.Electrophysiology, genetic analysis of mutants, measurement of downstream JA pathway activation.

Experimental Protocols for Validating Protein Interactions

In Vitro Radioligand Binding Assay

This method is used to quantify the direct binding of a ligand to its receptor.

Principle: A radiolabeled ligand (e.g., 3H-coronatine) is incubated with the purified receptor protein (e.g., COI1-JAZ complex). The amount of bound radioactivity is measured to determine the binding affinity (Kd).

Protocol Outline:

  • Protein Expression and Purification: Express and purify recombinant COI1 and JAZ proteins.

  • Incubation: Incubate a fixed concentration of the purified COI1-JAZ complex with varying concentrations of the radiolabeled ligand.

  • Separation of Bound and Free Ligand: Separate the protein-ligand complexes from the unbound ligand using a filter-based method.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a saturation binding curve to determine the Kd.

Yeast Two-Hybrid (Y2H) Assay

A genetic method to detect protein-protein interactions in vivo.

Principle: The two proteins of interest (e.g., COI1 and a JAZ protein) are expressed as fusion proteins with the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor. If the proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.

Protocol Outline:

  • Vector Construction: Clone the coding sequences of COI1 and the JAZ protein into separate Y2H vectors, creating DBD-COI1 ("bait") and AD-JAZ ("prey") constructs.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients. Interaction is indicated by yeast growth and can be further confirmed by a colorimetric assay (e.g., β-galactosidase).

  • Hormone-Dependency Test: To test if the interaction is dependent on jasmonate, the selective media is supplemented with JA-Ile or coronatine.

Co-Immunoprecipitation (Co-IP)

An antibody-based technique to study protein-protein interactions in vitro or in vivo.

Principle: An antibody specific to a "bait" protein (e.g., COI1) is used to pull down the bait protein from a cell lysate. If another protein ("prey," e.g., a JAZ protein) interacts with the bait, it will also be pulled down and can be detected by western blotting.

Protocol Outline:

  • Protein Expression: Express the bait and prey proteins in a suitable system (e.g., plant protoplasts or transient expression in Nicotiana benthamiana). The bait protein is often tagged with an epitope (e.g., Myc-tag) for which a specific antibody is available.

  • Cell Lysis: Prepare a protein extract from the cells under non-denaturing conditions.

  • Immunoprecipitation: Incubate the protein extract with an antibody against the bait protein. The antibody-protein complexes are then captured on protein A/G beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE and western blotting using an antibody against the prey protein.

Visualizing the Molecular Interactions

Jasmonate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate_Receptor Glutamate Receptor Ca2_Signal Ca2+ Signal Glutamate_Receptor->Ca2_Signal triggers JA_Biosynthesis JA Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ recruits Ub_Proteasome Ub/26S Proteasome COI1->Ub_Proteasome targets JAZ for degradation MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses JAZ->Ub_Proteasome MYC2_active MYC2 (active) MYC2_inactive->MYC2_active de-repression JA_Responsive_Genes JA-Responsive Genes MYC2_active->JA_Responsive_Genes activates Wound_Signal Wound Signal Glutamate Glutamate Wound_Signal->Glutamate Glutamate->Glutamate_Receptor activates Ca2_Signal->JA_Biosynthesis activates

Caption: Jasmonate signaling pathway.

Experimental_Workflow_Y2H Start Start Vector_Construction Construct Bait (DBD-ProteinA) and Prey (AD-ProteinB) Vectors Start->Vector_Construction Yeast_Transformation Co-transform Yeast with Bait and Prey Plasmids Vector_Construction->Yeast_Transformation Selection Plate on Selective Media (-Leu, -Trp, -His) Yeast_Transformation->Selection Incubation Incubate at 30°C Selection->Incubation Result Growth? Incubation->Result Positive Positive Interaction Result->Positive Yes Negative No Interaction Result->Negative No Reporter_Assay Confirm with Reporter Assay (e.g., β-galactosidase) Positive->Reporter_Assay End End Negative->End Reporter_Assay->End

Caption: Yeast Two-Hybrid workflow.

Experimental_Workflow_CoIP Start Start Protein_Expression Express Tagged Bait and Prey Proteins in Cells Start->Protein_Expression Cell_Lysis Prepare Non-denaturing Cell Lysate Protein_Expression->Cell_Lysis Immunoprecipitation Incubate Lysate with Antibody against Bait Cell_Lysis->Immunoprecipitation Bead_Binding Capture Antibody-Protein Complexes on Beads Immunoprecipitation->Bead_Binding Washing Wash Beads to Remove Non-specific Binders Bead_Binding->Washing Elution Elute Bound Proteins Washing->Elution Detection Analyze by SDS-PAGE and Western Blot Elution->Detection End End Detection->End

Caption: Co-Immunoprecipitation workflow.

References

A Comparative Guide to Jasmonic Acid and Its Synthetic Analogues in Plant Biology and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis for researchers, scientists, and drug development professionals on the comparative effects, signaling pathways, and experimental evaluation of jasmonic acid and its synthetic counterparts.

Introduction: Clarifying Phytomonic Acid vs. Jasmonic Acid

Initial research into "this compound" reveals an important distinction for the scientific community. The term is an older synonym for lactobacillic acid, a cyclopropane-containing fatty acid found primarily in certain bacteria and protozoa, as well as in the seed oil of some plants. Its primary role appears to be in regulating cell membrane fluidity. In contrast, jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are well-established phytohormones that play a pivotal role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] Given the context of signaling pathways and comparative efficacy for a research-oriented audience, this guide will focus on the extensively studied jasmonic acid and its synthetic analogues.

Jasmonates are lipid-derived signaling molecules crucial for plant defense and development.[2] The most bioactive form is the amino acid conjugate, jasmonoyl-isoleucine (JA-Ile).[2] The study of jasmonic acid has led to the development of numerous synthetic analogues designed to mimic, enhance, or antagonize its effects, providing valuable tools for research and potential applications in agriculture and medicine.

Comparative Efficacy of Jasmonic Acid and Synthetic Analogues

The biological activity of jasmonic acid and its synthetic analogues can vary significantly depending on their chemical structure. These differences influence their stability, uptake, and interaction with the jasmonate receptor complex. The primary mechanism of jasmonate signaling involves the SCF(COI1)/JAZ co-receptor complex, where the jasmonate molecule acts as a "molecular glue" to facilitate the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to the degradation of JAZ and the activation of downstream transcription factors like MYC2.[3][4]

Coronatine (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, is a potent structural mimic of JA-Ile and is approximately 1,000 times more active in promoting the COI1-JAZ interaction.[5] This high activity makes it a valuable research tool but also highlights the potential for developing highly active synthetic analogues.

Methyl jasmonate (MeJA), a volatile ester of jasmonic acid, is another widely studied analogue. It can be absorbed by plants through their stomata and is then hydrolyzed to jasmonic acid, enabling long-distance signaling.[6]

Structure-activity relationship studies on a wide range of synthetic jasmonic acid analogues have revealed key structural features necessary for biological activity. These studies, often using bioassays such as the induction of alkaloid accumulation in cell cultures, have shown that modifications to the C-3 position and the pentenyl side chain at C-2 can significantly alter activity.[7][8] For instance, while the carbonyl group at C-3 is not strictly required, an exocyclic double bond character appears to be important.[8]

In the context of potential therapeutic applications, synthetic jasmonate analogues have been investigated for their anti-inflammatory and anti-cancer properties.[9][10] Certain synthetic jasmonates with an α-haloenone structure have shown significant anti-inflammatory activity in mammalian cells, even more potent than some natural anti-inflammatory prostaglandins.[11]

Table 1: Comparative Biological Activity of Jasmonic Acid and Selected Analogues

CompoundChemical ClassPrimary Biological EffectRelative Potency (Qualitative)Key Findings
Jasmonic Acid (JA) Natural PhytohormoneBroad-spectrum plant defense and development regulationBaselineEndogenous signaling molecule.[1]
Jasmonoyl-isoleucine (JA-Ile) Natural PhytohormoneMost bioactive endogenous jasmonateHighActs as the primary ligand for the COI1-JAZ co-receptor.[2]
Methyl Jasmonate (MeJA) Natural PhytohormoneVolatile signaling molecule, induces plant defenseModerate to HighCan act as a long-distance signal between plants.[6]
Coronatine (COR) Bacterial PhytotoxinPotent mimic of JA-Ile, induces jasmonate responsesVery High~1000-fold more active than JA-Ile in promoting COI1-JAZ interaction.[5]
α-Haloenone Jasmonates Synthetic AnaloguesAnti-inflammatory agents in mammalian cellsHighMore potent than some natural prostaglandins in inhibiting pro-inflammatory mediators.[11]
Various C-1, C-2, C-3 Modified Analogues Synthetic AnaloguesVaried, used in structure-activity relationship studiesLow to HighBiological activity is highly dependent on specific structural modifications.[7][8]

Signaling Pathways

The canonical jasmonate signaling pathway is a well-characterized cascade that is initiated by the perception of JA-Ile by the SCF(COI1)/JAZ co-receptor complex. The following diagrams illustrate the core signaling pathway and a general experimental workflow for comparing jasmonate analogues.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus Biotic_Abiotic_Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Biotic_Abiotic_Stress->Linolenic_Acid triggers JA Jasmonic Acid Linolenic_Acid->JA Octadecanoid Pathway JA_Ile JA-Ile (Active Hormone) JA->JA_Ile Conjugation COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ COI1->JAZ recruits Degradation 26S Proteasome Degradation COI1->Degradation targets for MYC2 MYC2 JAZ->MYC2 represses JAZ->Degradation Jasmonate_Response_Genes Jasmonate-Responsive Genes MYC2->Jasmonate_Response_Genes activates transcription Degradation->MYC2 releases

Caption: The core jasmonate signaling pathway.

Experimental_Workflow cluster_treatment Treatment cluster_response Response Measurement cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Seedlings, Cell Culture) Control Control (Solvent) Plant_Material->Control apply treatment JA Jasmonic Acid Plant_Material->JA apply treatment Analogue_X Synthetic Analogue X Plant_Material->Analogue_X apply treatment Analogue_Y Synthetic Analogue Y Plant_Material->Analogue_Y apply treatment Phenotypic_Analysis Phenotypic Analysis (e.g., Root Growth Inhibition) Control->Phenotypic_Analysis Gene_Expression Gene Expression Analysis (e.g., qRT-PCR of marker genes) Control->Gene_Expression Metabolite_Analysis Metabolite Analysis (e.g., Alkaloid Accumulation) Control->Metabolite_Analysis JA->Phenotypic_Analysis JA->Gene_Expression JA->Metabolite_Analysis Analogue_X->Phenotypic_Analysis Analogue_X->Gene_Expression Analogue_X->Metabolite_Analysis Analogue_Y->Phenotypic_Analysis Analogue_Y->Gene_Expression Analogue_Y->Metabolite_Analysis Statistical_Analysis Statistical Analysis Phenotypic_Analysis->Statistical_Analysis Gene_Expression->Statistical_Analysis Metabolite_Analysis->Statistical_Analysis Comparison Comparative Efficacy Determination Statistical_Analysis->Comparison

Caption: A generalized experimental workflow for comparing jasmonates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to compare the effects of jasmonic acid and its synthetic analogues.

Protocol 1: Plant Root Growth Inhibition Assay

This assay is a common method to assess the biological activity of jasmonates, as they typically inhibit root growth at higher concentrations.

1. Plant Material and Growth Conditions:

  • Sterilize seeds of Arabidopsis thaliana (e.g., ecotype Columbia-0) using a 70% ethanol solution followed by a bleach solution.

  • Plate seeds on Murashige and Skoog (MS) medium supplemented with various concentrations of jasmonic acid or its synthetic analogues. A solvent control (e.g., ethanol or DMSO) should be included.

  • Stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

  • Transfer plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

2. Data Collection and Analysis:

  • After a set period (e.g., 7-10 days), photograph the plates.

  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Calculate the average root length and standard deviation for each treatment.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the expression of known jasmonate-responsive genes to quantify the molecular response to different compounds.

1. Plant Treatment and Sample Collection:

  • Grow plants (e.g., Arabidopsis thaliana or tobacco) in soil or hydroponic culture under controlled conditions.

  • Treat plants with a solution of jasmonic acid or a synthetic analogue at a specific concentration. Use a solvent control for comparison.

  • Collect leaf tissue at various time points after treatment (e.g., 0, 1, 3, 6, 24 hours).

  • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. qRT-PCR:

  • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for jasmonate-responsive marker genes (e.g., VSP2, PDF1.2, JAZ genes) and a reference gene (e.g., ACTIN2).

  • Perform the qRT-PCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression for each treatment compared to the control.

Protocol 3: In Vitro COI1-JAZ Interaction Assay

This biochemical assay directly measures the ability of a compound to promote the interaction between the COI1 and JAZ proteins.

1. Protein Expression and Purification:

  • Clone the coding sequences of COI1 and a JAZ protein (e.g., JAZ1) into expression vectors with different affinity tags (e.g., His-tag for JAZ1 and GST-tag for COI1).

  • Express the proteins in a suitable system (e.g., E. coli or insect cells).

  • Purify the recombinant proteins using affinity chromatography.

2. Pull-Down Assay:

  • Immobilize one of the purified proteins (e.g., GST-COI1) on beads (e.g., glutathione-Sepharose).

  • Incubate the immobilized protein with the other purified protein (e.g., His-JAZ1) in a binding buffer in the presence of various concentrations of jasmonic acid or a synthetic analogue.

  • After incubation, wash the beads to remove unbound proteins.

  • Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an antibody against the tag of the second protein (e.g., anti-His antibody).

3. Quantification:

  • Quantify the band intensity on the Western blot to determine the amount of co-precipitated protein.

  • Compare the intensity of the bands across different treatments to assess the relative ability of each compound to promote the COI1-JAZ interaction.

Conclusion

While the term "this compound" refers to lactobacillic acid, the core interest for researchers in plant signaling and drug development lies with jasmonic acid and its analogues. The extensive body of research on jasmonates provides a deep understanding of their structure-activity relationships, signaling mechanisms, and diverse biological functions. Synthetic analogues have proven to be invaluable tools for dissecting the jasmonate signaling pathway and hold promise for applications in agriculture and medicine. The experimental protocols outlined in this guide provide a foundation for the continued exploration and comparison of these important signaling molecules.

References

Safety Operating Guide

Proper Disposal of Phytomonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of phytomonic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory practices.

Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It has a National Fire Protection Association (NFPA) and a Hazardous Materials Identification System (HMIS) rating of 0 for health, fire, and reactivity, indicating a minimal hazard.[1]

Key Safety Information:

  • GHS Classification: Not classified[1]

  • Signal Word: None[1]

  • Hazard Statements: None[1]

  • Personal Protective Equipment (PPE): While not classified as hazardous, standard laboratory PPE, including safety glasses and gloves, should be worn when handling any chemical.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the hazard assessment of this compound.

Hazard CategoryNFPA Rating (Scale 0-4)HMIS Rating (Scale 0-4)
Health 00
Flammability 00
Reactivity 00
Source: Cayman Chemical Safety Data Sheet[1]

Disposal Procedures

Even though this compound is not considered hazardous, it is crucial to follow established laboratory protocols and local regulations for chemical waste disposal. Do not allow this compound to enter sewers or surface and ground water.[1]

Step 1: Assess the Quantity of Waste

  • Small Quantities: For very small research quantities (typically in the milligram range), the Safety Data Sheet (SDS) suggests that it can be disposed of with household waste.[1] However, for a laboratory environment, it is best practice to follow institutional guidelines which may be more stringent.

  • Large Quantities: For larger quantities, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Step 2: Neutralization (for solutions, if required by institutional policy)

While not strictly necessary due to its non-hazardous nature, neutralization is a general good practice for the disposal of any acid waste stream.

  • Dilution: Slowly add the this compound solution to a larger volume of cold water. Never add water to the acid.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal of Neutralized Solution: Once neutralized, the solution can typically be poured down the drain with copious amounts of water, in accordance with local regulations.

Step 3: Solid Waste Disposal

  • Collection: Collect solid this compound waste in a clearly labeled, sealed container.

  • Labeling: Label the container as "this compound Waste" and include the date.

  • Disposal: Dispose of the container through your institution's chemical waste program.

Step 4: Disposal of Contaminated Materials

  • Uncleaned Packaging: Uncleaned containers and packaging must be disposed of according to official regulations.[1] This typically involves rinsing with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the container.

  • Contaminated PPE: Dispose of any contaminated gloves, absorbent pads, or other materials in the appropriate solid waste stream as designated by your institution's EHS department.

Experimental Protocols

Currently, there are no widely established experimental protocols specifically for the disposal of this compound beyond standard chemical handling procedures due to its non-hazardous classification. The procedures outlined above are based on general best practices for laboratory chemical waste management.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity is_small Small Quantity? assess_quantity->is_small is_solution Is it in solution? is_small->is_solution Yes consult_ehs_large Consult Institutional EHS for Disposal Protocol is_small->consult_ehs_large No check_policy Check Institutional Policy for Neutralization is_solution->check_policy Yes collect_solid Collect in Labeled, Sealed Container is_solution->collect_solid No (Solid) end End consult_ehs_large->end neutralize Neutralize with Weak Base to pH 6-8 check_policy->neutralize Policy Requires drain_disposal Dispose Down Drain with Copious Water check_policy->drain_disposal Policy Allows Direct Disposal neutralize->drain_disposal drain_disposal->end waste_program Dispose via Institutional Chemical Waste Program collect_solid->waste_program waste_program->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Guidance for Handling Phytomonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides immediate, essential safety and logistical information for the handling of Phytomonic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

I. This compound: Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The SDS indicates that no special handling precautions or personal protective equipment are required.[1] However, it is standard laboratory practice to follow general precautionary measures when handling any chemical.[1] One product information sheet suggests that the material should be considered hazardous until further information is available and advises against ingestion, swallowing, inhalation, or contact with eyes, skin, or clothing.[2]

NFPA Ratings (scale 0-4): [1]

  • Health = 0

  • Fire = 0

  • Reactivity = 0

HMIS-Ratings (scale 0-4): [1]

  • Health = 0

  • Fire = 0

  • Reactivity = 0

II. Personal Protective Equipment (PPE)

While the SDS for this compound does not mandate specific PPE[1], adopting a standard level of protection is a prudent measure in any laboratory setting. The following table outlines general PPE recommendations for handling chemical substances.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses or goggles. A face shield can offer additional protection against splashes.[3][4]Should provide a good seal around the eyes.[3] Polycarbonate lenses offer impact resistance.[4]
Hands Chemical-resistant gloves.[3]Nitrile or butyl rubber gloves are generally recommended for handling acids.[4] The specific glove material should be chosen based on the solvent used with the this compound.
Body Laboratory coat or a chemical-resistant apron.[3][5]Should be worn over personal clothing.[5]
Respiratory Generally not required for this compound.[1] If working with a volatile solvent or creating aerosols, work in a well-ventilated area or under a fume hood.[3]For more hazardous materials, a respirator may be necessary.[4][6]
Feet Closed-toe shoes.[5]Shoes should cover the entire top of the foot.[5]

III. Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

1. Preparation:

  • Read and understand the Safety Data Sheet for this compound and any solvents being used.[5]

  • Ensure that an emergency eyewash station and safety shower are accessible.[5]

  • Gather all necessary PPE and ensure it is in good condition.[5]

  • Prepare your work area, ensuring it is clean and uncluttered. If necessary, prepare a fume hood.[3]

2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • When handling, avoid direct contact with skin and eyes.[2]

  • Use a spatula or other appropriate tools to transfer the solid material.

  • If working with a solution, use a pipette or other calibrated dispensing device to transfer the liquid.

3. Post-Handling:

  • Properly label all containers with the contents, concentration, and date.

  • Clean the work area and any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly after handling the substance.[2]

IV. Disposal Plan

The SDS for this compound states that smaller quantities can be disposed of with household waste.[1] For larger quantities or in accordance with institutional policies that may be more stringent, the following general guidelines for acid disposal should be followed.

1. Neutralization:

  • If required by your institution's waste disposal protocols, neutralize the acidic solution.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution until the pH is neutral (around 7.0).[7][8]

  • Be aware that this reaction may produce gas (carbon dioxide), so perform this in a well-ventilated area and add the base slowly to avoid excessive foaming.[7]

2. Collection and Storage:

  • Collect the neutralized waste in a clearly labeled, leak-proof, and corrosion-resistant container.[8]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

3. Final Disposal:

  • Dispose of the waste through your institution's hazardous waste management program.

  • Never pour acids, even if neutralized, down the drain without consulting your institution's environmental health and safety office.[6]

V. Experimental Workflow Diagram

The following diagram illustrates a standard workflow for safely handling chemical substances like this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Don PPE Don PPE Prepare Workspace->Don PPE Handle Substance Handle Substance Don PPE->Handle Substance Clean Workspace Clean Workspace Handle Substance->Clean Workspace Neutralize Waste Neutralize Waste Handle Substance->Neutralize Waste Remove PPE Remove PPE Clean Workspace->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Collect Waste Collect Waste Neutralize Waste->Collect Waste Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS

Caption: Workflow for Safe Chemical Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.